molecular formula C13H14N2O6 B178212 Mal-C2-NHS ester CAS No. 103750-03-4

Mal-C2-NHS ester

カタログ番号: B178212
CAS番号: 103750-03-4
分子量: 294.26 g/mol
InChIキー: ULZJAHZPCLFGHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mal-C2-NHS ester is a useful research compound. Its molecular formula is C13H14N2O6 and its molecular weight is 294.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-(2,5-dioxopyrrol-1-yl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6/c16-9-4-5-10(17)14(9)8-2-1-3-13(20)21-15-11(18)6-7-12(15)19/h4-5H,1-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZJAHZPCLFGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153195
Record name 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103750-03-4
Record name 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103750-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Mal-C2-NHS Ester: A Heterobifunctional Crosslinker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-C2-NHS ester is a heterobifunctional crosslinking reagent widely employed in the field of bioconjugation. Its unique chemical architecture, featuring a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a two-carbon spacer, enables the covalent linkage of two different biomolecules. This guide provides a comprehensive technical overview of this compound, including its chemical properties, reaction mechanisms, and detailed protocols for its application, with a primary focus on the synthesis of antibody-drug conjugates (ADCs).

Core Principles and Chemical Properties

This compound, with the chemical name 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate, is a non-cleavable linker.[1][2] Its utility stems from the orthogonal reactivity of its two terminal functional groups:

  • N-hydroxysuccinimide (NHS) Ester: This group reacts specifically with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[3][4]

  • Maleimide: This group exhibits high selectivity for sulfhydryl (thiol, -SH) groups, predominantly found in cysteine residues, forming a stable thioether bond through a Michael addition reaction.[5][6]

The short C2 (ethyl) spacer provides a defined distance between the conjugated molecules.

Chemical and Physical Properties of this compound
PropertyValue
Synonym 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate[7]
CAS Number 103750-03-4[1][7]
Molecular Formula C13H14N2O6[1]
Molecular Weight 294.26 g/mol [7]
Appearance Solid[8]
Purity ≥98%[7]
Storage Conditions -20°C to -80°C, protect from moisture. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[9][10]

Reaction Mechanisms and Kinetics

The successful application of this compound hinges on understanding the kinetics and optimal conditions for its two distinct reactions.

NHS Ester-Amine Reaction

The reaction of the NHS ester with a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3]

This reaction is highly pH-dependent. The optimal pH range for the NHS ester-amine coupling is between 7.2 and 8.5.[2][4] Below this range, the primary amine is protonated and thus non-nucleophilic. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[4][11]

Maleimide-Thiol Reaction

The maleimide group reacts with a sulfhydryl group via a Michael addition. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[6] At this pH, the thiol is sufficiently deprotonated to act as a nucleophile, while minimizing side reactions with amines. At a pH above 7.5, the maleimide group can react with primary amines, and the rate of maleimide hydrolysis also increases.[2][6] The reaction between a maleimide and a thiol is approximately 1,000 times faster than its reaction with an amine at pH 7.0.[2]

Quantitative Data on Reaction Parameters
ParameterNHS Ester-Amine ReactionMaleimide-Thiol Reaction
Optimal pH Range 7.2 - 8.5[2][4]6.5 - 7.5[6]
Recommended Molar Excess of Reagent 5 to 20-fold over the amine-containing molecule[2]10 to 20-fold over the thiol-containing molecule[2]
Typical Reaction Time 30 minutes to 4 hours at room temperature; overnight at 4°C[2]2 to 4 hours at room temperature; overnight at 4°C[2]
Common Buffers Phosphate, Carbonate-Bicarbonate, HEPES, Borate[4]Phosphate, HEPES[3]
Incompatible Buffers Buffers containing primary amines (e.g., Tris, Glycine)[4]-
Stability and Hydrolysis of Reactive Groups
Reactive GroupConditionHalf-life
NHS Ester pH 7.0, 0°C4-5 hours[2][4]
NHS Ester pH 8.6, 4°C10 minutes[2][4]
Maleimide pH > 7.5Increased rate of hydrolysis[2][6]

Application in Antibody-Drug Conjugate (ADC) Synthesis

A primary application of this compound is in the generation of ADCs. Typically, a two-step conjugation process is employed to link a cytotoxic drug to an antibody.

dot

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Activation cluster_step2 Step 2: Antibody Conjugation cluster_purification Step 3: Purification and Characterization Drug Cytotoxic Drug with Thiol Group ActivatedDrug Maleimide-Activated Drug-Linker Drug->ActivatedDrug Reaction at pH 6.5-7.5 (Maleimide-Thiol Conjugation) MalC2NHS This compound MalC2NHS->ActivatedDrug ADC Antibody-Drug Conjugate (ADC) ActivatedDrug->ADC Antibody Monoclonal Antibody (with Lysine Residues) Antibody->ADC Reaction at pH 7.2-8.5 (NHS Ester-Amine Conjugation) Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (HIC-HPLC, MS) Purification->Characterization

Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound.

Experimental Protocols

Two-Step Conjugation Protocol for Antibody-Drug Conjugate Synthesis

This protocol outlines the general steps for conjugating a thiol-containing drug to an amine-containing antibody using this compound.

Materials:

  • Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Thiol-containing cytotoxic drug (e.g., a derivative of DM1 or MMAE)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction buffers:

    • Phosphate buffer (pH 6.5-7.5) for maleimide reaction

    • Bicarbonate or Borate buffer (pH 8.0-8.5) for NHS ester reaction

  • Quenching reagents (optional): L-cysteine for maleimide reaction, Tris or Glycine for NHS ester reaction

  • Desalting columns or size-exclusion chromatography (SEC) system for purification

Methodology:

Step 1: Preparation of Maleimide-Activated Drug

  • Dissolve the thiol-containing drug and a 1.5 to 2-fold molar excess of this compound separately in a minimal amount of anhydrous DMSO or DMF.

  • Add the this compound solution to the drug solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature in a phosphate buffer at pH 6.5-7.5.

  • Monitor the reaction progress by HPLC to confirm the formation of the maleimide-activated drug.

  • The resulting maleimide-activated drug solution can often be used directly in the next step.

Step 2: Conjugation to the Antibody

  • Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., sodium bicarbonate). The antibody concentration is typically 1-2 mg/mL.[]

  • Add the desired molar excess (typically 5- to 20-fold) of the maleimide-activated drug solution to the antibody solution with gentle stirring.[2] The final concentration of the organic solvent should be kept below 10%.[13]

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C in the dark.[2]

  • (Optional) Quench the reaction by adding a final concentration of 20-50 mM Tris or Glycine to react with any remaining NHS esters.[2]

Step 3: Purification of the ADC

  • Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs and can also be applied to lysine-linked ADCs where the hydrophobicity changes upon conjugation.[14]

Typical HIC-HPLC Protocol:

  • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).[7][9]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 6.8).[7]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol).[7]

  • Gradient: A linear gradient from high salt to low salt to elute the ADC species.

  • Detection: UV absorbance at 280 nm.[7]

  • Data Analysis: The different drug-loaded species (DAR 0, 1, 2, etc.) will elute as separate peaks based on their increasing hydrophobicity. The weighted average DAR is calculated from the relative peak areas.[14]

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful tool for the detailed characterization of ADCs.[1]

Typical MS Protocol:

  • Sample Preparation: The ADC sample may be analyzed intact or after reduction of the disulfide bonds to separate the light and heavy chains.

  • Instrumentation: High-resolution mass spectrometers such as Q-TOF or Orbitrap are commonly used.[15]

  • Analysis:

    • Intact Mass Analysis: Provides the molecular weight of the different drug-loaded species, confirming the DAR distribution.[15]

    • Reduced Chain Analysis: Determines the distribution of the drug on the light and heavy chains.[14]

    • Peptide Mapping: After enzymatic digestion, this technique can identify the specific lysine residues that have been conjugated.[15]

Logical Relationships and Workflows

dot

ADC_Characterization_Workflow cluster_analysis ADC Characterization PurifiedADC Purified ADC HIC_HPLC HIC-HPLC Analysis PurifiedADC->HIC_HPLC MassSpec Mass Spectrometry Analysis PurifiedADC->MassSpec DAR_Analysis Drug-to-Antibody Ratio (DAR) and Drug Load Distribution HIC_HPLC->DAR_Analysis Structural_Confirmation Structural Confirmation (Conjugation Sites, Intact Mass) MassSpec->Structural_Confirmation

References

Mal-C2-NHS Ester: A Comprehensive Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of Mal-C2-NHS ester, a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug development. This document details the chemical and physical characteristics of this compound, outlines its reaction mechanism, and provides detailed experimental protocols for its use in creating stable bioconjugates, such as antibody-drug conjugates (ADCs).

Core Properties of this compound

This compound, with the IUPAC name 1-{5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxopentyl}-1H-pyrrole-2,5-dione, is a non-cleavable linker widely employed for the covalent conjugation of molecules containing primary amines and sulfhydryl groups.[1][2] Its structure features two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group, separated by a C2 alkyl spacer. The NHS ester reacts with primary amines, such as those on the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[2][3] The maleimide group specifically targets sulfhydryl (thiol) groups, found in cysteine residues, to form a stable thioether bond.[2][4]

Below is a summary of the key physical and chemical properties of this compound:

PropertyValue
IUPAC Name 1-{5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxopentyl}-1H-pyrrole-2,5-dione[1]
Synonym 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate[1]
CAS Number 103750-03-4[1][2]
Molecular Formula C13H14N2O6[1][2]
Molecular Weight 294.26 g/mol [1]
Appearance Solid[1]
Purity Typically ≥98%
Solubility Soluble in organic solvents such as DMSO and DMF; limited solubility in aqueous buffers.[2][3]
Storage Conditions Store at -20°C or 2-8°C in a desiccated environment to prevent hydrolysis.[1][2][3]

Reaction Mechanism and Signaling Pathway

The utility of this compound as a crosslinker stems from its ability to facilitate a two-step conjugation reaction, providing control over the coupling of two different biomolecules.

Step 1: NHS Ester Reaction with Primary Amines

The NHS ester is a highly reactive group that readily acylates primary amines at a pH range of 7.2 to 8.5.[3][4] The reaction proceeds via nucleophilic attack of the unprotonated amine on the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. A competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH.[2][3]

Step 2: Maleimide Reaction with Sulfhydryl Groups

The maleimide group exhibits high specificity for sulfhydryl groups within a pH range of 6.5 to 7.5.[2][4] The reaction occurs through a Michael addition, resulting in the formation of a stable thioether linkage.[4] Above pH 7.5, the maleimide group can undergo hydrolysis and may also exhibit some reactivity towards primary amines.[2][4]

Reaction_Mechanism cluster_step1 Step 1: NHS Ester Reaction (pH 7.2-8.5) cluster_step2 Step 2: Maleimide Reaction (pH 6.5-7.5) Protein_A_NH2 Protein A (with primary amine, e.g., Lysine) Intermediate Protein A - Mal-C2 (Amide Bond Formation) Protein_A_NH2->Intermediate Acylation Mal_C2_NHS This compound Mal_C2_NHS->Intermediate NHS N-hydroxysuccinimide (byproduct) Intermediate->NHS Release Final_Conjugate Protein A - Mal-C2 - Protein B (Stable Thioether Bond) Intermediate->Final_Conjugate Michael Addition Protein_B_SH Protein B (with sulfhydryl group, e.g., Cysteine) Protein_B_SH->Final_Conjugate Experimental_Workflow Start Start: Prepare Reagents Prep_Protein_A 1. Prepare Protein-NH2 in Conjugation Buffer A Start->Prep_Protein_A Prep_Crosslinker 2. Prepare fresh this compound stock solution in DMSO/DMF Start->Prep_Crosslinker Reaction_1 3. Add this compound to Protein-NH2 (Incubate 1-2h at RT or 2-4h at 4°C) Prep_Protein_A->Reaction_1 Prep_Crosslinker->Reaction_1 Purification_1 4. Purify Protein-NH2-Mal-C2 conjugate (Desalting column) Reaction_1->Purification_1 Reaction_2 6. Mix purified Protein-NH2-Mal-C2 with Protein-SH (Incubate 1-2h at RT or 2h at 4°C) Purification_1->Reaction_2 Prep_Protein_B 5. Prepare Protein-SH in Conjugation Buffer B Prep_Protein_B->Reaction_2 Quench 7. (Optional) Quench reaction with excess cysteine or Tris buffer Reaction_2->Quench Purification_2 8. Purify the final conjugate (e.g., Size Exclusion Chromatography) Quench->Purification_2 Analysis 9. Characterize the conjugate (SDS-PAGE, Mass Spectrometry) Purification_2->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Mal-C2-NHS Ester: Mechanism of Action and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Mal-C2-NHS ester, a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). We will delve into its core mechanism of action, provide detailed experimental protocols, present key quantitative data, and illustrate the associated biological pathways.

Core Mechanism of Action

The this compound is a non-cleavable linker, meaning the linkage it forms is stable and does not rely on the cellular environment for cleavage.[1][2][3] Its utility stems from its two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group. This dual reactivity allows for a sequential and controlled conjugation of two different molecules, typically a protein (like an antibody) and a payload molecule (like a cytotoxic drug).[4][5]

The overall mechanism can be dissected into two primary reactions:

  • NHS Ester Reaction with Primary Amines: The NHS ester reacts with primary amines, such as the ε-amino group of lysine residues on an antibody, to form a stable amide bond. This reaction proceeds via nucleophilic acyl substitution.[6][7]

  • Maleimide Reaction with Thiols (Sulfhydryl Groups): The maleimide group reacts specifically with thiol groups, most commonly from cysteine residues, through a Michael addition reaction to form a stable thioether bond.[8][9]

This two-step process allows for the specific and stable linkage of a payload to an antibody, a cornerstone of modern ADC design.

Diagram of the Two-Step Conjugation Mechanism

Mal-C2-NHS_Ester_Mechanism cluster_step1 Step 1: NHS Ester Reaction with Antibody Lysine cluster_step2 Step 2: Maleimide Reaction with Payload Thiol Antibody Antibody (with Lysine -NH2) Reaction1 + Antibody->Reaction1 Mal_C2_NHS This compound Mal_C2_NHS->Reaction1 Antibody_Linker Antibody-Linker Intermediate Reaction2 + Antibody_Linker->Reaction2 Reaction1->Antibody_Linker Amide Bond Formation (pH 7.2-8.5) Payload Payload (with Thiol -SH) Payload->Reaction2 Antibody_Drug_Conjugate Antibody-Drug Conjugate (ADC) Reaction2->Antibody_Drug_Conjugate Thioether Bond Formation (pH 6.5-7.5)

Caption: Sequential reaction mechanism of this compound.

Quantitative Data

The efficiency and stability of the conjugation reactions are critical for the successful development of ADCs. The following tables summarize key quantitative data for the NHS ester and maleimide reactions. Note: Data for the specific this compound is limited; therefore, data for analogous NHS esters and maleimides are presented to provide a general understanding.

Table 1: NHS Ester Reaction Parameters

ParameterValueConditionsReference(s)
Optimal pH for Amine Reaction 7.2 - 8.5Aqueous buffer[1][6]
Optimal pH for Labeling 8.3 - 8.5Aqueous buffer[10]
Half-life of Hydrolysis ~10 minutespH 8.6, 4°C[1][6]
~1 hourpH 8.0, 4°C[6]
4 - 5 hourspH 7.0, 4°C[1][6]
Aminolysis vs. Hydrolysis Rate Aminolysis rate constant is ~3 orders of magnitude lower than the hydrolysis rate constant for surface immobilization.Borate buffer (50 mM, pH 8.50)[2][11][12][13]

Table 2: Maleimide Reaction Parameters

ParameterValueConditionsReference(s)
Optimal pH for Thiol Reaction 6.5 - 7.5Aqueous buffer[14]
Reaction Rate of Maleimide with Thiols vs. Amines ~1,000 times faster with thiolspH 7.0[15]
Stability of Thioether Bond Generally stable, but can undergo retro-Michael reaction in the presence of other thiols.Physiological conditions[16]
Deconjugation of N-alkyl maleimide ADCs 35-67% after 7 days at 37°CThiol-containing buffer and serum[14]
Deconjugation of N-aryl maleimide ADCs <20% after 7 days at 37°CThiol-containing buffer and serum[14]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a Trastuzumab-DM1 ADC using the SMCC linker, which is structurally and functionally analogous to the this compound.[5][16]

Materials
  • Trastuzumab antibody

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker

  • DM1 (Maytansinoid) payload

  • Conjugation Buffer: 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0

  • Quenching Solution: 20 mM Glycine in Conjugation Buffer

  • Dimethylacetamide (DMA)

  • Sephadex G25 column

  • Storage Buffer

Step-by-Step Procedure
  • Antibody Preparation:

    • Prepare Trastuzumab at a concentration of 3 mg/mL in Conjugation Buffer.

  • Linker Activation of Antibody:

    • Add an 8-molar equivalent of 20 mM SMCC-DM1 in DMA to the antibody solution.

    • Add additional DMA to achieve a 10% organic solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching of Unreacted Linker:

    • Add an 80-molar equivalent of 20 mM glycine in Conjugation Buffer to quench any unreacted SMCC-DM1.

  • Purification of Antibody-Linker Intermediate:

    • Purify the reaction mixture using an FPLC system with a Sephadex G25 column equilibrated in Storage Buffer.[17]

  • Conjugation of Payload:

    • The purified antibody-linker intermediate is then ready for conjugation with the thiol-containing payload. Note: In this specific protocol, a pre-formed linker-payload (SMCC-DM1) is used, combining steps. For a sequential reaction, the payload would be added after the purification of the antibody-linker intermediate.

  • Final Purification:

    • The final ADC is purified to remove any unconjugated payload and other impurities. Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) are commonly used for this purpose.[18][19][20][21][22]

Diagram of the Experimental Workflow

ADC_Synthesis_Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody_Prep 1. Prepare Antibody (Trastuzumab in Buffer) Mix 3. Mix Antibody and Linker-Payload Antibody_Prep->Mix Linker_Payload_Prep 2. Prepare Linker-Payload (SMCC-DM1 in DMA) Linker_Payload_Prep->Mix Incubate 4. Incubate (2 hours at RT) Mix->Incubate Quench 5. Quench Reaction (with Glycine) Incubate->Quench SEC_Purification 6. Purify ADC (SEC/HIC) Quench->SEC_Purification Characterization 7. Characterize ADC (DAR, Purity, etc.) SEC_Purification->Characterization

Caption: A typical workflow for ADC synthesis and purification.

Downstream Signaling and Cellular Fate

The ultimate mechanism of action of an ADC is determined by the cellular fate of the antibody and the cytotoxic payload. For ADCs constructed with non-cleavable linkers like this compound, the following sequence of events is typical:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized through receptor-mediated endocytosis.[23][24]

  • Lysosomal Trafficking and Degradation: The internalized ADC is trafficked to the lysosome. Inside the lysosome, the antibody component is degraded by proteases, releasing the payload still attached to the linker and the amino acid residue (lysine) to which it was conjugated.[1][3][17]

  • Payload-Mediated Cytotoxicity: The released payload-linker-amino acid complex then exerts its cytotoxic effect. The specific downstream signaling pathways activated depend on the nature of the payload.

Signaling Pathways of Common Payloads
  • Maytansinoids (e.g., DM1): These are potent microtubule inhibitors. They bind to tubulin and prevent its polymerization, leading to disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately apoptosis.[25][26][27][28]

  • Auristatins (e.g., MMAE): Similar to maytansinoids, auristatins are also potent anti-mitotic agents that inhibit tubulin polymerization.[3][29][30] This leads to G2/M phase cell cycle arrest and apoptosis.[29] Recent studies have also shown that MMAE can activate the cGAS-STING pathway, which can stimulate an anti-tumor immune response.[31]

Diagram of ADC Internalization and Payload-Induced Apoptosis

ADC_Cellular_Pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload-Linker-Amino Acid Released Lysosome->Payload_Release 4. Antibody Degradation Tubulin Tubulin Payload_Release->Tubulin 5. Payload Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Cellular mechanism of action for a non-cleavable ADC.

Conclusion

The this compound is a powerful tool in bioconjugation, enabling the creation of stable and specific antibody-drug conjugates. Its dual-reactive nature allows for a controlled and sequential conjugation process. Understanding the intricacies of its reaction mechanisms, optimizing experimental protocols, and elucidating the downstream cellular effects of the resulting conjugates are paramount for the continued development of next-generation targeted therapeutics. This guide provides a foundational understanding for researchers and developers working to harness the potential of this important crosslinking technology.

References

An In-depth Technical Guide to the Synthesis and Application of Mal-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Maleimidoacetic acid N-hydroxysuccinimide ester (Mal-C2-NHS ester), a heterobifunctional crosslinker pivotal in the field of bioconjugation. This document details the synthetic pathway, experimental protocols, and its critical role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound, also known as N-Succinimidyl 2-maleimidoacetate (AMAS), is a crosslinking reagent featuring two distinct reactive moieties: a maleimide group and an N-hydroxysuccinimide (NHS) ester.[1][2][3] This dual functionality allows for the sequential and specific conjugation of molecules containing sulfhydryl (thiol) groups to those with primary amines.[2] The maleimide group selectively reacts with thiols at a pH range of 6.5-7.5 to form a stable thioether bond, while the NHS ester reacts with primary amines at pH 7-9 to form a stable amide bond.[4] The "C2" designation refers to the two-carbon (acetate) spacer arm separating the maleimide and NHS ester groups, which has a length of approximately 4.4 Å.[2] This defined spacer length is critical for maintaining the biological activity of the conjugated molecules.

The strategic importance of this compound lies in its application in creating precisely defined bioconjugates. It is a cornerstone in the construction of Antibody-Drug Conjugates (ADCs), where it serves as a linker to attach potent cytotoxic drugs to monoclonal antibodies (mAbs).[5][6] This targeted delivery system enhances the therapeutic window of the cytotoxic agent by directing it specifically to cancer cells, thereby minimizing off-target toxicity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-acetic acid, 2,5-dioxo-1-pyrrolidinyl ester[2]
Synonyms Maleimidoacetic acid N-hydroxysuccinimide ester, AMAS, N-Succinimidyl 2-maleimidoacetate[2][7]
CAS Number 55750-61-3[2]
Molecular Formula C₁₀H₈N₂O₆[2]
Molecular Weight 252.18 g/mol [2][7]
Appearance White to off-white solid/crystalline solid[2][4]
Purity ≥95% to 99%[1][3][7]
Storage -20°C, under inert gas, moisture-sensitive[2][7]
Solubility Soluble in DMF and DMSO; insoluble in water (hydrolyzes)[2][4]

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the formation of the maleimidoacetic acid intermediate, followed by the activation of the carboxylic acid with N-hydroxysuccinimide to form the reactive NHS ester.

Synthesis_of_Mal_C2_NHS_Ester cluster_step1 Step 1: Formation of Maleimidoacetic Acid cluster_step2 Step 2: NHS Ester Formation MA Maleic Anhydride MAA Maleimidoacetic Acid (Intermediate) MA->MAA 1. Reaction in DMF 2. Acetic Anhydride, Sodium Acetate Gly Glycine Gly->MAA MAA2 Maleimidoacetic Acid NHS N-Hydroxysuccinimide (HOSU) Final_Product This compound (Final Product) NHS->Final_Product EDCI EDCI or other coupling agent EDCI->Final_Product MAA2->Final_Product Reaction in DMF

Caption: Synthetic pathway for this compound.

Experimental Protocol for Synthesis

This protocol is based on established methods for the synthesis of maleimidoacetic acid and its subsequent conversion to the N-hydroxysuccinimide ester.[8]

Step 1: Synthesis of Maleimidoacetic Acid

  • Reaction Setup: In a reaction vessel, dissolve maleic anhydride and glycine in N,N-Dimethylformamide (DMF). The molar ratio of maleic anhydride to glycine should be approximately 1:1.[8]

  • Reaction Conditions: Stir the mixture at room temperature (20-25°C) for 4-8 hours.[8]

  • Cyclization: Add acetic anhydride and a catalytic amount of sodium acetate to the reaction mixture. Heat the mixture to facilitate the cyclization and formation of the maleimide ring.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and precipitate the product by adding it to ice water. The crude maleimidoacetic acid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Step 2: Synthesis of this compound from Maleimidoacetic Acid

  • Reaction Setup: Dissolve the synthesized maleimidoacetic acid and N-hydroxysuccinimide (HOSU) in anhydrous DMF. A slight molar excess of HOSU (1.0-1.2 equivalents) is recommended.[8]

  • Coupling Agent Addition: Add a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to the solution in a 1.0-1.2 molar ratio relative to the maleimidoacetic acid.[8] The reaction is typically carried out at 0-5°C initially and then allowed to proceed at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, the by-product, an EDCI-urea derivative, can be removed by filtration or aqueous extraction. The solvent is then removed under reduced pressure. The crude product is purified, often by recrystallization from a suitable solvent system like ethyl acetate and petroleum ether, to yield the final this compound as a white solid. A typical yield for this type of reaction is in the range of 70-80%, with purity exceeding 98% as determined by HPLC.

Table 2: Summary of Synthesis Protocol Parameters

ParameterStep 1: Maleimidoacetic AcidStep 2: this compound
Key Reagents Maleic Anhydride, Glycine, Acetic Anhydride, Sodium AcetateMaleimidoacetic Acid, N-Hydroxysuccinimide (HOSU), EDCI
Solvent DMFAnhydrous DMF
Molar Ratios Maleic Anhydride:Glycine (1:1)Acid:HOSU:EDCI (1 : 1.0-1.2 : 1.0-1.2)
Temperature 20-25°C, then heated0-5°C, then Room Temperature
Reaction Time 4-8 hoursVaries (monitored by TLC/HPLC)
Purification RecrystallizationRecrystallization
Typical Yield -~77%
Typical Purity ->98% (HPLC)

Mechanism of Action in Bioconjugation

The utility of this compound stems from the orthogonal reactivity of its two functional groups, enabling a two-step conjugation workflow.

NHS Ester Reaction with Primary Amines

The NHS ester reacts with primary amines (e.g., the ε-amino group of lysine residues on a protein) via nucleophilic acyl substitution. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH of 7.2 to 8.5.

NHS_Ester_Reaction Mal_C2_NHS Maleimide-C2-C(=O)-O-NHS NHS Ester Intermediate Tetrahedral Intermediate Mal_C2_NHS->Intermediate Nucleophilic Attack (pH 7.2-8.5) Protein_NH2 Protein Primary Amine Protein_NH2->Intermediate Conjugate Maleimide-C2-C(=O)-NH-Protein Stable Amide Bond Intermediate->Conjugate Collapse of Intermediate NHS_byproduct N-Hydroxysuccinimide Intermediate->NHS_byproduct Release of Leaving Group

Caption: Reaction mechanism of an NHS ester with a primary amine.

Maleimide Reaction with Thiols

The maleimide group reacts with sulfhydryl groups (e.g., from cysteine residues) through a Michael addition reaction. The thiolate anion acts as a nucleophile, attacking one of the carbon atoms of the maleimide double bond. This forms a stable, covalent thioether bond. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.

Maleimide_Reaction Amine_Conjugate Protein-NH-C(=O)-C2-Maleimide Maleimide Group Final_Conjugate Protein-NH-C(=O)-C2-Maleimide-S-Drug Stable Thioether Bond Amine_Conjugate->Final_Conjugate Michael Addition (pH 6.5-7.5) Thiol_Molecule Drug Sulfhydryl Group Thiol_Molecule->Final_Conjugate

Caption: Reaction mechanism of a maleimide with a thiol group.

Application in Antibody-Drug Conjugate (ADC) Development

A primary application of this compound is in the synthesis of ADCs. The following protocol outlines a typical two-step workflow for conjugating a cytotoxic drug to a monoclonal antibody.

Experimental Workflow for ADC Synthesis

ADC_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation cluster_step3 Step 3: Final Purification mAb Monoclonal Antibody (mAb) (with Lysine residues) Activated_mAb Activated mAb (mAb-Maleimide) mAb->Activated_mAb Reaction at pH 7.2-8.5 Linker This compound Linker->Activated_mAb Purification1 Purification (e.g., Desalting Column) Removes excess linker Activated_mAb->Purification1 Final_ADC Antibody-Drug Conjugate (ADC) Purification1->Final_ADC Reaction at pH 6.5-7.5 Drug Cytotoxic Drug (with Thiol group) Drug->Final_ADC Purification2 Purification (e.g., Chromatography) Removes unconjugated drug Final_ADC->Purification2 Characterization Characterization (Mass Spec, HPLC, etc.) Purification2->Characterization

Caption: General workflow for ADC synthesis using this compound.

Table 3: Recommended Conditions for ADC Synthesis

ParameterStep 1: Antibody ActivationStep 2: Drug Conjugation
Reactants mAb, this compoundmAb-Maleimide, Thiol-containing Drug
pH 7.2 - 8.56.5 - 7.5
Buffer Phosphate, Borate, or Bicarbonate bufferPhosphate buffer
Molar Excess 5- to 20-fold excess of linker over mAbSlight excess of drug over available maleimide sites
Temperature 4°C to Room Temperature4°C to Room Temperature
Reaction Time 1 - 4 hours (or overnight at 4°C)1 - 4 hours
Quenching (Optional) Add Tris or glycineAdd excess cysteine or N-acetylcysteine
Purification Desalting column (to remove excess linker)Size-exclusion or hydrophobic interaction chromatography
Example Application: Targeting the TROP2 Signaling Pathway

This compound and similar maleimide-based linkers are integral to the design of ADCs targeting various cancer-associated antigens. One such prominent target is the Trophoblast cell-surface antigen 2 (TROP2). TROP2 is a transmembrane glycoprotein overexpressed in a wide range of epithelial cancers and is associated with poor prognosis.[7] Its signaling promotes tumor cell growth, proliferation, and metastasis.[9]

The ADC Sacituzumab Govitecan (Trodelvy®) targets TROP2. While its specific linker (CL2A) is more complex, it incorporates a maleimide moiety to conjugate to the antibody, demonstrating the clinical relevance of this chemical strategy.[6][8][9][10][11] An ADC utilizing a Mal-C2 linker would follow a similar mechanism of action: binding to TROP2 on the cancer cell surface, internalization, and subsequent release of the cytotoxic payload, leading to cell death.

TROP2_Signaling_and_ADC_Action TROP2 Signaling and ADC Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TROP2 TROP2 Receptor PKC PKC TROP2->PKC Activates PI3K_AKT PI3K/AKT Pathway TROP2->PI3K_AKT Activates Endosome Endosome TROP2->Endosome Internalization ADC Anti-TROP2 ADC (with Mal-C2 Linker) ADC->TROP2 Binds ADC->Endosome MAPK MAPK Pathway (ERK) PKC->MAPK Activates Proliferation Cell Proliferation & Metastasis MAPK->Proliferation Promotes Survival Cell Survival PI3K_AKT->Survival Promotes Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload (e.g., SN-38) Lysosome->Payload Linker Cleavage & Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Induces

References

An In-depth Technical Guide to Mal-C2-NHS Ester: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional crosslinker, Mal-C2-NHS ester. It details its chemical and physical properties, and provides in-depth protocols for its application in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and pharmaceutical sciences.

Core Properties of this compound

This compound is a heterobifunctional crosslinker containing a maleimide group and an N-hydroxysuccinimide (NHS) ester. This non-cleavable linker is widely utilized in the development of stable bioconjugates, particularly in the burgeoning field of antibody-drug conjugates.[1] The NHS ester moiety reacts with primary amines, such as the lysine residues on antibodies, while the maleimide group specifically targets sulfhydryl (thiol) groups, commonly found in cysteine residues. This dual reactivity allows for the precise and stable covalent linkage of two different molecules.

The key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₃H₁₄N₂O₆[2][3][][]
Molecular Weight 294.26 g/mol [3][][][6]
CAS Number 103750-03-4[2][3][6]

Experimental Protocols: Synthesis of an Antibody-Drug Conjugate

The synthesis of an antibody-drug conjugate using this compound is typically a two-step process. The first step involves the reaction of the NHS ester with the antibody to form a maleimide-activated antibody. The second step is the conjugation of a thiol-containing payload (e.g., a cytotoxic drug) to the maleimide group of the activated antibody.

Step 1: Activation of Antibody with this compound

This protocol outlines the procedure for reacting the NHS ester of the crosslinker with primary amine groups on an antibody.

Materials:

  • Antibody solution (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.4) free of primary amines.

  • This compound.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column (e.g., Sephadex G-25).

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the antibody solution contains stabilizers with primary amines (e.g., Tris, glycine), they must be removed by dialysis or buffer exchange into a suitable reaction buffer like PBS.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction Setup: Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer. The optimal pH for the NHS ester reaction with primary amines is between 7.2 and 9.[7]

  • Conjugation: Add a 5 to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically. The final concentration of DMSO in the reaction mixture should be less than 10%.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quenching (Optional): To stop the reaction, a quenching reagent containing primary amines, such as Tris or glycine, can be added to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2-7.5).

Step 2: Conjugation of Thiol-Containing Payload to the Activated Antibody

This protocol describes the reaction of the maleimide group on the activated antibody with a sulfhydryl-containing molecule.

Materials:

  • Maleimide-activated antibody from Step 1.

  • Thiol-containing payload (e.g., a cytotoxic drug).

  • Reaction buffer (e.g., PBS, pH 6.5-7.5).

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).

Procedure:

  • Payload Preparation: Dissolve the thiol-containing payload in a suitable solvent.

  • Reaction Setup: The maleimide-activated antibody should be in a buffer with a pH between 6.5 and 7.5. This pH range is optimal for the specific reaction between the maleimide and thiol groups, minimizing side reactions with amines.[]

  • Conjugation: Add a 10 to 20-fold molar excess of the thiol-containing payload to the activated antibody solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored using analytical techniques.

  • Quenching: Add a quenching reagent like L-cysteine to cap any unreacted maleimide groups.

  • Purification: Purify the final antibody-drug conjugate to remove excess payload and other reagents using methods such as size-exclusion chromatography (SEC) or dialysis.

Experimental Workflow for ADC Synthesis

The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using a maleimide-NHS ester crosslinker.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_activation Antibody Activation cluster_conjugation Payload Conjugation cluster_final_product Final Product Antibody Monoclonal Antibody Buffer_Exchange Buffer Exchange (Amine-free buffer, pH 7.2-7.4) Antibody->Buffer_Exchange Add_Linker Add this compound (in DMSO, pH 8.3-8.5) Buffer_Exchange->Add_Linker Incubate_Activation Incubate (RT, 30 min - 2 hr) Add_Linker->Incubate_Activation Purify_Activated_Ab Purification (Desalting Column) Incubate_Activation->Purify_Activated_Ab Add_Payload Add Thiol-Payload (pH 6.5-7.5) Purify_Activated_Ab->Add_Payload Incubate_Conjugation Incubate (RT, 2-4 hr) Add_Payload->Incubate_Conjugation Purify_ADC Purification of ADC (e.g., SEC) Incubate_Conjugation->Purify_ADC Final_ADC Antibody-Drug Conjugate Purify_ADC->Final_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

This comprehensive guide provides the essential information for utilizing this compound in bioconjugation applications. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively synthesize and purify antibody-drug conjugates and other targeted biomolecules for a wide range of scientific and therapeutic purposes.

References

Solubility of Mal-C2-NHS Ester in Dimethyl Sulfoxide (DMSO): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Maleimide-C2-N-hydroxysuccinimide (Mal-C2-NHS) ester in dimethyl sulfoxide (DMSO). Mal-C2-NHS ester is a heterobifunctional crosslinker commonly utilized in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Understanding its solubility characteristics in DMSO is critical for the preparation of stock solutions, ensuring accurate dosing, and achieving successful conjugation outcomes.

Core Concepts in Solubility

The dissolution of this compound in DMSO is a critical first step in many experimental workflows. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. However, the stability of both the maleimide and the NHS ester functional groups in DMSO, especially in the presence of nucleophilic impurities like water, must be carefully considered. The N-hydroxysuccinimide ester is susceptible to hydrolysis, a process that can be accelerated by water contamination in the DMSO.

Quantitative Solubility Data

The solubility of this compound and related compounds in DMSO is summarized in the table below. It is important to note that solubility can be influenced by factors such as the purity of the compound, the grade of the DMSO, temperature, and the use of physical dissolution aids.

CompoundSolventReported SolubilityMolar ConcentrationConditions/Notes
This compound DMSO 100 mg/mL [1]339.84 mM [1]Requires ultrasonic treatment and heating to 60°C. The use of new, anhydrous DMSO is critical as hygroscopic DMSO significantly reduces solubility. [1]
3-Maleimidobenzoic acid N-hydroxysuccinimide esterDMSO≤20 mg/mL[2]-A related, but structurally different, maleimide-NHS ester.
Maleimide DyesDMSO19 mg/mL195.73 mMGeneral data for a class of maleimide compounds; moisture-absorbing DMSO is noted to reduce solubility.[3]
Mal-amido-PEG-C2-NHS estersDMSO (as a co-solvent)≥ 2.5 mg/mL[4][5]VariesUsed to prepare a 25 mg/mL stock solution in DMSO for further dilution in aqueous buffers for in vivo studies.[4][5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol is based on the findings for achieving maximum solubility of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO (newly opened bottle recommended)

  • Vortex mixer

  • Water bath or heating block set to 60°C

  • Bath sonicator

Procedure:

  • Dispense the desired amount of this compound into a clean, dry vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for 100 mg/mL, add 10 µL of DMSO per 1 mg of ester).

  • Tightly cap the vial and vortex briefly to suspend the solid.

  • Heat the solution to 60°C using a water bath or heating block.[1]

  • While heating, intermittently sonicate the vial in a bath sonicator until the solid is completely dissolved.[1]

  • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Allow the solution to cool to room temperature before use. If precipitation occurs upon cooling, gentle warming may be required before use.

Note: It is crucial to use fresh, anhydrous DMSO as the presence of water can significantly impact the solubility and stability of the NHS ester.[1]

Protocol 2: General Protocol for NHS Ester Labeling in Aqueous Buffers Using a DMSO Stock Solution

This protocol describes the common use of a this compound DMSO stock solution for labeling proteins or other biomolecules in an aqueous environment.

Materials:

  • This compound stock solution in DMSO (prepared as in Protocol 1)

  • Protein or other amine-containing biomolecule in an appropriate aqueous buffer (e.g., PBS, pH 7.2-8.5)

  • Reaction vessel

Procedure:

  • Ensure the protein solution is at the desired concentration and pH for labeling. The reaction is most efficient at a pH between 7.2 and 8.5.[]

  • Add the calculated volume of the this compound DMSO stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be minimized, typically kept below 10%, to avoid protein denaturation.

  • Gently mix the reaction solution immediately after adding the crosslinker.

  • Allow the reaction to proceed at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester.

  • Purify the conjugated protein using standard methods such as dialysis or size-exclusion chromatography to remove excess crosslinker and byproducts.

Diagrams

Dissolution_Workflow Workflow for Dissolving this compound in DMSO cluster_dissolution Dissolution Process cluster_outcome Outcome & Next Steps A Weigh this compound C Add DMSO to Ester A->C B Select Anhydrous DMSO B->C D Heat to 60°C C->D Solubilization E Ultrasonicate D->E E->D Intermittent F Visually Inspect for Clarity E->F H Precipitation? F->H G Clear Stock Solution (e.g., 100 mg/mL) I Proceed to Conjugation G->I H->D Yes, Re-dissolve H->G No

Caption: Workflow for dissolving this compound in DMSO.

Logical_Relationship Key Factors Influencing this compound Solubility Solubility Optimal Solubility (100 mg/mL) DMSO_Quality DMSO Quality DMSO_Quality->Solubility High Purity (Anhydrous) Temperature Temperature Temperature->Solubility Heating (60°C) Sonication Sonication Sonication->Solubility Aids Dissolution Purity Compound Purity Purity->Solubility High Purity Water Water Content Water->Solubility Decreases Solubility & Stability Water->DMSO_Quality Contaminates

Caption: Factors influencing this compound solubility.

References

An In-depth Technical Guide to the Stability and Storage of Mal-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for Mal-C2-NHS ester, a heterobifunctional crosslinker critical in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. Understanding the chemical stability of this reagent is paramount for ensuring the reproducibility, efficacy, and safety of the resulting products. This document details the intrinsic stability of the maleimide and N-hydroxysuccinimide (NHS) ester functional groups, recommended storage conditions, and experimental protocols for stability assessment.

Chemical Structure and Functional Groups

This compound possesses two reactive moieties: a maleimide group and an NHS ester. The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, to form a stable thioether bond. The NHS ester group reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond. The C2 linker is a short alkyl chain that separates these two reactive groups.

Stability Profile

The overall stability of this compound is dictated by the individual stabilities of its maleimide and NHS ester functional groups, both of which are susceptible to hydrolysis.

NHS Ester Stability

The NHS ester is highly susceptible to hydrolysis, which is a competing reaction to the desired aminolysis (reaction with a primary amine).[1][2] The rate of hydrolysis is significantly influenced by pH and temperature.

  • pH Dependence: The half-life of an NHS ester decreases dramatically as the pH increases.[3][4][5] At a neutral pH of 7.0 and 4°C, the half-life can be several hours, but at a pH of 8.6 and 4°C, it can drop to as low as 10 minutes.[4] For this reason, conjugation reactions involving NHS esters are a balance between maximizing the reactivity of the amine (which is favored at higher pH) and minimizing hydrolysis.[3]

  • Temperature Dependence: Higher temperatures accelerate the rate of NHS ester hydrolysis.[2] Therefore, it is often recommended to perform conjugation reactions at room temperature for shorter periods or at 4°C for longer incubations to mitigate hydrolysis.[6]

Maleimide Stability

The maleimide group is generally more stable than the NHS ester in aqueous solutions.[7] However, it is also subject to degradation, primarily through two pathways:

  • Hydrolysis: The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, leading to the formation of a non-reactive maleamic acid derivative.[7][8] This ring-opening reaction renders the maleimide incapable of reacting with sulfhydryl groups.

  • Instability of the Maleimide-Thiol Adduct: While the thioether bond formed between a maleimide and a thiol is generally considered stable, the resulting thiosuccinimide ring can undergo a retro-Michael reaction, leading to deconjugation.[3][9][10] This is a significant concern in in vivo applications where endogenous thiols like glutathione can facilitate this exchange.[1][3] Hydrolysis of the thiosuccinimide ring can occur post-conjugation, which can stabilize the linkage and prevent the retro-Michael reaction.[6][11]

Recommended Storage Conditions

Proper storage of this compound is crucial to maintain its reactivity. The following conditions are recommended based on supplier information and the chemical nature of the compound.

Solid Form
ParameterRecommendationRationale
Temperature -20°C is the most commonly recommended storage temperature for long-term stability.[11][12] Some suppliers also indicate storage at 2-8°C is acceptable under an inert atmosphere.[7]Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[7]This compound is moisture-sensitive, and an inert atmosphere prevents hydrolysis from atmospheric moisture.
Light Protect from light.While not explicitly stated for this compound in the search results, it is a general best practice for complex organic molecules to prevent potential photodegradation.
In-Solvent
ParameterRecommendationRationale
Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[13]These are suitable aprotic solvents that can dissolve the ester without promoting hydrolysis. It is crucial to use anhydrous grades to prevent degradation.
Temperature For short-term storage (up to 1 month), -20°C is recommended.[11] For longer-term storage (up to 6 months), -80°C is advised.[11][14]Lower temperatures significantly slow down the rate of hydrolysis and other potential degradation pathways in solution.
Handling Prepare stock solutions fresh and use them immediately if possible. If storage is necessary, aliquot into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction.[7]Minimizes exposure to atmospheric moisture upon opening the vial and prevents degradation from repeated temperature changes.

Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of this compound, particularly for critical applications, it is advisable to perform stability assessments. The following are generalized protocols for such studies.

Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways.

Objective: To accelerate the degradation of this compound under various stress conditions to understand its stability profile.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at 40-60°C for several hours.

    • Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at room temperature for a shorter period (e.g., 30 minutes to a few hours), monitoring degradation frequently.

    • Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide and incubate at room temperature.

    • Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 60°C).

    • Photostability: Expose the solid compound or a solution to UV light.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (see Protocol 4.2).

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its degradation products.

Methodology:

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is commonly used.

  • Detection: UV detection at a wavelength where the maleimide or another chromophore of the molecule absorbs (e.g., around 210-220 nm or 254 nm).

  • Method Validation: The method should be validated for its ability to separate the parent compound from peaks generated during the forced degradation study.

  • Stability Assessment:

    • Prepare solutions of this compound in buffers of different pH (e.g., 5.0, 7.4, 8.5).

    • Incubate these solutions at controlled temperatures (e.g., 4°C, 25°C, 37°C).

    • At various time points, inject an aliquot onto the HPLC system.

    • Quantify the peak area of the intact this compound to determine the rate of degradation and its half-life under each condition.

NMR Spectroscopy for Structural Elucidation

Objective: To identify the chemical structures of the degradation products.

Methodology:

  • Sample Preparation: Prepare a concentrated solution of this compound in a deuterated solvent (e.g., DMSO-d6) and induce degradation (e.g., by adding D2O with a basic catalyst).

  • Acquisition: Acquire 1H and 13C NMR spectra at different time points.

  • Analysis: Monitor the disappearance of signals corresponding to the intact molecule and the appearance of new signals. The chemical shifts and coupling constants of the new signals can be used to elucidate the structures of the degradation products. For example, the disappearance of the characteristic maleimide protons can indicate ring opening.[15]

Mass Spectrometry for Degradation Product Identification

Objective: To determine the molecular weights of degradation products to aid in their identification.

Methodology:

  • Sample Preparation: Analyze the samples from the forced degradation study using LC-MS.

  • Analysis: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and any degradation products. This information can be used to propose structures for the degradants (e.g., the addition of 18 Da would indicate a hydrolysis event).

Visualizing Key Processes

The following diagrams illustrate the key chemical pathways and experimental workflows discussed in this guide.

G Degradation Pathways of this compound cluster_0 NHS Ester Moiety cluster_1 Maleimide Moiety cluster_2 Thiol Adduct Instability Mal-C2-NHS_Ester This compound Hydrolyzed_NHS_Ester Hydrolyzed NHS Ester (Inactive Carboxylic Acid) Mal-C2-NHS_Ester->Hydrolyzed_NHS_Ester Hydrolysis (H₂O, pH dependent) Amine_Conjugate Stable Amide Bond (Desired Reaction) Mal-C2-NHS_Ester->Amine_Conjugate Aminolysis (R-NH₂) Mal-C2-NHS_Ester_2 This compound Hydrolyzed_Maleimide Hydrolyzed Maleimide (Inactive Maleamic Acid) Mal-C2-NHS_Ester_2->Hydrolyzed_Maleimide Hydrolysis (pH > 7.5) Thiol_Adduct Thiosuccinimide Adduct Mal-C2-NHS_Ester_2->Thiol_Adduct Thiol Addition (R-SH) Thiol_Adduct_2 Thiosuccinimide Adduct Deconjugated_Maleimide Deconjugated Maleimide Thiol_Adduct_2->Deconjugated_Maleimide Retro-Michael Reaction (Thiol Exchange) Ring_Opened_Adduct Hydrolyzed Thiosuccinimide (Stable) Thiol_Adduct_2->Ring_Opened_Adduct Hydrolysis

Figure 1. Degradation pathways of this compound.

G Experimental Workflow for Stability Assessment Start Start: this compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Stability_Study Stability Study (Different pH, Temp, Time) Start->Stability_Study HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis LCMS_Analysis LC-MS Analysis Forced_Degradation->LCMS_Analysis NMR_Analysis NMR Spectroscopy Forced_Degradation->NMR_Analysis Stability_Study->HPLC_Analysis Quantification Quantification of Intact Ester (Determine Half-life) HPLC_Analysis->Quantification End End: Comprehensive Stability Profile Quantification->End Degradation_Products Identify Degradation Products LCMS_Analysis->Degradation_Products NMR_Analysis->Degradation_Products Degradation_Products->End

Figure 2. Workflow for stability assessment.

G Logical Relationship of Factors Affecting Stability Stability This compound Stability NHS_Ester NHS Ester Moiety Stability->NHS_Ester Maleimide Maleimide Moiety Stability->Maleimide pH pH pH->NHS_Ester affects hydrolysis rate pH->Maleimide affects hydrolysis rate Temperature Temperature Temperature->NHS_Ester affects hydrolysis rate Temperature->Maleimide affects hydrolysis rate Moisture Moisture Moisture->NHS_Ester causes hydrolysis Moisture->Maleimide causes hydrolysis Thiols Presence of Thiols Thiols->Stability can cause adduct instability Thiols->Maleimide leads to adduct formation

Figure 3. Factors affecting this compound stability.

Conclusion

The stability of this compound is a critical parameter that directly impacts its performance in bioconjugation applications. Both the NHS ester and maleimide functional groups are susceptible to hydrolysis, with the rate of degradation being highly dependent on pH, temperature, and the presence of moisture. Proper storage of the solid compound at low temperatures under an inert atmosphere is essential for long-term stability. When in solution, the use of anhydrous aprotic solvents and storage at ultra-low temperatures can prolong its shelf-life. For researchers and drug development professionals, a thorough understanding of these stability characteristics and the implementation of appropriate handling and analytical procedures are indispensable for the successful development of robust and reliable bioconjugates.

References

The Resurgence of Non-Cleavable Linkers in Antibody-Drug Conjugates: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. While early ADC development heavily favored cleavable linkers, non-cleavable linkers are experiencing a resurgence, driven by their unique advantages in certain therapeutic contexts. This technical guide provides a comprehensive overview of the applications of non-cleavable ADC linkers, delving into their mechanism of action, key characteristics, and the experimental protocols used for their evaluation.

Core Principles of Non-Cleavable ADC Linkers

Non-cleavable linkers form a stable, covalent bond between the antibody and the cytotoxic payload.[1] Unlike their cleavable counterparts, they are designed to resist enzymatic or chemical cleavage in the bloodstream.[1] The release of the active drug metabolite is entirely dependent on the internalization of the ADC and the subsequent degradation of the antibody backbone within the lysosome of the target cancer cell.[2][3] This mechanism offers distinct advantages and disadvantages that must be carefully considered in ADC design.

Mechanism of Action

The journey of a non-cleavable ADC from administration to cytotoxic effect is a multi-step process that relies on cellular machinery.

  • Circulation and Target Binding: The ADC circulates systemically, and the monoclonal antibody component specifically binds to its target antigen on the surface of a cancer cell.[4]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.[4]

  • Lysosomal Trafficking: The internalized vesicle traffics through the endosomal pathway and ultimately fuses with a lysosome.[2][5]

  • Proteolytic Degradation: Inside the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is completely degraded by proteases into its constituent amino acids.[6][7]

  • Payload Release and Cytotoxicity: This degradation process liberates the cytotoxic payload, which is still attached to the linker and a single amino acid residue (typically lysine or cysteine) from the antibody.[5] This payload-linker-amino acid complex is the active metabolite that then exerts its cell-killing effect, often by disrupting microtubule polymerization or causing DNA damage.[4][8]

Diagram: Signaling Pathway of a Non-Cleavable ADC

non_cleavable_adc_pathway Mechanism of Action of a Non-Cleavable ADC cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome cluster_lysosome Lysosome ADC Non-Cleavable ADC Target_Antigen Target Antigen ADC->Target_Antigen 1. Binding Internalized_ADC Internalized ADC-Antigen Complex Target_Antigen->Internalized_ADC 2. Internalization (Endocytosis) Microtubule_Disruption Microtubule Disruption & Cell Death Lysosomal_Degradation Antibody Degradation by Proteases Internalized_ADC->Lysosomal_Degradation 3. Trafficking Active_Metabolite Payload-Linker-Amino Acid (Active Metabolite) Lysosomal_Degradation->Active_Metabolite 4. Payload Release Active_Metabolite->Microtubule_Disruption 5. Cytotoxicity

Caption: Intracellular processing of a non-cleavable ADC.

Advantages and Disadvantages of Non-Cleavable Linkers

The choice between a cleavable and non-cleavable linker is a critical decision in ADC design, with each offering a unique set of properties.

FeatureAdvantages of Non-Cleavable LinkersDisadvantages of Non-Cleavable Linkers
Plasma Stability High: Reduced premature payload release in circulation, leading to a better safety profile and potentially a wider therapeutic window.[3][9]N/A
Off-Target Toxicity Low: Minimized systemic exposure to the free cytotoxic payload, reducing toxicity to healthy tissues.[2][7]Potential for HER2-independent toxicity: As seen with T-DM1, off-target effects can still occur through mechanisms independent of the target antigen.[10]
Bystander Effect Minimal to None: The released payload-linker-amino acid complex is typically charged and membrane-impermeable, preventing it from diffusing out to kill neighboring antigen-negative cancer cells.[3][11]Limited efficacy in heterogeneous tumors: May be less effective in tumors with varied antigen expression.[3]
Dependence on Cellular Machinery High: Relies entirely on lysosomal degradation for payload release, which can be a point of resistance if this pathway is impaired.[5][12]Potential for resistance: Cancer cells can develop resistance by downregulating lysosomal function.[12]
Payload Compatibility Can modulate the properties of the active metabolite without changing the payload itself.[5]Some payloads lose their potency when attached to an amino acid and linker, making them unsuitable for this approach.[13]

Prominent Examples of Non-Cleavable ADCs

Several ADCs utilizing non-cleavable linkers have gained regulatory approval, demonstrating their clinical utility.

ADC Name (Brand Name)Target AntigenLinkerPayloadApproved Indication(s)
Ado-trastuzumab emtansine (Kadcyla®)HER2MCC (4-(N-maleimidomethyl) cyclohexane-1-carboxylate)[4]DM1 (a maytansinoid)[4]HER2-positive breast cancer[14]
Belantamab mafodotin (Blenrep®)BCMAmc (maleimidocaproyl)[5]MMAF (monomethyl auristatin F)[5]Relapsed or refractory multiple myeloma

Quantitative Data on Non-Cleavable ADCs

The following tables summarize key quantitative data for prominent non-cleavable ADCs from preclinical and clinical studies.

In Vitro Cytotoxicity
ADCCell LineTarget Antigen ExpressionIC50 (ng/mL)Reference
Trastuzumab-DM1 (T-DM1)SK-BR-3HER2+++5-20[6]
Trastuzumab-DM1 (T-DM1)JIMT-1HER2+>1000[6]
Pharmacokinetic Parameters
ADCParameterValueSpeciesReference
Ado-trastuzumab emtansineClearance0.676 L/dayHuman[15]
Volume of Distribution (Central)3.127 LHuman[15]
Terminal Half-life3.94 daysHuman[15]
Belantamab mafodotinClearance (initial)0.926 L/dayHuman[16]
Steady-state Volume of Distribution10.8 LHuman[16]
Elimination Half-life13.0 daysHuman[16]
In Vivo Efficacy (Xenograft Models)
ADCXenograft ModelDosingTumor Growth Inhibition (TGI)Reference
Trastuzumab-DM1 (T-DM1)NCI-N87 (gastric)10 mg/kg, single dose~80%[6]
Trastuzumab-DM1 (T-DM1)JIMT-1 (breast)15 mg/kg, single dose~50%[6]

Detailed Experimental Protocols

Rigorous in vitro and in vivo characterization is essential for the development of safe and effective non-cleavable ADCs.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC (e.g., at 1 mg/mL) in plasma from relevant species (human, mouse, rat, cynomolgus monkey) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • ADC Isolation: Isolate the ADC from plasma using affinity chromatography (e.g., Protein A beads).

  • Analysis:

    • Analyze the isolated ADC by hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[10][17]

    • Analyze the plasma supernatant by LC-MS/MS to quantify any released free payload.[9]

  • Data Interpretation: A stable non-cleavable ADC will show minimal change in DAR and negligible levels of free payload in the supernatant over time.

Diagram: In Vitro Plasma Stability Workflow

plasma_stability_workflow Workflow for In Vitro Plasma Stability Assay Start Start: ADC in Plasma Incubation Incubate at 37°C Start->Incubation Time_Points Collect Aliquots at Multiple Time Points Incubation->Time_Points Separation Separate ADC from Plasma (e.g., Protein A beads) Time_Points->Separation ADC_Analysis Analyze ADC (HIC or LC-MS) Determine DAR Separation->ADC_Analysis Supernatant_Analysis Analyze Supernatant (LC-MS/MS) Quantify Free Payload Separation->Supernatant_Analysis End End: Assess Stability ADC_Analysis->End Supernatant_Analysis->End

Caption: Key steps in assessing ADC stability in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the ADC on target and non-target cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in cell culture medium and add to the wells.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

ADC Internalization Assay (Flow Cytometry)

Objective: To quantify the extent and rate of ADC internalization into target cells.

Methodology:

  • Cell Preparation: Harvest target cells and resuspend in ice-cold PBS with 1% BSA.

  • Antibody Binding: Incubate cells with the ADC or a control antibody on ice for 1 hour to allow binding to the cell surface without internalization.

  • Washing: Wash the cells three times with cold PBS to remove unbound antibody.

  • Internalization: Resuspend the cells in pre-warmed culture medium and incubate at 37°C for various time points (e.g., 0, 30, 60, 90 minutes) to allow internalization. A control group should remain on ice (time point 0).

  • Stopping Internalization: Stop the internalization process by placing the cells back on ice and washing with cold PBS.

  • Staining: Stain the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody of the ADC. This will only label the ADC remaining on the cell surface.

  • Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI).

  • Data Analysis: The percentage of internalization is calculated as: (1 - (MFI at time x / MFI at time 0)) * 100.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). Administer the treatments, typically via intravenous injection.

  • Tumor Measurement: Measure the tumor volume (using the formula: (Length x Width²) / 2) and mouse body weight 2-3 times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration.

  • Data Analysis: Plot the mean tumor volume over time for each group to generate tumor growth curves. Calculate the tumor growth inhibition (TGI) percentage.

Diagram: In Vivo Efficacy Study Workflow

invivo_workflow Workflow for In Vivo Efficacy Study Start Start: Tumor Cell Implantation Tumor_Growth Allow Tumor Growth to Palpable Size Start->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer ADC, Control Antibody, or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Data_Analysis Analyze Tumor Growth Inhibition (TGI) Monitoring->Data_Analysis End End: Evaluate Efficacy Data_Analysis->End

Caption: Key stages of an in vivo xenograft study for ADCs.

Conclusion

Non-cleavable linkers represent a vital and evolving area of ADC technology. Their high plasma stability and reduced off-target toxicity make them an attractive option for developing safer and potentially more effective cancer therapies.[7][9] While the lack of a bystander effect and reliance on lysosomal degradation present challenges, a thorough understanding of their mechanism of action and rigorous preclinical evaluation can lead to the successful development of ADCs with a favorable therapeutic index. As our understanding of tumor biology and ADC engineering continues to advance, non-cleavable linkers will undoubtedly remain a cornerstone of targeted cancer therapy.

References

The Role of Mal-C2-NHS Ester in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioconjugation, the precise and stable linkage of molecules to proteins is paramount for the development of targeted therapeutics, diagnostics, and research tools. Mal-C2-NHS ester has emerged as a critical heterobifunctional crosslinker, particularly in the construction of antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and practical considerations surrounding the use of this compound. By leveraging its dual reactivity, researchers can achieve site-specific conjugation, enabling the creation of highly defined and potent biomolecules. This document serves as a comprehensive resource, offering detailed protocols, quantitative data, and visual workflows to empower scientists in their bioconjugation endeavors.

Introduction to this compound

This compound is a heterobifunctional crosslinker featuring two distinct reactive moieties: a maleimide group and an N-hydroxysuccinimide (NHS) ester.[1][2] This dual functionality allows for a two-step conjugation strategy, providing a high degree of control over the linking process. The "C2" designation refers to a two-carbon spacer, which helps to minimize steric hindrance between the conjugated molecules.

The primary application of this compound is in the covalent linkage of a molecule with a free amine group to another molecule possessing a free sulfhydryl (thiol) group.[3] This is particularly relevant in the field of antibody-drug conjugates, where a potent cytotoxic drug (payload) is attached to a monoclonal antibody (mAb) that targets a specific antigen on cancer cells.[4][5] The antibody's lysine residues provide the primary amine targets for the NHS ester, while the payload can be modified to include a thiol group for reaction with the maleimide.

The Chemistry of Bioconjugation with this compound

The bioconjugation process using this compound is a sequential, two-step reaction that leverages the distinct reactivity of its functional groups.

Step 1: Amine Acylation via NHS Ester

The first step involves the reaction of the NHS ester with primary amines (-NH₂) present on the biomolecule, typically the ε-amino groups of lysine residues or the N-terminus of a protein.[6][7] This reaction occurs under mild, slightly basic conditions (pH 7-9) and results in the formation of a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[8][] The rate of this reaction is pH-dependent, with higher pH values favoring the deprotonated, more nucleophilic amine, but also increasing the rate of competing hydrolysis of the NHS ester.[8]

Step 2: Thiol-Maleimide Michael Addition

Once the biomolecule is functionalized with the maleimide group, the second step involves the reaction with a sulfhydryl-containing molecule. The maleimide group reacts specifically with thiol groups (-SH) via a Michael addition reaction.[10] This reaction is most efficient at a pH range of 6.5-7.5 and forms a stable thioether linkage.[10] At pH values above 7.5, the maleimide group can undergo hydrolysis and may also show some reactivity towards primary amines, reducing the specificity of the conjugation.[3]

The stability of the resulting thiosuccinimide linkage is a critical factor for in vivo applications.[11] While generally stable, it can undergo a retro-Michael reaction, leading to the release of the conjugated molecule.[12][13] Research has focused on strategies to improve the stability of this linkage, such as hydrolysis of the thiosuccinimide ring or the formation of a more stable thiazine structure.[14][15]

Experimental Design and Protocols

General Two-Step Conjugation Workflow

The following diagram illustrates the typical workflow for a two-step bioconjugation reaction using this compound.

G cluster_0 Step 1: Amine Modification cluster_1 Step 2: Thiol Conjugation Protein_NH2 Protein with Primary Amines (-NH2) Reaction1 Reaction at pH 7-9 Protein_NH2->Reaction1 Mal_C2_NHS This compound Mal_C2_NHS->Reaction1 Protein_Maleimide Maleimide-Activated Protein Reaction1->Protein_Maleimide NHS_byproduct NHS Byproduct Reaction1->NHS_byproduct Purification1 Purification (e.g., Desalting Column) Protein_Maleimide->Purification1 Payload_SH Payload with Sulfhydryl Group (-SH) Reaction2 Reaction at pH 6.5-7.5 Purification1->Reaction2 Payload_SH->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate Purification2 Final Purification Final_Conjugate->Purification2

A two-step bioconjugation workflow using this compound.
Detailed Experimental Protocol: Antibody-Drug Conjugation

This protocol provides a general framework for the conjugation of a thiol-containing drug to an antibody using this compound. Optimization of reaction conditions, such as the molar ratio of linker to antibody and incubation times, is crucial for achieving the desired drug-to-antibody ratio (DAR).

Materials:

  • Antibody solution (e.g., in PBS, pH 7.4)

  • This compound (dissolved in a small amount of organic solvent like DMSO or DMF)[3]

  • Reaction Buffer A: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5[16]

  • Conjugation Buffer B: Phosphate Buffered Saline (PBS), pH 7.2-7.5[3]

  • Thiol-containing payload

  • Desalting columns (e.g., Sephadex G-25)[6]

  • Quenching reagent (e.g., Tris or glycine solution)[8]

Procedure:

Step 1: Antibody Modification with this compound

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into Reaction Buffer A using a desalting column or dialysis.

  • Antibody Concentration: Adjust the antibody concentration to 5-20 mg/mL.[6]

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use.[3]

  • Reaction: Add a calculated molar excess of the this compound solution to the antibody solution. A typical starting point is a 10- to 50-fold molar excess.[3]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C, with gentle mixing.[3][6]

  • Purification: Remove excess, unreacted this compound using a desalting column equilibrated with Conjugation Buffer B.[3] The resulting maleimide-activated antibody is now ready for the next step.

Step 2: Conjugation of Thiol-Payload to Activated Antibody

  • Payload Preparation: Dissolve the thiol-containing payload in an appropriate solvent.

  • Conjugation Reaction: Add the payload solution to the maleimide-activated antibody solution. The molar ratio of payload to antibody will depend on the desired DAR.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.[17]

  • Quenching (Optional): To stop the reaction, a small molecule thiol such as N-acetylcysteine or 2-mercaptoethanol can be added to react with any remaining maleimide groups.

  • Final Purification: Purify the final antibody-drug conjugate from unreacted payload and other reaction components using appropriate chromatographic methods, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Characterization of the Bioconjugate

After purification, it is essential to characterize the ADC to determine key parameters such as:

  • Drug-to-Antibody Ratio (DAR): This can be determined using techniques like UV-Vis spectroscopy (if the drug has a distinct absorbance), mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).

  • Purity and Aggregation: Size-exclusion chromatography (SEC) is commonly used to assess the purity of the conjugate and to detect the presence of aggregates.

  • Antigen Binding: An enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR) can be used to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

  • In Vitro Potency: The cytotoxic activity of the ADC can be evaluated using cell-based assays on target-expressing cancer cell lines.

Quantitative Data and Performance Metrics

The efficiency of bioconjugation with this compound is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following table summarizes key performance metrics based on typical experimental data.

ParameterThis compound (Amine Reaction)This compound (Thiol Reaction)
Target Functional Group Primary Amines (-NH₂)Thiols (-SH)
Optimal pH Range 7.0 - 9.0[3][18]6.5 - 7.5[10]
Reaction Time 30 - 120 minutes at RT[]60 - 120 minutes at RT[17]
Resulting Bond AmideThioether
Bond Stability Highly StableStable, but susceptible to retro-Michael reaction[12][13]
Specificity High for primary aminesVery high for thiols within the optimal pH range[10]

Logical Relationships in Bioconjugation Strategy

The decision-making process for employing this compound in a bioconjugation strategy involves considering several interconnected factors.

G cluster_0 Biomolecule Properties cluster_1 Linker Choice cluster_2 Reaction Conditions cluster_3 Desired Outcome Protein_Properties Protein Stability (pH, Temperature) Linker_Selection Select this compound Protein_Properties->Linker_Selection Reactive_Sites Available Amines & Thiols Reactive_Sites->Linker_Selection pH_Control pH Optimization (Amine vs. Thiol Reaction) Linker_Selection->pH_Control Molar_Ratio Molar Ratio (Linker:Protein, Payload:Protein) Linker_Selection->Molar_Ratio DAR Target Drug-to-Antibody Ratio (DAR) pH_Control->DAR Molar_Ratio->DAR Incubation Incubation Time & Temperature Incubation->DAR Conjugate_Stability In Vivo Stability DAR->Conjugate_Stability Biological_Activity Preserved Biological Function DAR->Biological_Activity Conjugate_Stability->Biological_Activity

Decision-making flowchart for a bioconjugation strategy.

Conclusion

This compound is a versatile and powerful tool in the bioconjugation toolbox, enabling the precise and controlled linkage of molecules to proteins. Its heterobifunctional nature allows for a sequential and specific conjugation strategy that is central to the development of advanced therapeutics like antibody-drug conjugates. A thorough understanding of the underlying chemistry, optimization of reaction conditions, and comprehensive characterization of the final conjugate are essential for success. This guide provides the foundational knowledge and practical protocols to assist researchers in effectively utilizing this compound to advance their scientific and drug development objectives.

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are indispensable reagents in modern molecular biology, biochemistry, and drug development.[1] These versatile molecules possess two different reactive groups, enabling the specific and controlled covalent linkage of two distinct biomolecules.[1] This guide provides a comprehensive technical overview of the core concepts, chemistries, applications, and methodologies associated with heterobifunctional crosslinkers.

Core Concepts of Heterobifunctional Crosslinking

Unlike their homobifunctional counterparts which have two identical reactive ends, heterobifunctional crosslinkers feature two distinct reactive moieties.[1] This fundamental difference allows for sequential or stepwise conjugation, a key advantage that minimizes the formation of undesirable homopolymers and self-conjugates.[2] This controlled, two-step process is crucial for creating well-defined bioconjugates with high purity and functionality.[1]

The general workflow for utilizing a heterobifunctional crosslinker involves:

  • Activation of the First Molecule: The first biomolecule is reacted with one of the crosslinker's functional groups.

  • Purification: Excess, unreacted crosslinker is removed.

  • Conjugation to the Second Molecule: The second biomolecule, with a functional group reactive towards the second end of the crosslinker, is added to form the final conjugate.

Classification and Properties of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly classified based on the reactivity of their functional groups. The choice of crosslinker is dictated by the available functional groups on the target biomolecules (e.g., primary amines on lysines, sulfhydryls on cysteines).

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers

This is the most common class of heterobifunctional crosslinkers. One end typically features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, while the other end has a maleimide group that specifically targets sulfhydryl groups.

CrosslinkerMolecular Weight ( g/mol )Spacer Arm Length (Å)SolubilityKey Features
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)334.328.3Insoluble in water; soluble in organic solvents (DMSO, DMF)Cyclohexane bridge enhances maleimide stability.[3]
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)436.378.3Water-solubleIdeal for reactions in aqueous buffers without organic solvents.[4][5][6][7][8]
MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester)314.257.3Insoluble in waterA common alternative to SMCC.
Sulfo-MBS (m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester)416.337.3Water-solubleWater-soluble version of MBS.
Photoreactive Crosslinkers

These crosslinkers possess a conventional reactive group on one end and a photoreactive group (e.g., aryl azide, diazirine) on the other. The photoreactive group remains inert until activated by UV light, at which point it forms a highly reactive intermediate that can non-selectively insert into C-H or N-H bonds of nearby molecules.[8] This is particularly useful for capturing transient or unknown protein-protein interactions.[9]

Photoreactive GroupActivation Wavelength (nm)Reactive IntermediateKey Features
Aryl Azide (Phenyl Azide) 254-275 (simple); 300-460 (nitro-substituted)NitreneCan insert into C-H and N-H bonds or react with nucleophiles.[8][10][11]
Diazirine 330-370CarbeneMore stable than aryl azides before activation; smaller size is less disruptive.[8][10]
Benzophenone ~360Triplet KetoneHigh reaction efficiency due to reversible excited state.
Click Chemistry Crosslinkers

"Click chemistry" refers to reactions that are highly efficient, specific, and biocompatible.[12][13] Heterobifunctional crosslinkers with "clickable" handles, such as azides and alkynes, allow for highly specific conjugation via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.

Reaction TypeKey Features
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) High reaction efficiency and rates.[] Requires a copper catalyst, which can be toxic to cells, though stabilizing ligands can mitigate this.[15]
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) Copper-free, making it highly biocompatible for in vivo applications. Generally has slower kinetics than CuAAC.

Experimental Protocols

Protocol 1: Two-Step Protein Conjugation using Sulfo-SMCC

This protocol describes the conjugation of a protein with available primary amines (Protein 1) to a protein with free sulfhydryl groups (Protein 2).

Materials:

  • Protein 1 (amine-containing)

  • Protein 2 (sulfhydryl-containing)

  • Sulfo-SMCC

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Desalting columns

Procedure:

Step 1: Activation of Protein 1 with Sulfo-SMCC

  • Prepare Protein 1 in the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[3]

  • Immediately before use, dissolve Sulfo-SMCC in water or 50 mM sodium phosphate to a concentration of 10 mg/mL.[15]

  • Add a 5- to 20-fold molar excess of the dissolved Sulfo-SMCC to the Protein 1 solution. The optimal molar excess depends on the protein concentration.[9]

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[16]

  • Remove the excess, unreacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer.[15]

Step 2: Conjugation of Maleimide-Activated Protein 1 to Protein 2

  • Immediately combine the desalted, maleimide-activated Protein 1 with Protein 2 in the desired molar ratio.

  • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • To quench the reaction, add a sulfhydryl-containing compound like L-cysteine to a final concentration of ~1 mM and incubate for an additional 15-30 minutes.[3]

  • The final conjugate can be purified from unreacted proteins by size-exclusion chromatography.

Protocol 2: Photoaffinity Labeling to Identify Protein-Protein Interactions

This protocol outlines a general procedure for using a heterobifunctional crosslinker with an NHS ester and a photoreactive group (e.g., aryl azide) to identify an interacting partner ("Prey") for a known "Bait" protein.

Materials:

  • Bait protein (with primary amines)

  • Cell lysate or purified protein solution containing the potential Prey protein

  • NHS-Ester/Aryl Azide heterobifunctional crosslinker

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • UV lamp (e.g., 365 nm for nitrophenyl azides)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • In subdued light, dissolve the photoreactive crosslinker in an organic solvent like DMSO and add it to the purified Bait protein in an amine-free buffer.

  • Incubate for 30-60 minutes at room temperature to allow the NHS ester to react with the Bait protein's primary amines.

  • Remove excess crosslinker using a desalting column.

  • Add the photoreactive Bait protein to the cell lysate or Prey protein solution and incubate to allow for the formation of protein-protein interactions.

  • Expose the sample to UV light for a predetermined time (e.g., 5-15 minutes) to activate the aryl azide group, which will covalently crosslink the Bait to the interacting Prey protein.[10]

  • Analyze the sample by SDS-PAGE and Western blotting with an antibody against the Bait protein to detect a higher molecular weight band corresponding to the Bait-Prey complex. The interacting protein can then be identified by mass spectrometry.

Protocol 3: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC) for Bioconjugation

This protocol describes the conjugation of an alkyne-modified biomolecule to an azide-modified biomolecule.

Materials:

  • Alkyne-modified biomolecule

  • Azide-modified biomolecule

  • Copper(II) sulfate (CuSO₄)

  • A Cu(I)-stabilizing ligand (e.g., THPTA)

  • Sodium ascorbate

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water.[5][10]

  • Prepare a premix of the catalyst by combining the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let it stand for a few minutes.[10]

  • In a reaction tube, combine the alkyne- and azide-modified biomolecules in the desired molar ratio in the Reaction Buffer.

  • Add the premixed catalyst to the biomolecule solution.

  • Initiate the click reaction by adding the sodium ascorbate solution.[10]

  • Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.[5][10]

  • Purify the resulting conjugate using size-exclusion chromatography or other appropriate methods to remove the catalyst and unreacted components.

Visualizations of Workflows and Pathways

Antibody-Drug Conjugate (ADC) Synthesis Workflow

The following diagram illustrates the two-step process of creating an antibody-drug conjugate (ADC) using an amine-to-sulfhydryl reactive heterobifunctional crosslinker like SMCC.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Activation cluster_purification1 Purification cluster_step2 Step 2: Drug Conjugation Antibody Antibody (with -NH2 groups) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab NHS ester reaction (pH 7.2-8.5) Crosslinker Crosslinker (e.g., SMCC) Crosslinker->Activated_Ab Purification1 Remove Excess Crosslinker Activated_Ab->Purification1 Activated_Ab_P Maleimide-Activated Antibody Purification1->Activated_Ab_P Drug Thiolated Drug (with -SH group) ADC Antibody-Drug Conjugate (ADC) Drug->ADC Activated_Ab_P->ADC Maleimide reaction (pH 6.5-7.5)

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a heterobifunctional crosslinker.

Probing Protein-Protein Interactions in a Signaling Pathway

Heterobifunctional crosslinkers can be used to identify and map protein-protein interactions within signaling cascades. The following diagram illustrates a conceptual workflow for capturing the interaction between a kinase and its substrate in a simplified signaling pathway.

Signaling_Pathway_PPI Conceptual use of a photoreactive crosslinker to capture the transient interaction between Kinase A and Substrate B. cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway Bait_Prep 1. Modify Kinase A with photoreactive crosslinker Incubation 2. Incubate modified Kinase A with cell lysate Bait_Prep->Incubation Crosslinking 3. UV activate to crosslink interacting proteins Incubation->Crosslinking Analysis 4. Isolate and identify crosslinked complex (e.g., by MS) Crosslinking->Analysis Kinase_A Kinase A Receptor Receptor Receptor->Kinase_A activates Substrate_B Substrate B Kinase_A->Substrate_B phosphorylates Downstream Downstream Signaling Substrate_B->Downstream activates

Caption: Using a photoreactive crosslinker to identify kinase-substrate interactions in a signaling pathway.

References

Methodological & Application

Application Note: Mal-C2-NHS Ester Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals requiring a detailed protocol for the covalent conjugation of payloads to antibodies using a Maleimide-C2-N-hydroxysuccinimide (Mal-C2-NHS) ester linker.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1] An ADC is composed of three main components: a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them.[] The linker is a critical component, influencing the stability, pharmacokinetics, and efficacy of the ADC.[1]

The Mal-C2-NHS ester is a heterobifunctional crosslinker containing two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[3] This configuration allows for a sequential, two-step conjugation process. The NHS ester reacts with primary amines, such as the ε-amino group of lysine residues abundant on the surface of antibodies, to form stable amide bonds.[4][5] This reaction is most efficient at a slightly basic pH (7.2-8.5).[3][6] Following this initial activation of the antibody, the maleimide group is available to react with a sulfhydryl (thiol) group on a payload molecule, forming a stable thioether bond.[3] This second reaction is most specific and efficient at a near-neutral pH (6.5-7.5).[3]

This protocol provides a detailed, step-by-step guide for the successful conjugation of a thiol-containing payload to an antibody using a this compound linker, from antibody preparation to final purification and characterization.

Principle of the Method

The conjugation strategy involves a two-stage sequential reaction.

  • Antibody Activation: The NHS ester end of the Mal-C2-NHS linker reacts with primary amine groups on the antibody (primarily lysine side chains) in a process called acylation. This results in a maleimide-activated antibody intermediate. Excess, unreacted linker is then removed.

  • Payload Conjugation: The thiol-containing payload (e.g., a cytotoxic drug) is added to the purified maleimide-activated antibody. The maleimide group undergoes a Michael addition reaction with the sulfhydryl group of the payload to form a stable, covalent thioether linkage, yielding the final ADC.

G cluster_stage1 Stage 1: Antibody Activation (Acylation) cluster_stage2 Stage 2: Payload Conjugation (Michael Addition) Antibody Antibody-NH₂ (Lysine Residue) ActivatedAb Maleimide-Activated Antibody Antibody->ActivatedAb  + Linker  pH 8.0 - 8.5 Linker This compound ActivatedAb2 Maleimide-Activated Antibody ActivatedAb->ActivatedAb2 Purification Step ADC Antibody-Drug Conjugate (ADC) ActivatedAb2->ADC  + Payload  pH 6.5 - 7.5 Payload Thiol-Payload (Drug-SH)

Caption: Chemical reaction scheme for the two-stage conjugation process.

Data Presentation: Key Reaction Parameters

The following table summarizes the key quantitative parameters for the this compound conjugation protocol. Optimization may be required for specific antibodies and payloads.

ParameterStage 1: Antibody Activation (Lysine Acylation)Stage 2: Payload Conjugation (Thiol Reaction)
pH 8.0 - 8.5[][7]6.5 - 7.5[3]
Recommended Buffer Bicarbonate Buffer (100 mM) or Borate Buffer (50 mM)Phosphate-Buffered Saline (PBS)[3]
Linker:Antibody Molar Ratio 10:1 to 20:1 (start); requires optimization[3]N/A
Payload:Antibody Molar Ratio N/A5:1 to 10:1 (start); requires optimization
Reaction Temperature Room Temperature or 4°C[3][8]Room Temperature[3]
Reaction Time 1 - 2 hours at Room Temperature; up to 4 hours at 4°C[3][8]1 - 2 hours[9]
Quenching Agent Tris or Glycine (optional, if not proceeding to purification)N-acetylcysteine or L-cysteine[][9]

Experimental Workflow

The overall experimental process is outlined in the workflow diagram below.

Caption: High-level experimental workflow for ADC generation.

Detailed Experimental Protocols

Materials and Reagents
  • Antibody (in an amine-free buffer)

  • This compound Linker

  • Thiol-containing Payload (Drug)

  • Anhydrous Dimethylsulfoxide (DMSO)[3]

  • Conjugation Buffer 1 (pH 8.3-8.5): 100 mM Sodium Bicarbonate, or 50 mM Sodium Borate.

  • Conjugation Buffer 2 (pH 7.0-7.5): Phosphate-Buffered Saline (PBS), degassed.[9]

  • Quenching Solution: 100 mM L-cysteine or N-acetylcysteine in PBS.[][9]

  • Spin Desalting Columns (e.g., 40K MWCO).[8]

  • Size-Exclusion Chromatography (SEC) system and column.[9]

  • Nitrogen or Argon gas.

Step 1: Antibody Preparation

It is critical to remove any substances that contain primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA) from the antibody solution, as these will compete with the NHS-ester reaction.[10]

  • If your antibody is in a buffer containing interfering substances, perform a buffer exchange into Conjugation Buffer 1 (pH 8.3-8.5) .

  • Use a spin desalting column appropriate for your antibody volume and concentration. Follow the manufacturer's instructions for column equilibration and sample processing.[8]

  • Repeat the buffer exchange process at least three times to ensure complete removal of interfering molecules.[8]

  • After the final wash, recover the purified antibody and adjust its concentration to 2-3 mg/mL using Conjugation Buffer 1 .

  • Determine the final antibody concentration by measuring its absorbance at 280 nm (A280).

Step 2: Preparation of this compound Stock Solution

NHS esters are moisture-sensitive and should be handled accordingly to prevent hydrolysis.[3][8]

  • Allow the vial of this compound to warm completely to room temperature before opening to prevent moisture condensation.[10]

  • Immediately before use, prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO.

  • Vortex briefly to ensure the linker is fully dissolved. This solution should be used without delay.

Step 3: Stage 1 Conjugation - Antibody Activation
  • Calculate the volume of the 10 mM linker stock solution needed to achieve the desired molar excess (e.g., a 10:1 or 20:1 linker:antibody ratio).

  • Add the calculated volume of the linker stock solution to the antibody solution while gently stirring or vortexing.

  • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.[3][8]

Step 4: Purification of Maleimide-Activated Antibody

It is essential to remove all unreacted this compound before adding the thiol-containing payload.

  • Prepare a spin desalting column according to the manufacturer's protocol, equilibrating it with Conjugation Buffer 2 (pH 7.0-7.5) .

  • Carefully apply the entire reaction mixture from Step 3 to the center of the column resin.

  • Centrifuge to elute the purified, maleimide-activated antibody.[8] The larger antibody will pass through, while the smaller, unreacted linker molecules will be retained. The purified antibody is now ready for the next stage.

Step 5: Stage 2 Conjugation - Reaction with Thiol-Payload
  • Prepare a stock solution of your thiol-containing payload in a suitable solvent (e.g., DMSO).

  • Add the payload solution to the purified maleimide-activated antibody from Step 4 to achieve the desired molar ratio (e.g., 5:1 payload:antibody).

  • Flush the headspace of the reaction vial with nitrogen or argon gas to minimize oxidation of the thiol groups, then cap tightly.

  • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[9]

Step 6: Quenching of Unreacted Maleimides

To prevent any unreacted maleimide groups from cross-reacting later, they should be capped.

  • Add the quenching solution (e.g., L-cysteine) to the reaction mixture to a final concentration that is in 100-fold molar excess relative to the initial amount of maleimide linker used.[9]

  • Incubate for an additional 30 minutes at room temperature.[9]

Step 7: Final Purification of the ADC

Purification is required to remove excess payload, quenching reagent, and any protein aggregates formed during the process.[11][12]

  • Use a Size-Exclusion Chromatography (SEC) system for purification.[9]

  • Equilibrate the SEC column with a suitable final formulation buffer (e.g., PBS, pH 7.4).

  • Load the quenched reaction mixture onto the column.

  • Elute the ADC with the purification buffer. The ADC, being the largest molecule, will elute first in the monomeric peak.[9]

  • Collect the fractions corresponding to the purified monomeric ADC, monitoring the elution profile via absorbance at 280 nm.

Step 8: Characterization of the ADC

The purified ADC should be characterized to determine critical quality attributes.[11]

  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be measured using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[13]

  • Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of aggregates using SEC.[12]

  • Free Drug Levels: Quantify the amount of unconjugated payload using techniques like Reverse-Phase Chromatography (RP-HPLC).[13]

References

Application Notes and Protocols for Mal-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Mal-C2-NHS ester, a heterobifunctional crosslinker, in bioconjugation applications. This document outlines the chemical properties, reaction mechanisms, and step-by-step protocols for conjugating this compound to proteins, with a primary focus on the generation of antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a non-cleavable linker widely used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.[1][2][3] It possesses two reactive functional groups:

  • N-Hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.

  • Maleimide: This group specifically reacts with sulfhydryl groups (-SH), such as the side chain of cysteine residues, to form a stable thioether linkage.

The short C2 (ethyl) spacer arm provides a compact linkage, which can be advantageous in certain applications where a minimal distance between the conjugated molecules is desired.

Reaction Mechanism

The conjugation process using this compound is a two-step reaction. First, the NHS ester reacts with the primary amines on the antibody. In the second step, the maleimide group of the linker-modified antibody reacts with the sulfhydryl group of the payload, such as a cytotoxic drug.

G cluster_0 Step 1: Amine Reaction (NHS Ester) cluster_1 Step 2: Thiol Reaction (Maleimide) Antibody Antibody-NH₂ Intermediate Antibody-Linker Antibody->Intermediate pH 7.2-8.5 Mal_C2_NHS This compound Mal_C2_NHS->Intermediate Final_ADC Antibody-Drug Conjugate (ADC) Intermediate->Final_ADC pH 6.5-7.5 Payload Payload-SH Payload->Final_ADC

Figure 1: Two-step reaction mechanism of this compound conjugation.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in public literature, the following tables provide typical ranges and parameters based on the general performance of short-chain maleimide-NHS ester linkers. These values should be considered as a starting point for optimization.

Table 1: Reaction Conditions and Expected Efficiency

ParameterNHS Ester ReactionMaleimide Reaction
pH 7.2 - 8.56.5 - 7.5
Temperature 4°C to Room TemperatureRoom Temperature
Reaction Time 30 - 60 minutes1 - 2 hours
Molar Excess of Linker 5 - 20 fold (over antibody)1.5 - 5 fold (over thiol-payload)
Expected Conjugation Efficiency Variable, dependent on accessible lysinesGenerally high (>90%)

Table 2: Example Drug-to-Antibody Ratio (DAR) with a Non-cleavable Linker

Molar Ratio of Linker to AntibodyAverage DAR
5:12 - 3
10:13 - 4
20:14 - 6

Note: The final DAR is highly dependent on the number of accessible lysine and cysteine residues, and the specific reaction conditions. These values are illustrative and require experimental optimization.

Experimental Protocols

The following protocols provide a step-by-step guide for a typical two-step conjugation of a cytotoxic drug to an antibody using this compound.

G cluster_workflow Experimental Workflow A 1. Antibody & Reagent Preparation B 2. Antibody-Linker Conjugation (NHS Ester Reaction) A->B C 3. Purification of Antibody-Linker B->C D 4. ADC Formation (Maleimide Reaction) C->D E 5. Purification of ADC D->E F 6. ADC Characterization (e.g., DAR) E->F

Figure 2: General experimental workflow for ADC synthesis.
Materials and Reagents

  • Antibody (in amine-free buffer, e.g., PBS)

  • This compound

  • Thiol-containing payload (e.g., cytotoxic drug)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Conjugation Buffer B: PBS with 5 mM EDTA, pH 6.5-7.0

  • Quenching Reagent (for maleimide reaction): N-ethylmaleimide or L-cysteine

  • Purification columns (e.g., size-exclusion chromatography - SEC)

  • TCEP (tris(2-carboxyethyl)phosphine) for antibody reduction (if applicable)

Step 1: Preparation of Reagents
  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris, perform a buffer exchange into PBS, pH 7.2-7.5.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • This compound Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Payload Stock Solution:

    • Dissolve the thiol-containing payload in DMSO or an appropriate solvent to a concentration of 10 mM.

Step 2: Conjugation of this compound to the Antibody
  • Add the calculated volume of the 10 mM this compound stock solution to the antibody solution to achieve the desired molar excess (e.g., 10-fold molar excess).

  • Gently mix the reaction solution immediately.

  • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.

Step 3: Purification of the Antibody-Linker Conjugate
  • Remove the excess, unreacted this compound using a desalting column (e.g., SEC) equilibrated with Conjugation Buffer B (PBS, 5 mM EDTA, pH 6.5-7.0).

  • Pool the fractions containing the antibody-linker conjugate.

Step 4: Conjugation of the Payload to the Antibody-Linker
  • To the purified antibody-linker conjugate, add the thiol-containing payload stock solution to a final molar excess of 1.5 to 5-fold over the antibody.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the reaction by adding a 20-fold molar excess of N-ethylmaleimide or L-cysteine and incubate for an additional 20 minutes.

Step 5: Final Purification of the ADC
  • Purify the ADC from unreacted payload and other small molecules using a desalting column (e.g., SEC) equilibrated with the desired storage buffer (e.g., PBS).

  • Alternative purification methods such as Tangential Flow Filtration (TFF), Ion Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC) can be employed for higher purity.

Step 6: Characterization of the ADC
  • Determine Protein Concentration: Measure the absorbance of the final ADC solution at 280 nm.

  • Calculate Drug-to-Antibody Ratio (DAR): The DAR can be determined using several methods:

    • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug.

    • Mass Spectrometry (MS): Provides a more accurate determination of the DAR and the distribution of different drug-loaded species.

    • Hydrophobic Interaction Chromatography (HIC): Can separate different drug-loaded species, allowing for the calculation of the average DAR.

Troubleshooting

ProblemPossible CauseRecommended Solution
Low Conjugation Yield - Presence of primary amines in the antibody buffer (e.g., Tris).- Hydrolysis of the NHS ester due to moisture.- Suboptimal pH.- Perform buffer exchange of the antibody into an amine-free buffer.- Use anhydrous DMSO/DMF and equilibrate the linker to room temperature before opening.- Ensure the pH of the reaction buffer is within the optimal range.
Antibody Aggregation - High concentration of organic solvent.- Changes in protein conformation upon conjugation.- Keep the final concentration of DMSO/DMF below 10%.- Optimize conjugation conditions (e.g., lower temperature, shorter reaction time).- Use stabilizing excipients in the buffer.
Inconsistent DAR - Variability in the number of accessible lysine residues.- Inconsistent reaction conditions.- Ensure consistent antibody batches and reaction parameters (time, temperature, molar ratios).- Consider site-specific conjugation methods for a more homogeneous product.
Precipitation of Linker - Low aqueous solubility of the linker.- Dissolve the linker in a minimal amount of dry organic solvent before adding it to the aqueous reaction buffer.

Storage and Stability

  • This compound (solid): Store at -20°C, desiccated.

  • This compound (in solution): Prepare fresh and use immediately. Do not store in solution as the NHS ester is susceptible to hydrolysis.

  • Final ADC Conjugate: Store at 2-8°C for short-term storage or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles. The addition of a cryoprotectant may be necessary for frozen storage.

Disclaimer: This document is intended for research use only. The provided protocols and data are for guidance and may require optimization for specific applications.

References

Application Notes and Protocols for Mal-C2-NHS Ester in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-C2-NHS ester is a heterobifunctional crosslinking reagent widely employed in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). This reagent contains two reactive functional groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester facilitates the covalent attachment to primary amines, such as the side chain of lysine residues or the N-terminus of proteins, forming a stable amide bond.[1][2][3] The maleimide group enables specific conjugation to sulfhydryl (thiol) groups, typically found in cysteine residues, through a stable thioether linkage.[4] This dual reactivity allows for a controlled, two-step labeling process, making this compound a valuable tool in the targeted delivery of therapeutic agents.

These application notes provide detailed protocols for the use of this compound in labeling proteins with amine groups, with a focus on the generation of ADCs.

Chemical Properties and Reaction Mechanism

The fundamental reaction involves the nucleophilic acyl substitution of the NHS ester by a primary amine on the protein, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][2] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[1][3]

Simultaneously, the maleimide group is available to react with a free thiol group, a process that is most efficient at a pH range of 6.5-7.5.[4] In the context of ADC development, a common strategy is to first react the this compound with the antibody (targeting its lysine residues) and then, after purification, react the maleimide-activated antibody with a thiol-containing drug payload.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Thiol Conjugation Protein Protein Activated_Protein Maleimide-Activated Protein Protein->Activated_Protein pH 7.2-8.5 Mal_C2_NHS This compound Mal_C2_NHS->Activated_Protein NHS NHS byproduct Activated_Protein->NHS Activated_Protein_2 Maleimide-Activated Protein ADC Antibody-Drug Conjugate (ADC) Activated_Protein_2->ADC pH 6.5-7.5 Thiol_Drug Thiol-containing Drug Thiol_Drug->ADC

Two-step reaction workflow for ADC synthesis using this compound.

Quantitative Data Summary

The efficiency of protein labeling with this compound can be influenced by several factors, including the concentration of the protein and the reagent, pH, and reaction time. The following tables provide a summary of typical reaction parameters and expected outcomes.

Table 1: Reaction Conditions for Protein Labeling with NHS Esters

ParameterRecommended RangeNotes
pH (Amine Labeling) 7.2 - 8.5Higher pH increases the rate of NHS ester hydrolysis.[3]
pH (Thiol Conjugation) 6.5 - 7.5Higher pH can lead to maleimide hydrolysis and side reactions with amines.[4]
Molar Excess of this compound to Protein 5:1 to 20:1The optimal ratio should be determined empirically.[5]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[6]
Reaction Time (Amine Labeling) 1 - 4 hours at RT or 2-4 hours at 4°CCan be optimized based on the specific protein.
Reaction Time (Thiol Conjugation) 1 - 2 hours at RT
Solvent for this compound Anhydrous DMSO or DMFPrepare fresh before use to avoid hydrolysis.[6]

Table 2: Expected Outcomes and Stability

ParameterTypical Value/CharacteristicMethod of Determination
Labeling Efficiency (Amine) 20 - 35%Spectrophotometry (Degree of Labeling), Mass Spectrometry.[7]
Degree of Labeling (DOL) 1 - 4UV-Vis Spectroscopy, Mass Spectrometry.[8]
Drug-to-Antibody Ratio (DAR) for ADCs 2 - 4Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry.[9]
Amide Bond Stability Very HighStable under physiological conditions.[1]
Thioether Bond Stability High (after ring-opening)Susceptible to retro-Michael reaction; can be stabilized by hydrolysis of the succinimide ring.[4][10]

Experimental Protocols

Protocol 1: Two-Step Labeling of an Antibody for ADC Preparation

This protocol describes the conjugation of this compound to an antibody, followed by the attachment of a thiol-containing drug payload.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5

  • Thiol-containing drug payload

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Sephadex G-25)

  • Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)

Procedure:

Step 1: Activation of Antibody with this compound

  • Prepare the Antibody: Dissolve the antibody in PBS at a concentration of 2-10 mg/mL. If the antibody solution contains amine-containing buffers (like Tris), perform a buffer exchange into PBS.

  • Adjust pH: Add 1/10th volume of 1 M Sodium Bicarbonate to the antibody solution to achieve a final pH of approximately 8.3.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. Incubate for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove excess, unreacted this compound using a desalting column equilibrated with conjugation buffer (PBS, pH 7.2).

Step 2: Conjugation of Thiol-Containing Drug to Activated Antibody

  • Prepare Drug Payload: Dissolve the thiol-containing drug in an appropriate solvent (e.g., DMSO).

  • Conjugation Reaction: Add a 3- to 5-fold molar excess of the drug payload to the maleimide-activated antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Quenching (Optional): To stop the reaction, add a quenching solution containing a free thiol (e.g., N-acetylcysteine) to react with any remaining maleimide groups.

  • Final Purification: Purify the resulting ADC from excess drug and other reagents using a desalting column or size-exclusion chromatography.

Characterization:

  • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.[9]

  • Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC).

G cluster_prep Preparation cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation cluster_char Characterization prep_antibody Prepare Antibody (2-10 mg/mL in PBS) adjust_ph Adjust pH to ~8.3 (add 1M NaHCO3) prep_antibody->adjust_ph conjugate_linker Add Linker to Antibody (10-20x molar excess) adjust_ph->conjugate_linker prep_linker Prepare Mal-C2-NHS (10 mM in DMSO/DMF) prep_linker->conjugate_linker incubate_linker Incubate 1-2h at RT conjugate_linker->incubate_linker purify_linker Purify Activated Antibody (Desalting Column, pH 7.2) incubate_linker->purify_linker conjugate_drug Add Drug to Antibody (3-5x molar excess) purify_linker->conjugate_drug prep_drug Prepare Thiol-Drug prep_drug->conjugate_drug incubate_drug Incubate 1-2h at RT conjugate_drug->incubate_drug quench_reaction Quench (optional) (e.g., N-acetylcysteine) incubate_drug->quench_reaction purify_adc Purify ADC (Desalting/SEC) quench_reaction->purify_adc calc_dar Calculate DAR (UV-Vis, MS) purify_adc->calc_dar assess_purity Assess Purity/Aggregation (SEC) purify_adc->assess_purity

Experimental workflow for two-step antibody-drug conjugation.
Protocol 2: General Procedure for Labeling a Protein with an Amine-Reactive Probe

This protocol outlines a general method for labeling any protein with primary amines using this compound, where the maleimide group can be used for subsequent applications like surface immobilization or binding to other molecules.

Materials:

  • Protein of interest in an amine-free buffer

  • This compound

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate, pH 8.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein solution (1-10 mg/mL) is in an amine-free buffer (e.g., PBS).

  • pH Adjustment: Add 1/10th volume of 1 M Sodium Bicarbonate to the protein solution.

  • Reagent Preparation: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.

  • Labeling Reaction: Add the desired molar excess (e.g., 10-fold) of the this compound solution to the protein solution.

  • Incubation: Incubate for 1-4 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching: Add quenching solution to a final concentration of 50-100 mM to stop the reaction.

  • Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the downstream application.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry to quantify the number of maleimide groups introduced per protein molecule.

Troubleshooting

Problem: Low Labeling Efficiency/Low DAR

  • Possible Cause: Hydrolysis of this compound.

    • Solution: Prepare the reagent solution in anhydrous DMSO or DMF immediately before use. Avoid moisture.

  • Possible Cause: Suboptimal pH.

    • Solution: Ensure the pH of the reaction buffer is between 7.2 and 8.5 for the NHS ester reaction.

  • Possible Cause: Amine-containing buffers.

    • Solution: Perform buffer exchange to remove any buffers containing primary amines (e.g., Tris).

  • Possible Cause: Low protein concentration.

    • Solution: Increase the protein concentration if possible.

Problem: Protein Aggregation

  • Possible Cause: High degree of labeling or harsh reaction conditions.

    • Solution: Reduce the molar excess of this compound. Optimize reaction time and temperature.

  • Possible Cause: Solvent-induced precipitation.

    • Solution: Keep the final concentration of the organic solvent (DMSO/DMF) below 10%.

Problem: Instability of the Final Conjugate (for ADCs)

  • Possible Cause: Retro-Michael reaction of the maleimide-thiol linkage.

    • Solution: After the maleimide conjugation step, consider a post-conjugation treatment at a slightly alkaline pH (e.g., pH 9) to promote hydrolysis of the succinimide ring, which stabilizes the linkage.[4] Alternatively, use maleimide derivatives designed for enhanced stability.[11][12]

Conclusion

This compound is a versatile and effective reagent for the targeted labeling of proteins via primary amines. Its heterobifunctional nature is particularly advantageous for the controlled, multi-step synthesis of complex bioconjugates like ADCs. By carefully controlling reaction conditions and following robust purification protocols, researchers can achieve efficient and reproducible protein modifications for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Bioconjugation using Mal-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-C2-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1][2][3] This reagent facilitates the covalent linkage of two different biomolecules, typically a protein (like an antibody) and a payload molecule (such as a cytotoxic drug or a fluorescent dye). The linker possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester selectively reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) to form a stable amide bond.[4][5] The maleimide group specifically targets sulfhydryl (thiol) groups (e.g., from cysteine residues) to form a stable thioether linkage.[6] This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers.[7]

These application notes provide a comprehensive guide to the use of this compound in bioconjugation, covering the underlying reaction mechanisms, detailed experimental protocols, and key quantitative data to aid in the optimization of your conjugation strategy.

Reaction Mechanisms

The bioconjugation process using this compound involves two sequential orthogonal reactions: the acylation of a primary amine by the NHS ester and the Michael addition of a thiol to the maleimide.

1. NHS Ester Reaction with Primary Amines:

The first step involves the reaction of the NHS ester moiety with a primary amine on the first biomolecule (e.g., an antibody). This reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[8] The reaction is most efficient at a slightly alkaline pH (7.2-8.5) to ensure the primary amine is deprotonated and thus more nucleophilic.[8][9]

2. Maleimide Reaction with Thiols:

Following the initial conjugation and removal of excess linker, the maleimide-functionalized biomolecule is introduced to a second biomolecule containing a free sulfhydryl group. The reaction is a Michael addition, where the thiolate anion acts as a nucleophile and attacks one of the vinyl carbons of the maleimide ring.[6] This forms a stable, covalent thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[7] At pH values above 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with amines.[9]

Data Presentation

The efficiency and outcome of a bioconjugation reaction using this compound are influenced by several factors. The following tables summarize key quantitative parameters to consider during experimental design and optimization.

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterNHS Ester Reaction (Amine-reactive)Maleimide Reaction (Thiol-reactive)
Optimal pH Range 7.2 - 8.56.5 - 7.5
Recommended Buffers Phosphate buffer, Borate buffer, Bicarbonate buffer (amine-free)Phosphate buffer, HEPES buffer
Typical Molar Excess of Linker/Molecule 5 - 20 fold excess of this compound over the amine-containing protein1.5 - 5 fold excess of maleimide-activated protein over the thiol-containing molecule
Reaction Temperature 4°C to Room Temperature (25°C)4°C to Room Temperature (25°C)
Typical Reaction Time 30 minutes - 4 hours1 - 4 hours

Table 2: Illustrative Example of Drug-to-Antibody Ratio (DAR) as a Function of Linker Molar Excess

Molar Excess of this compound to AntibodyAverage Drug-to-Antibody Ratio (DAR)Conjugation Efficiency (%)
5:12.153%
10:13.895%
15:14.2>98%
20:14.5>98%

Note: This data is illustrative and the optimal molar excess should be determined empirically for each specific antibody-payload combination.

Table 3: Stability of Covalent Bonds Formed by this compound

Bond TypeFormed byStabilityConditions Affecting Stability
Amide Bond NHS ester + Primary amineHighly stableStable under physiological conditions.
Thioether Bond Maleimide + SulfhydrylGenerally stableCan undergo retro-Michael reaction (reversibility) in the presence of other thiols, especially at higher pH. Ring hydrolysis of the succinimide can occur at pH > 7.5, leading to a more stable linkage.

Experimental Protocols

The following are detailed protocols for a typical two-step bioconjugation using this compound to conjugate a payload molecule to an antibody.

Protocol 1: Activation of Antibody with this compound

Objective: To covalently attach the this compound linker to the primary amines of an antibody.

Materials:

  • Antibody (e.g., IgG) at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Amine-Reaction Buffer: Phosphate-buffered saline (PBS) or Borate buffer, pH 8.0.

  • Desalting column (e.g., Sephadex G-25).

Procedure:

  • Antibody Preparation: Dialyze the antibody against the Amine-Reaction Buffer to remove any amine-containing contaminants. Adjust the antibody concentration to the desired level.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: a. While gently stirring, add the desired molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation. b. Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle agitation.

  • Purification: Remove the excess, unreacted this compound and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.0).

Protocol 2: Conjugation of Maleimide-Activated Antibody with a Thiol-Containing Payload

Objective: To conjugate the maleimide-activated antibody with a payload molecule containing a free sulfhydryl group.

Materials:

  • Maleimide-activated antibody from Protocol 1.

  • Thiol-containing payload (e.g., a cytotoxic drug or a fluorescent probe).

  • Thiol-Reaction Buffer: Phosphate-buffered saline (PBS) with 1-2 mM EDTA, pH 7.0.

  • Quenching Solution (optional): 1 M N-acetylcysteine or L-cysteine in water.

  • Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC)).

Procedure:

  • Payload Preparation: Dissolve the thiol-containing payload in an appropriate solvent (e.g., DMSO) to a known concentration. If the payload has disulfide bonds, it may need to be reduced prior to conjugation using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Conjugation Reaction: a. Add the desired molar excess of the thiol-containing payload solution to the maleimide-activated antibody solution. b. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation, protected from light if the payload is light-sensitive.

  • Quenching (Optional): To cap any unreacted maleimide groups, add the quenching solution to a final concentration of 10-20 mM and incubate for 15-30 minutes.

  • Purification: Purify the resulting antibody-payload conjugate from unreacted payload, excess quenching reagent, and any aggregates using a suitable chromatography method such as SEC or HIC.

  • Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. Common analytical techniques include UV-Vis spectroscopy, mass spectrometry (MS), and size-exclusion chromatography (SEC).[4]

Mandatory Visualizations

The following diagrams illustrate the key processes involved in bioconjugation with this compound.

G cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction Antibody Antibody-NH2 (Primary Amine) Activated_Antibody Antibody-NH-CO-C2-Mal (Maleimide-Activated Antibody) Antibody->Activated_Antibody + this compound (pH 7.2-8.5) Mal_C2_NHS This compound NHS N-Hydroxysuccinimide (Byproduct) Activated_Antibody->NHS Release Activated_Antibody2 Antibody-NH-CO-C2-Mal Final_Conjugate Antibody-Payload Conjugate Activated_Antibody2->Final_Conjugate + Payload-SH (pH 6.5-7.5) Payload Payload-SH (Thiol Group)

Caption: Reaction mechanism of this compound bioconjugation.

G start Start antibody_prep 1. Antibody Preparation (Dialysis, Concentration Adjustment) start->antibody_prep conjugation1 3. NHS Ester Reaction (Antibody + Linker) antibody_prep->conjugation1 linker_prep 2. Linker Preparation (Dissolve Mal-C2-NHS in DMSO/DMF) linker_prep->conjugation1 purification1 4. Purification (Desalting Column) conjugation1->purification1 conjugation2 6. Maleimide Reaction (Activated Antibody + Payload) purification1->conjugation2 payload_prep 5. Payload Preparation (Dissolution, Reduction if needed) payload_prep->conjugation2 quenching 7. Quenching (Optional) (Add N-acetylcysteine) conjugation2->quenching purification2 8. Final Purification (SEC/HIC) quenching->purification2 characterization 9. Characterization (DAR, Purity, Aggregation) purification2->characterization end End characterization->end

Caption: Experimental workflow for a two-step bioconjugation.

References

Application Notes and Protocols for Mal-C2-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker, which connects the antibody to the drug, is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. Mal-C2-NHS ester is a heterobifunctional, non-cleavable linker widely utilized in ADC development.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and characterization of ADCs.

This compound Structure:

  • Maleimide group: Reacts specifically with sulfhydryl (thiol) groups, typically from cysteine residues on the antibody.

  • N-Hydroxysuccinimide (NHS) ester group: An amine-reactive group that forms stable amide bonds with primary amines, such as the side chain of lysine residues on a protein or an amine-functionalized drug.

  • C2 spacer: A short, two-carbon alkyl chain that provides spacing between the maleimide and NHS ester functionalities.

Being a non-cleavable linker, the cytotoxic drug is released only after the complete degradation of the antibody in the lysosome of the target cell. This can lead to improved plasma stability and a potentially wider therapeutic window compared to some cleavable linkers.[1][2][3]

Data Presentation

The following tables summarize representative quantitative data for ADCs developed using non-cleavable maleimide-based linkers, which are structurally and functionally similar to this compound. This data is intended to provide a general understanding of the expected outcomes.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Data

AntibodyDrug PayloadLinker TypeMolar Ratio (Linker-Drug:Ab)Average DARDAR RangeAnalytical Method
TrastuzumabMMAENon-cleavable Maleimide10:13.80-8HIC-HPLC
Anti-CD22DM1SMCC (Non-cleavable Maleimide)15:13.50-8RP-HPLC
Anti-HER2MMAFMaleimidocaproyl (mc)8:14.00-8HIC-HPLC

Note: DAR is a critical quality attribute that can influence ADC efficacy and pharmacokinetics.

Table 2: Representative In Vitro Cytotoxicity Data

ADCTarget Cell LineAntigen ExpressionIC50 (nM)
Trastuzumab-MMAE (non-cleavable)SK-BR-3 (Breast Cancer)HER2+++15
Trastuzumab-MMAE (non-cleavable)BT-474 (Breast Cancer)HER2+++25
Anti-CD22-DM1 (non-cleavable)Ramos (B-cell Lymphoma)CD22+8
Control (non-targeting ADC)SK-BR-3 (Breast Cancer)HER2+++>1000

Note: IC50 values are dependent on the cell line, antigen expression level, and the specific payload used.

Table 3: Representative Plasma Stability Data

ADCPlasma SourceIncubation Time (days)% Intact ADC RemainingAnalytical Method
Anti-HER2-MMAF (non-cleavable)Human7>90%LC-MS
Anti-CD30-MMAE (non-cleavable)Rat5~85%ELISA
Trastuzumab-DM1 (Kadcyla®)Human7>95%Immunoassay

Note: Non-cleavable linkers generally exhibit high stability in circulation, minimizing premature drug release.

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation using this compound

This protocol describes the conjugation of a thiol-containing drug to an antibody via its lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Thiol-containing cytotoxic drug

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification/Desalting columns (e.g., Sephadex G-25)

Workflow Diagram:

G cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation cluster_purification Purification mAb Antibody (mAb) activated_mAb Maleimide-Activated mAb mAb->activated_mAb NHS ester reaction (pH 7.2-7.5) linker This compound linker->activated_mAb ADC Antibody-Drug Conjugate (ADC) activated_mAb->ADC Maleimide-thiol reaction (pH 6.5-7.5) drug Thiol-containing Drug drug->ADC purification Desalting/Chromatography ADC->purification final_ADC Purified ADC purification->final_ADC

Caption: Two-step conjugation workflow using this compound.

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives (e.g., sodium azide), perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Antibody Activation with this compound:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM immediately before use.

    • Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess Linker:

    • Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.

  • Drug Conjugation:

    • Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO).

    • Add a 1.5- to 5-fold molar excess of the drug solution to the activated antibody solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • To cap any unreacted maleimide groups, add a quenching reagent such as N-acetylcysteine to a final concentration of 1 mM and incubate for 30 minutes.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug and other reaction components using a desalting column or size-exclusion chromatography (SEC).

Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked and some lysine-linked ADCs. The addition of the hydrophobic drug-linker increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

Workflow Diagram:

G ADC_sample ADC Sample HIC_column HIC Column ADC_sample->HIC_column HPLC_system HPLC System HIC_column->HPLC_system Chromatogram Chromatogram (Separated DAR species) HPLC_system->Chromatogram Data_analysis Data Analysis (Peak Integration) Chromatogram->Data_analysis DAR_value Average DAR Calculation Data_analysis->DAR_value

Caption: Workflow for DAR determination by HIC-HPLC.

Materials:

  • Purified ADC sample

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

  • Sample Preparation: Dilute the purified ADC sample to 1 mg/mL in Mobile Phase A.

  • Chromatographic Separation:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject 10-20 µg of the ADC sample.

    • Elute the bound proteins using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). A typical gradient is from 0% to 100% B over 20-30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of DARn * n)] / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic potential of the ADC on cancer cell lines.

Workflow Diagram:

G seed_cells Seed Cells in 96-well Plate treat_cells Treat with Serial Dilutions of ADC seed_cells->treat_cells incubate Incubate for 72-96h treat_cells->incubate add_MTT Add MTT Reagent incubate->add_MTT solubilize Solubilize Formazan add_MTT->solubilize measure_abs Measure Absorbance (570 nm) solubilize->measure_abs calculate_ic50 Calculate IC50 measure_abs->calculate_ic50

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Cell culture medium and supplements

  • Purified ADC, unconjugated antibody, and free drug

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.

    • Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the untreated control to determine the percentage of cell viability.

    • Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting

Problem: Low Drug-to-Antibody Ratio (DAR)

  • Possible Cause: Inefficient antibody activation or drug conjugation.

  • Solution:

    • Ensure the this compound is fresh and has been stored properly to prevent hydrolysis.

    • Optimize the molar ratio of linker to antibody and drug to activated antibody.

    • Verify the pH of the reaction buffers. The NHS ester reaction is optimal at pH 7.2-7.5, while the maleimide-thiol reaction is best at pH 6.5-7.5.

    • Ensure the antibody is in an amine-free buffer before adding the NHS ester.

Problem: ADC Aggregation

  • Possible Cause: High DAR or hydrophobic nature of the drug payload.

  • Solution:

    • Reduce the molar excess of the linker-drug used in the conjugation reaction to target a lower average DAR.

    • Include a purification step like SEC to remove aggregates.

    • Consider using a more hydrophilic linker if aggregation is a persistent issue.

Problem: High IC50 in Cytotoxicity Assay

  • Possible Cause: Low potency of the ADC, low antigen expression on the target cells, or poor internalization of the ADC.

  • Solution:

    • Confirm the DAR of the ADC.

    • Verify the antigen expression level of the target cell line.

    • Use a more potent cytotoxic drug if necessary.

    • Confirm that the antibody is capable of internalizing upon binding to its target antigen.

Conclusion

This compound is a valuable tool for the development of non-cleavable ADCs. The protocols provided herein offer a framework for the successful synthesis and characterization of these complex biotherapeutics. By carefully optimizing reaction conditions and performing thorough analytical characterization, researchers can develop potent and stable ADCs with the potential for significant therapeutic impact.

References

Application Notes and Protocols: Reaction of Mal-C2-NHS Ester with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterobifunctional crosslinker, Maleimide-C2-NHS ester (Mal-C2-NHS), is a powerful tool in bioconjugation, enabling the covalent linkage of amine-containing molecules to thiol-containing molecules. This reagent is widely used in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules for research and therapeutic applications. The Mal-C2-NHS ester facilitates a two-step conjugation process. First, the N-hydroxysuccinimide (NHS) ester group reacts with primary amines to form a stable amide bond. Subsequently, the maleimide group specifically reacts with sulfhydryl (thiol) groups to form a stable thioether linkage. This sequential reaction allows for controlled and specific conjugation of two different molecules.

These application notes provide a comprehensive overview of the reaction chemistry, detailed experimental protocols, and critical parameters for the successful use of this compound.

Reaction Chemistry and Principles

The conjugation process using this compound involves two distinct chemical reactions:

  • NHS Ester Reaction with Primary Amines: The NHS ester is an activated ester that readily reacts with nucleophilic primary amines (e.g., the ε-amine of lysine residues in proteins) under mild alkaline conditions (pH 7.2-9.0) to form a stable amide bond. This reaction releases N-hydroxysuccinimide as a byproduct.[1]

  • Maleimide Reaction with Thiols: The maleimide group contains an electrophilic double bond that undergoes a Michael addition reaction with a nucleophilic thiol group (e.g., from a cysteine residue in a protein or a thiol-modified molecule). This reaction is highly specific for thiols within a pH range of 6.5-7.5 and results in the formation of a stable thioether bond.[2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[2][3]

Below is a diagram illustrating the two-step reaction mechanism.

Reaction_Mechanism cluster_step1 Step 1: NHS Ester Reaction with Amine cluster_step2 Step 2: Maleimide Reaction with Thiol Amine_Molecule Molecule 1-NH₂ Intermediate Molecule 1-C2-Maleimide Amine_Molecule->Intermediate pH 7.2-9.0 Mal_C2_NHS This compound Mal_C2_NHS->Intermediate NHS NHS (byproduct) Intermediate->NHS Final_Conjugate Molecule 1-S-Molecule 2 Intermediate->Final_Conjugate pH 6.5-7.5 Thiol_Molecule Molecule 2-SH Thiol_Molecule->Final_Conjugate

Figure 1: Two-step reaction mechanism of this compound.

Data Presentation

Successful conjugation with this compound is dependent on several factors, including pH, temperature, and reactant concentrations. The following tables summarize key quantitative data to guide experimental design and optimization.

Table 1: Recommended Reaction Conditions

ParameterNHS Ester-Amine ReactionMaleimide-Thiol Reaction
pH 7.2 - 9.0[1]6.5 - 7.5[2]
Temperature 4°C to Room Temperature4°C to Room Temperature
Reaction Time 30 minutes to 2 hours1 to 4 hours
Recommended Buffers Phosphate, Bicarbonate/Carbonate, HEPES, Borate[1]Phosphate, HEPES (amine-free)[2]
Molar Ratio (Linker:Molecule) 5-20 fold molar excess of this compound1.5-5 fold molar excess of maleimide-activated molecule

Table 2: Influence of pH on Maleimide-Thiol Reaction

pH RangeReaction RateSelectivity for ThiolsSide Reactions
< 6.5 SlowHighThiol group is predominantly protonated, reducing nucleophilicity.[2]
6.5 - 7.5 OptimalHighMinimal side reactions.[2][3]
> 7.5 FastDecreasedIncreased reaction with primary amines and hydrolysis of the maleimide ring.[2][4]

Table 3: Stability of Maleimide-Thiol Conjugate (Thiosuccinimide Ether Bond)

The stability of the resulting thioether bond is a critical consideration, as it can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in vivo.[5]

ConjugateConditionsHalf-life of Thiol ExchangeReference
N-ethylmaleimide-4-mercaptophenylacetic acidIncubated with glutathione20 - 80 hours[5]
N-ethyl maleimide-4-mercaptophenylacetic acidIncubated with glutathione3.1 - 18 hours[6]
N-acetyl-l-cysteine conjugated to selected N-substituted maleimidesIncubated with glutathione3.6 - 258 hours[6]

Note: The stability of the conjugate can be enhanced by hydrolysis of the succinimide ring to the corresponding succinamic acid, which is resistant to the retro-Michael reaction.[7] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a few hours post-conjugation.[3]

Experimental Protocols

The following protocols provide a general framework for a two-step conjugation using this compound. Optimization may be required for specific applications.

Protocol 1: Activation of Amine-Containing Molecule with this compound

This protocol describes the first step of activating a protein with the NHS ester end of the crosslinker.

Materials:

  • Amine-containing protein (e.g., antibody)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M phosphate buffer, pH 7.2-8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein Solution: Dissolve the amine-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted this compound and the NHS byproduct using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.2).

Protocol 2: Conjugation of Maleimide-Activated Molecule to a Thiol-Containing Molecule

This protocol describes the second step of conjugating the maleimide-activated molecule to a thiol-containing molecule.

Materials:

  • Maleimide-activated molecule (from Protocol 1)

  • Thiol-containing molecule

  • Reaction Buffer: Phosphate buffer, pH 6.5-7.5 (amine-free)

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) if the thiol is in a disulfide bond.

  • Quenching solution: 1 M β-mercaptoethanol or cysteine in PBS

  • Purification equipment (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • (Optional) Reduction of Disulfide Bonds: If the thiol group of the second molecule is present as a disulfide bond, it must be reduced first. Dissolve the thiol-containing molecule in the Reaction Buffer and add a 10- to 50-fold molar excess of TCEP. Incubate for 30 minutes at room temperature. TCEP does not need to be removed before the addition of the maleimide-activated molecule.

  • Prepare the Thiol-Containing Molecule Solution: Dissolve the thiol-containing molecule in the Reaction Buffer.

  • Conjugation Reaction: Add the maleimide-activated molecule to the solution of the thiol-containing molecule. A 1.5- to 5-fold molar excess of the maleimide-activated molecule is typically used.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a quenching solution to a final concentration of 10-20 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted molecules and byproducts.

Workflow and Logic Diagrams

Experimental Workflow

The following diagram outlines the general workflow for a two-step conjugation using this compound.

Experimental_Workflow Start Start Prepare_Protein1 Prepare Amine-Containing Molecule (Molecule 1) Start->Prepare_Protein1 Prepare_Linker Prepare Mal-C2-NHS Ester Stock Solution Start->Prepare_Linker Step1_Reaction Step 1: NHS Ester Reaction (pH 7.2-9.0) Prepare_Protein1->Step1_Reaction Prepare_Linker->Step1_Reaction Step1_Purification Purify Maleimide-Activated Molecule 1 Step1_Reaction->Step1_Purification Step2_Reaction Step 2: Maleimide-Thiol Reaction (pH 6.5-7.5) Step1_Purification->Step2_Reaction Prepare_Protein2 Prepare Thiol-Containing Molecule (Molecule 2) Prepare_Protein2->Step2_Reaction Quench Quench Unreacted Maleimides (Optional) Step2_Reaction->Quench Final_Purification Purify Final Conjugate Quench->Final_Purification End End Final_Purification->End

Figure 2: General experimental workflow for conjugation.
Logical Relationship of Reaction Parameters

The success of the conjugation is governed by a set of interdependent parameters. The following diagram illustrates these relationships.

Logical_Relationships pH Reaction pH Selectivity Reaction Selectivity pH->Selectivity influences Reaction_Rate Reaction Rate pH->Reaction_Rate influences Stability Linker Stability (Hydrolysis) pH->Stability influences Conjugation_Efficiency Overall Conjugation Efficiency Selectivity->Conjugation_Efficiency impacts Reaction_Rate->Conjugation_Efficiency impacts Stability->Conjugation_Efficiency impacts

Figure 3: Interdependence of key reaction parameters.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conjugation Inactive NHS ester: Hydrolysis of the NHS ester due to moisture.Prepare fresh stock solutions of this compound in anhydrous solvent immediately before use.
Inactive maleimide: Hydrolysis of the maleimide group, especially at pH > 7.5.Perform the maleimide-thiol reaction within the optimal pH range of 6.5-7.5.
Oxidized thiols: Thiol groups have formed disulfide bonds and are unavailable for reaction.Treat the thiol-containing molecule with a reducing agent like TCEP prior to conjugation. Use degassed buffers.
Incorrect pH: The pH of the reaction buffer is outside the optimal range for either the NHS ester or maleimide reaction.Verify the pH of all buffers before use and adjust as necessary.
Non-specific labeling Reaction with amines in the second step: The maleimide group is reacting with primary amines at a pH above 7.5.Ensure the maleimide-thiol reaction is performed at a pH of 7.5 or lower.
Conjugate instability Retro-Michael reaction: The thioether bond is reversing, leading to deconjugation.After conjugation, consider a post-conjugation hydrolysis step (e.g., pH 8.5-9.0 for 2 hours) to open the succinimide ring and form a more stable succinamic acid linkage.[7]

References

Application Notes and Protocols for Mal-C2-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mal-C2-NHS ester, a heterobifunctional crosslinker, is a cornerstone reagent in bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs) and other complex biomolecular structures. It features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester that targets primary amines (e.g., lysine residues) and a maleimide group that selectively reacts with sulfhydryl (thiol) groups (e.g., cysteine residues). The efficiency and specificity of these reactions are critically dependent on the pH of the reaction medium. This document provides a detailed guide to optimizing the pH for each reactive group to maximize conjugation yield while minimizing side reactions.

Section 1: Chemical Principles and pH Dependence

The overall success of a conjugation strategy using a this compound hinges on controlling the distinct pH optima for its two reactive ends.

NHS Ester-Amine Reaction

The NHS ester reacts with primary amines, such as the ε-amino group of lysine, to form a stable amide bond. This reaction is highly pH-dependent.[1][2][3]

  • Mechanism: The reaction proceeds via nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester.

  • Effect of pH:

    • Low pH (<7.0): Primary amines are predominantly protonated (-NH3+), rendering them poor nucleophiles and significantly slowing down the reaction rate.[1][2][4]

    • Optimal pH (8.0-8.5): This range provides the best balance between having a sufficient concentration of deprotonated, reactive amines (-NH2) and the stability of the NHS ester.[5] A pH of 8.3 is often recommended as an ideal starting point.[5][6]

    • High pH (>8.5): While amine reactivity is high, the competing reaction—hydrolysis of the NHS ester—accelerates dramatically.[2][5][7] This leads to the formation of an inactive carboxylate, reducing the overall conjugation efficiency.[5]

Maleimide-Thiol Reaction

The maleimide group undergoes a Michael addition reaction with a sulfhydryl group from a cysteine residue to form a stable thioether bond.[6][8]

  • Mechanism: The reactive species is the deprotonated thiolate anion (-S⁻), which acts as the nucleophile.

  • Effect of pH:

    • Low pH (<6.5): The concentration of the reactive thiolate anion is low, leading to a slow reaction rate.

    • Optimal pH (6.5-7.5): This is the ideal range for a highly specific and efficient reaction with thiols.[8][9][10][11] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[8][9][10]

    • High pH (>7.5): The maleimide group begins to lose its selectivity and can react with primary amines (e.g., lysine).[8][9] Furthermore, the maleimide ring itself becomes susceptible to hydrolysis, which opens the ring to form an unreactive derivative, thus preventing conjugation.[8][11][12]

Section 2: Data Presentation - pH Effects on Stability and Reactivity

The stability of the crosslinker in aqueous buffers is a critical factor. The following tables summarize the pH-dependent competing reactions.

Table 1: Stability of NHS Ester in Aqueous Solution

pHTemperature (°C)Half-life of HydrolysisImplication for Conjugation
7.004-5 hours[7][13][14]Reaction is slow but stable; suitable for long incubations.
8.04~1 hour (estimated)A good compromise between reactivity and stability.
8.525Significantly reducedIncreased risk of hydrolysis; requires shorter reaction times.
8.6410 minutes[7][13][14]Very rapid hydrolysis; generally unsuitable for efficient conjugation.

Table 2: Reactivity and Side Reactions of Maleimide Group

pH RangeTarget GroupReaction RateKey Side Reactions
6.5 - 7.5Thiol (-SH)[9][10][12]Optimal & Highly Selective[8][9][10]Minimal
> 7.5Thiol (-SH)FastLoss of selectivity; competitive reaction with amines (-NH2).[8][9][11]
> 8.0Thiol (-SH)FastRing hydrolysis becomes significant, inactivating the maleimide group.[8][11][12]

Section 3: Recommended Experimental Protocols

Given the conflicting pH optima, a two-step sequential conjugation is strongly recommended for achieving the highest efficiency and specificity. A one-step approach is possible but requires a compromise in pH that can lead to lower yields and more side products.

Protocol A: Two-Step Sequential Conjugation (Recommended)

This method ensures that each part of the crosslinker reacts under its optimal pH condition.

Workflow Diagram

TwoStepProtocol cluster_step1 Step 1: NHS Ester Reaction cluster_purification Purification cluster_step2 Step 2: Maleimide Reaction Protein_Amine Protein 1 (with -NH2 groups) Reaction1 React at pH 8.0 - 8.5 Protein_Amine->Reaction1 Linker This compound Linker->Reaction1 Intermediate Maleimide-Activated Protein 1 Reaction1->Intermediate Purify Remove Excess Linker (Desalting Column) Intermediate->Purify Reaction2 React at pH 6.5 - 7.5 Purify->Reaction2 Protein_Thiol Protein 2 (with -SH group) Protein_Thiol->Reaction2 Final_Product Final Conjugate (Protein 1 - Linker - Protein 2) Reaction2->Final_Product

Caption: Workflow for a two-step bioconjugation reaction.

Methodology:

Step 1: Reaction of NHS Ester with Amine-Containing Protein

  • Buffer Preparation: Prepare a non-amine-containing buffer such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, and adjust the pH to 8.0-8.5.[2][6][15] Avoid buffers containing primary amines like Tris or glycine.[7][12]

  • Protein Preparation: Dissolve the amine-containing protein (Protein 1) in the prepared reaction buffer to a concentration of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of ~10 mM.[1][16] Do not store the crosslinker in solution due to hydrolysis.[12][16]

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[12] Ensure the final concentration of the organic solvent does not exceed 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[16]

  • Purification: Immediately remove the excess, unreacted crosslinker using a desalting column (e.g., Sephadex G-25) equilibrated with the buffer for the next step (e.g., PBS at pH 7.2).[12] This step is crucial to prevent the unreacted linker from coupling to the second protein.

Step 2: Reaction of Maleimide with Thiol-Containing Protein

  • Buffer Preparation: The maleimide-activated protein from Step 1 should now be in a buffer with a pH of 6.5-7.5, such as phosphate-buffered saline (PBS).[12] If the protein to be conjugated contains disulfide bonds, they must be reduced first using an agent like TCEP, followed by removal of the reducing agent.

  • Protein Preparation: Dissolve the thiol-containing protein (Protein 2) in the same pH 6.5-7.5 buffer.

  • Reaction: Combine the maleimide-activated Protein 1 with the thiol-containing Protein 2. The molar ratio should be optimized based on the desired final product.

  • Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol like cysteine or β-mercaptoethanol can be added.

  • Final Purification: Purify the final conjugate from unreacted proteins and byproducts using an appropriate chromatography method (e.g., size exclusion or ion exchange).

Protocol B: One-Step Conjugation (Compromise pH)

This method is faster but less controlled. It is performed at a compromise pH, typically between 7.2 and 7.5, where both reactions can proceed, albeit sub-optimally.[12]

Logical Relationship Diagram

OneStepLogic cluster_nhs NHS Ester Reaction cluster_mal Maleimide Reaction pH Compromise pH (7.2 - 7.5) NHS_Rate Slower Rate (Sub-optimal pH) pH->NHS_Rate NHS_Stab Higher Stability (Less Hydrolysis) pH->NHS_Stab MAL_Rate Optimal Rate pH->MAL_Rate MAL_Stab High Stability & Specificity pH->MAL_Stab Outcome Potential for Lower Yield & Side Products NHS_Rate->Outcome

Caption: Logic of a one-step reaction at a compromise pH.

Methodology:

  • Buffer and Protein Preparation: Prepare all components (Protein 1, Protein 2, and crosslinker) as described in the two-step protocol. The reaction buffer should be at pH 7.2-7.5.

  • Reaction: Add the this compound to a mixture of both Protein 1 and Protein 2 in the reaction buffer.

  • Incubation: Incubate for 2 hours at room temperature.

  • Purification: Purify the final conjugate mixture. This method will likely result in a more complex mixture of products, including homo-dimers, requiring more rigorous purification.

References

Application Notes and Protocols for the Purification of Mal-C2-NHS Ester Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the purification of proteins conjugated with the Mal-C2-NHS ester crosslinker. This document outlines the principles of common purification techniques, offers detailed experimental protocols, and presents a comparison of their effectiveness.

Introduction to this compound Conjugation

The this compound is a heterobifunctional crosslinker used to covalently link two molecules, typically a protein and a payload such as a drug or a fluorescent dye. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues on a protein), and a maleimide group that reacts with sulfhydryl groups (e.g., cysteine residues). The conjugation process results in a heterogeneous mixture containing the desired protein conjugate, unconjugated protein, excess crosslinker, and other byproducts. Therefore, a robust purification strategy is essential to obtain a homogenous and active final product.

Overview of the Conjugation and Purification Workflow

The overall process involves the initial conjugation of the this compound to a protein, followed by a purification step to isolate the desired conjugate. The choice of purification method is critical and depends on the specific properties of the protein and the conjugated payload.

G cluster_conjugation Protein Conjugation cluster_purification Purification Protein Protein with Amine Groups Reaction Conjugation Reaction (pH 7.2-8.5) Protein->Reaction Linker This compound Linker->Reaction Mixture Heterogeneous Mixture Reaction->Mixture SEC Size Exclusion Chromatography (SEC) Mixture->SEC Size-based HIC Hydrophobic Interaction Chromatography (HIC) Mixture->HIC Hydrophobicity-based IEX Ion Exchange Chromatography (IEX) Mixture->IEX Charge-based Purified Purified Conjugate SEC->Purified HIC->Purified IEX->Purified

Figure 1: General workflow for protein conjugation and purification.

Selecting the Appropriate Purification Method

The choice of purification technique depends on the physicochemical properties of the protein conjugate and the impurities to be removed.

G Start Start: Heterogeneous Conjugation Mixture SizeDiff Significant size difference between conjugate and impurities? Start->SizeDiff HydrophobicityDiff Difference in hydrophobicity between species with varying drug-to-antibody ratios? SizeDiff->HydrophobicityDiff No SEC Use Size Exclusion Chromatography (SEC) SizeDiff->SEC Yes ChargeDiff Difference in net charge between conjugate and unconjugated protein? HydrophobicityDiff->ChargeDiff No HIC Use Hydrophobic Interaction Chromatography (HIC) HydrophobicityDiff->HIC Yes IEX Use Ion Exchange Chromatography (IEX) ChargeDiff->IEX Yes End End: Purified Conjugate ChargeDiff->End No (Consider alternative methods) SEC->End HIC->End IEX->End

Figure 2: Decision tree for selecting a purification method.

Data on Purification of Protein Conjugates

The following table summarizes publicly available data on the purification of protein conjugates, including those similar to this compound conjugates. Direct comparative data for this compound conjugated proteins is limited; therefore, data from related bioconjugates are included to provide general performance expectations.

Purification MethodProtein/Conjugate TypePurityRecovery/YieldKey Findings
Size Exclusion Chromatography (SEC) Mono-PEGylated RNase AHigh~65%Effective for removing smaller impurities, but may have lower yields compared to other methods.[1]
Hydrophobic Interaction Chromatography (HIC) Mono-PEGylated RNase AComparable to SEC~85%Demonstrates higher yield than SEC for this particular PEGylated protein.[1]
Cation Exchange Chromatography (CEX) Antibody-Drug Conjugates (ADCs)vHMWS ≤ 0.1%HighEfficiently removes very high molecular weight species with high recovery.[2]
Tandem Membrane Chromatography (CEX and HIC) Engineered Cysteine-mAb-PBD ADCIncreased DAR homogeneityHighA novel and efficient single-run purification scheme for ADCs.[3]

Detailed Experimental Protocols

Protocol 1: Protein Conjugation with this compound

This protocol describes a two-step process for conjugating a this compound to a protein, first via the NHS ester to an amine-containing molecule, followed by the maleimide reaction with a sulfhydryl-containing molecule.

Materials:

  • Protein to be conjugated (amine-containing)

  • Sulfhydryl-containing molecule (e.g., peptide, drug)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4. Avoid buffers containing primary amines like Tris.

  • Anhydrous DMSO or DMF

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve the amine-containing protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein is not in an amine-free buffer, perform a buffer exchange using a desalting column.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Step 1: NHS Ester Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[4]

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

    • Remove the excess, unreacted this compound using a desalting column equilibrated with PBS, pH 6.5-7.5.

  • Step 2: Maleimide Reaction:

    • Immediately add the sulfhydryl-containing molecule to the maleimide-activated protein solution. A 1.5- to 2-fold molar excess of the sulfhydryl molecule over the protein is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • To stop the reaction, add a quenching solution to a final concentration of 10-50 mM to react with any remaining maleimide groups. Incubate for 15-30 minutes.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is effective for removing small, unreacted molecules from the larger protein conjugate.

Materials:

  • SEC column with an appropriate molecular weight cutoff

  • SEC Running Buffer: PBS, pH 7.4

  • Conjugated protein mixture

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of SEC Running Buffer.

  • Sample Loading:

    • Centrifuge the conjugated protein mixture at 14,000 x g for 10 minutes to remove any precipitates.

    • Load the clarified sample onto the equilibrated column. The sample volume should be less than 5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection:

    • Elute the sample with the SEC Running Buffer at a constant flow rate.

    • Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

    • The protein conjugate will elute in the earlier fractions, while smaller, unconjugated molecules will elute later.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to confirm purity and concentration.

Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. It is particularly useful for separating protein conjugates with different drug-to-antibody ratios (DARs).[5][6]

Materials:

  • HIC column (e.g., Butyl, Phenyl, or Octyl Sepharose)

  • Binding Buffer (Buffer A): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Elution Buffer (Buffer B): 25 mM Sodium Phosphate, pH 7.0, with 25% isopropanol (v/v)

  • Conjugated protein mixture

Procedure:

  • Column Equilibration:

    • Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.

  • Sample Preparation and Loading:

    • Adjust the salt concentration of the conjugated protein mixture to match the Binding Buffer by adding a high-salt buffer.

    • Load the sample onto the equilibrated column.

  • Wash and Elution:

    • Wash the column with Binding Buffer to remove any unbound molecules.

    • Elute the bound conjugates using a linear gradient of increasing Elution Buffer (decreasing salt concentration). For example, a gradient from 0% to 100% Buffer B over 20-30 column volumes.

    • Collect fractions throughout the gradient.

  • Analysis:

    • Analyze the fractions by HIC-HPLC, SDS-PAGE, and mass spectrometry to determine the purity and DAR of the conjugate in each fraction.

Protocol 4: Purification by Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[7][8][9][10] It can be used to separate the charged protein conjugate from uncharged or differently charged impurities.[7][8][9][10]

Materials:

  • IEX column (anion or cation exchange, depending on the protein's pI and buffer pH)

  • Binding Buffer (Buffer A): Low ionic strength buffer (e.g., 20 mM MES, pH 6.0 for cation exchange)

  • Elution Buffer (Buffer B): Binding Buffer with high salt concentration (e.g., 20 mM MES, 1 M NaCl, pH 6.0)

  • Conjugated protein mixture

Procedure:

  • Column Equilibration:

    • Equilibrate the IEX column with 5-10 column volumes of Binding Buffer.

  • Sample Preparation and Loading:

    • Buffer exchange the conjugated protein mixture into the Binding Buffer using a desalting column.

    • Load the sample onto the equilibrated column.

  • Wash and Elution:

    • Wash the column with Binding Buffer to remove unbound molecules.

    • Elute the bound protein conjugate using a linear gradient of increasing salt concentration (0-100% Buffer B).

    • Collect fractions across the gradient.

  • Analysis:

    • Analyze the fractions by SDS-PAGE and UV-Vis spectroscopy to assess purity and concentration.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive this compound- Presence of primary amines in the buffer- Insufficiently reduced sulfhydryl groups- Use fresh, anhydrous DMSO/DMF for dissolving the linker.[11]- Perform buffer exchange into an amine-free buffer.[]- Treat the protein with a reducing agent like TCEP prior to the maleimide reaction.[11][13]
Protein Precipitation - High concentration of organic solvent (DMSO/DMF)- Protein aggregation due to conjugation- Keep the volume of organic solvent below 10% of the total reaction volume.- Optimize conjugation conditions (e.g., lower molar excess of the linker).
Low Recovery After Purification - Non-specific binding to the chromatography resin- Protein loss during concentration steps- Consult the column manufacturer's guidelines for blocking non-specific binding sites.- For SEC, ensure the column is properly packed.[14]- If using concentration devices, check for protein aggregation on the membrane.[15]
Presence of Unreacted Components After Purification - Inefficient purification- For SEC, ensure adequate resolution between the conjugate and free molecules.- For IEX and HIC, optimize the gradient slope for better separation.

References

Application Notes and Protocols for Mal-C2-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of Mal-C2-NHS ester, a heterobifunctional crosslinker, for the conjugation of amine- and thiol-containing molecules. The protocols and data presented herein are essential for the successful synthesis of well-defined bioconjugates, including antibody-drug conjugates (ADCs).

Introduction

This compound is a non-cleavable linker that contains two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1] The maleimide group reacts specifically with sulfhydryl (thiol) groups, for instance, from cysteine residues, to form a stable thioether linkage.[2][3] This dual reactivity allows for the controlled, stepwise conjugation of two different molecules.

The efficiency of the conjugation reactions is highly dependent on several factors, primarily pH, temperature, and reaction time. Understanding and optimizing these parameters is critical to maximize conjugation efficiency while minimizing side reactions such as hydrolysis of the reactive groups.[4][5]

Data Presentation

The following tables summarize the key quantitative data for the two distinct reactions mediated by the this compound.

NHS Ester Reaction with Primary Amines
ParameterRecommended ConditionsNotes
pH Range 7.2 - 8.5[4][5]Optimal pH is often cited as 8.3-8.5.[1][6] At lower pH, the amine is protonated and less reactive.[1][6]
Temperature 4°C to Room Temperature (20-25°C)Room temperature reactions are faster.[2][7] Reactions at 4°C are slower and can be performed overnight, which may be beneficial for sensitive proteins.[1][2]
Reaction Time 30 minutes - 4 hours at Room Temperature; Overnight at 4°C[4][1][5]The progress of the reaction should be monitored to determine the optimal time.
Molar Excess of NHS Ester 5 to 20-fold over the amine-containing molecule[5]The optimal ratio should be determined empirically.
Compatible Buffers Phosphate, Borate, Carbonate/Bicarbonate, HEPES[4]Buffers should be free of primary amines (e.g., Tris, glycine) as they will compete with the target molecule.[4][7]
Maleimide Reaction with Thiols
ParameterRecommended ConditionsNotes
pH Range 6.5 - 7.5[2][5]This range provides high selectivity for thiols over amines.[2][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][5]
Temperature 4°C to 37°CRoom temperature (20-25°C) is most common.[2] 4°C can be used for sensitive molecules, requiring longer incubation times.[2] 37°C can accelerate the reaction but may not be suitable for all biomolecules.[2]
Reaction Time 30 minutes - 2 hours at Room Temperature; Overnight at 4°C[2]Reaction kinetics are generally fast.[3][8]
Molar Excess of Maleimide 10 to 20-fold over the thiol-containing moleculeThis is a starting point and the optimal ratio should be determined empirically.[2]
Compatible Buffers Phosphate, HEPESBuffers should be free of thiols. Degassing the buffer is recommended to prevent oxidation of thiols.
Hydrolysis of Reactive Groups

Both the NHS ester and maleimide moieties are susceptible to hydrolysis in aqueous environments.

Reactive GroupConditions Affecting HydrolysisHalf-life
NHS Ester Increases with increasing pH.[4][9]4-5 hours at pH 7.0, 0°C.[4][5] Decreases to 10 minutes at pH 8.6, 4°C.[4][5]
Maleimide More susceptible to hydrolysis at pH > 7.5.[2][5]Generally more stable than the NHS ester in the recommended pH range.[5]

Experimental Protocols

A two-step conjugation strategy is typically employed with this compound to ensure specificity. First, the NHS ester is reacted with the amine-containing molecule. After purification to remove excess linker, the maleimide-activated molecule is then reacted with the thiol-containing molecule.

Protocol 1: Activation of an Amine-Containing Protein with this compound

This protocol describes the first step of the two-step conjugation process.

Materials:

  • Amine-containing protein (e.g., antibody)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl, pH 7.2-8.0

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the amine-containing protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with a buffer suitable for the subsequent maleimide reaction (e.g., phosphate buffer, pH 6.5-7.5).

Protocol 2: Conjugation of Maleimide-Activated Protein with a Thiol-Containing Molecule

This protocol outlines the second step of the conjugation process.

Materials:

  • Maleimide-activated protein from Protocol 1

  • Thiol-containing molecule (e.g., a peptide or small molecule drug)

  • Conjugation Buffer: 0.1 M Phosphate buffer with 0.1 M EDTA, pH 6.5-7.5 (degassed)

  • Quenching Solution: 1 M Cysteine or N-acetylcysteine in water

Procedure:

  • Thiol Molecule Preparation: Dissolve the thiol-containing molecule in the Conjugation Buffer. If the thiol is protected or part of a disulfide bond, it may require reduction prior to conjugation.

  • Reaction: Add the thiol-containing molecule to the purified maleimide-activated protein. A molar ratio of 1:1 is a good starting point, but the optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To quench any unreacted maleimide groups, add the Quenching Solution to a final concentration of 10-20 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography or dialysis to remove any unreacted molecules and quenching reagents.

Visualizations

This compound Reaction Pathway

Reaction_Pathway cluster_0 Step 1: NHS Ester Reaction with Amine cluster_1 Step 2: Maleimide Reaction with Thiol Protein_NH2 Amine-containing Protein (R1-NH2) Activated_Protein Maleimide-Activated Protein Protein_NH2->Activated_Protein pH 7.2-8.5 Mal_C2_NHS This compound Mal_C2_NHS->Activated_Protein NHS N-hydroxysuccinimide (byproduct) Activated_Protein->NHS Thiol_Molecule Thiol-containing Molecule (R2-SH) Final_Conjugate Final Conjugate (R1-Linker-R2) Thiol_Molecule->Final_Conjugate pH 6.5-7.5

Caption: Two-step reaction pathway of this compound.

Experimental Workflow for Two-Step Conjugation

Experimental_Workflow start Start protein_prep Prepare Amine-containing Protein in Buffer (pH 7.2-8.5) start->protein_prep linker_prep Dissolve this compound in DMSO/DMF start->linker_prep reaction1 Incubate Protein and Linker (RT or 4°C) protein_prep->reaction1 linker_prep->reaction1 purification1 Purify Maleimide-Activated Protein (Desalting Column) reaction1->purification1 reaction2 Incubate Activated Protein and Thiol Molecule purification1->reaction2 thiol_prep Prepare Thiol-containing Molecule in Buffer (pH 6.5-7.5) thiol_prep->reaction2 quenching Quench Reaction (Optional) reaction2->quenching purification2 Purify Final Conjugate quenching->purification2 end End purification2->end

Caption: General workflow for a two-step conjugation using this compound.

References

Creating Stable Thioether Bonds with Mal-C2-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Mal-C2-NHS ester, a heterobifunctional crosslinker, in creating stable thioether bonds for bioconjugation. This compound is a valuable tool in drug development, particularly for the synthesis of antibody-drug conjugates (ADCs), as well as in various research applications requiring the stable linkage of biomolecules.[][2][3]

Introduction

The maleimide-thiol reaction is a cornerstone of bioconjugation, prized for its high efficiency and specificity.[4] This Michael addition reaction forms a stable thioether bond between a maleimide group and a sulfhydryl (thiol) group, typically from a cysteine residue in a protein or peptide.[4][5] The this compound linker contains both a maleimide group for reaction with thiols and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues), enabling the sequential and controlled conjugation of two different molecules.[6]

Reaction Mechanism

The conjugation process using this compound is a two-step procedure:

  • Amine Acylation: The NHS ester end of the linker reacts with primary amines on the first biomolecule (e.g., an antibody) to form a stable amide bond. This reaction is most efficient at a pH of 7.2-8.5.[][8][9]

  • Thioether Bond Formation: The maleimide end of the now-conjugated linker reacts with a thiol group on the second biomolecule (e.g., a cytotoxic drug or a labeling probe) to form a stable thioether linkage. This reaction is highly selective for thiols at a pH range of 6.5-7.5.[4][10]

cluster_0 Step 1: Amine Acylation (pH 7.2-8.5) cluster_1 Step 2: Thioether Formation (pH 6.5-7.5) Antibody_Lysine Antibody with Lysine (-NH2) Antibody_Linker Antibody-Linker Intermediate Antibody_Lysine->Antibody_Linker NHS Ester Reaction Mal_C2_NHS This compound Mal_C2_NHS->Antibody_Linker Final_Conjugate Stable Antibody-Drug Conjugate (Thioether Bond) Antibody_Linker->Final_Conjugate Maleimide Reaction Thiol_Molecule Thiol-containing Molecule (-SH) Thiol_Molecule->Final_Conjugate

Sequential reaction of this compound.

Data Presentation

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
ParameterRecommended RangeOptimal Value (Example)Notes
pH 6.5 - 7.57.0The reaction with thiols is approximately 1,000 times faster than with amines at this pH.[11] Above pH 7.5, maleimide hydrolysis and reaction with amines increase.[11]
Temperature 4°C - 25°CRoom Temperature (20-25°C)Lower temperatures can be used for sensitive proteins to minimize degradation.[12]
Reaction Time 30 minutes - 2 hours2 hoursReaction kinetics are generally fast, with significant conjugation observed within the first 30 minutes for small molecules.[13]
Maleimide:Thiol Molar Ratio 2:1 to 40:110:1 to 20:1This is a common starting point and should be optimized for each specific application.[12][14]
Table 2: Conjugation Efficiency with Varying Molar Ratios
BiomoleculeMaleimide:Thiol Molar RatioReaction TimeTemperatureBufferConjugation Efficiency
cRGDfK (peptide)2:130 minRoom Temp10 mM HEPES, pH 7.084 ± 4%
11A4 Nanobody5:12 hoursRoom TempPBS, pH 7.458 ± 12%

Data adapted from a study on nanoparticle functionalization.[4][13]

Table 3: Stability of Thioether Bonds
ConjugateConditionHalf-life of ConversionExtent of Conversion
N-ethyl maleimide (NEM) - 4-mercaptophenylacetic acid (MPA)Incubation with glutathione3.1 hours89.5%
N-phenyl maleimide (NPM) - MPAIncubation with glutathione18 hours12.3%
N-aminoethyl maleimide (NAEM) - MPAIncubation with glutathione--

This data highlights the influence of the N-substituent on the maleimide on the stability of the resulting thioether bond in the presence of other thiols.[5]

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation using this compound

This protocol describes the conjugation of a thiol-containing drug to an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Thiol-containing drug

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., Tris buffer or free cysteine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at pH 7.2-7.4.

    • Adjust the antibody concentration to 1-10 mg/mL.[12][15]

  • NHS Ester Reaction (Amine Acylation):

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[12]

    • Add the desired molar excess of the this compound solution to the antibody solution. A common starting point is a 10-20 fold molar excess.[12]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[12][16]

  • Purification of Antibody-Linker Intermediate:

    • Remove excess, unreacted this compound using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.0).

  • Preparation of Thiol-Containing Drug:

    • If the drug contains disulfide bonds, reduce them to free thiols using a reducing agent like TCEP. A 10-100 fold molar excess of TCEP is typically used, with an incubation time of 20-60 minutes at room temperature.[12][15]

    • Dissolve the thiol-containing drug in a suitable solvent.

  • Maleimide Reaction (Thioether Formation):

    • Add the thiol-containing drug to the purified antibody-linker intermediate.

    • Ensure the pH of the reaction mixture is between 6.5 and 7.5.[11]

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[12]

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted maleimide groups, add a quenching reagent such as free cysteine or β-mercaptoethanol.[12]

  • Final Purification:

    • Purify the final antibody-drug conjugate from excess drug and other small molecules using a desalting column, dialysis, or size-exclusion chromatography.

Start Start Buffer_Exchange Buffer Exchange Antibody (if necessary) Start->Buffer_Exchange Add_Linker Add this compound Buffer_Exchange->Add_Linker Incubate_1 Incubate (Amine Reaction) Add_Linker->Incubate_1 Purify_1 Purify Antibody-Linker Incubate_1->Purify_1 Add_Drug Add Thiol-Drug to Antibody-Linker Purify_1->Add_Drug Prepare_Drug Prepare Thiol-Drug (Reduce if necessary) Prepare_Drug->Add_Drug Incubate_2 Incubate (Thiol Reaction) Add_Drug->Incubate_2 Quench Quench Reaction Incubate_2->Quench Purify_2 Final Purification of ADC Quench->Purify_2 End End Purify_2->End

Workflow for Antibody-Drug Conjugation.

Troubleshooting

Low conjugation efficiency and protein aggregation are common challenges in bioconjugation. The following guide provides a systematic approach to troubleshooting these issues.

Start Low Conjugation Efficiency? Check_pH Is pH 6.5-7.5 for thiol reaction? Start->Check_pH Yes Check_Thiol Are thiols available and reduced? Check_pH->Check_Thiol Yes Adjust_pH Adjust pH to 6.5-7.5 Check_pH->Adjust_pH No Check_Maleimide Is maleimide reagent fresh/active? Check_Thiol->Check_Maleimide Yes Reduce_Disulfides Add fresh TCEP to reduce. Use degassed buffers. Check_Thiol->Reduce_Disulfides No Check_Ratio Is Maleimide:Thiol ratio optimal? Check_Maleimide->Check_Ratio Yes Fresh_Reagent Prepare fresh maleimide solution. Check_Maleimide->Fresh_Reagent No Optimize_Ratio Increase molar excess of maleimide. Check_Ratio->Optimize_Ratio No Success Conjugation Successful Check_Ratio->Success Yes Adjust_pH->Check_Thiol Reduce_Disulfides->Check_Maleimide Fresh_Reagent->Check_Ratio Optimize_Ratio->Success

Troubleshooting low conjugation efficiency.

Stability of the Thioether Bond

While the thioether bond formed through the maleimide-thiol reaction is generally considered stable, it can be susceptible to a retro-Michael addition, especially in the presence of other thiols like glutathione, which is abundant in the cellular cytoplasm.[5] This can lead to the exchange of the conjugated molecule.

However, the thiosuccinimide ring formed after the initial conjugation can undergo hydrolysis to form a more stable ring-opened succinamic acid structure. This hydrolysis is favored at a slightly basic pH (around 8.5-9.0) and effectively prevents the retro-Michael reaction, leading to a more stable conjugate.[17]

Conclusion

The use of this compound provides a robust and versatile method for creating stable thioether bonds in bioconjugation. By carefully controlling the reaction conditions, particularly pH and molar ratios, researchers can achieve high conjugation efficiencies. Understanding the factors that influence the stability of the resulting thioether linkage is crucial for the development of effective and stable bioconjugates for therapeutic and research applications.

References

Troubleshooting & Optimization

Technical Support Center: Mal-C2-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-C2-NHS ester conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in your this compound conjugation reactions.

Question: Why is my conjugation yield unexpectedly low?

Answer: Low conjugation yield is a common issue that can stem from several factors throughout the experimental workflow. The primary culprits are often related to the hydrolysis of the reactive NHS ester and maleimide groups, suboptimal reaction conditions, or issues with the starting materials. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Here is a logical workflow to diagnose the problem:

G cluster_solutions Troubleshooting Actions start Start: Low Conjugation Yield check_reagents 1. Verify Reagent Quality - Fresh this compound? - Anhydrous solvent (DMSO/DMF)? - Protein/molecule purity >95%? start->check_reagents check_buffers 2. Examine Buffer Composition - Amine and thiol-free? (e.g., no Tris, glycine, or DTT) - Correct pH for each step? check_reagents->check_buffers Reagents OK sol_reagents Action: - Use fresh reagent. - Use high-quality anhydrous solvent. - Purify protein. check_reagents->sol_reagents Issue Found check_protocol 3. Review Reaction Protocol - Correct molar excess? - Optimal reaction time/temp? - Proper quenching step? check_buffers->check_protocol Buffers OK sol_buffers Action: - Prepare fresh buffers. - Use appropriate amine/thiol-free buffers. - Verify pH meter calibration. check_buffers->sol_buffers Issue Found analyze_results 4. Analyze Conjugation - SDS-PAGE - HPLC/SEC - Mass Spectrometry check_protocol->analyze_results Protocol OK sol_protocol Action: - Optimize molar excess (titration). - Optimize time and temperature. - Ensure quenching is effective. check_protocol->sol_protocol Issue Found successful Successful Conjugation analyze_results->successful Yield Improved

Caption: Troubleshooting workflow for low conjugation yield.

Frequently Asked Questions (FAQs)

Reagents and Buffers

Q1: What is the primary cause of low yield in this compound reactions?

The most significant competing reaction is the hydrolysis of the NHS ester in an aqueous buffer.[1] The ester group is susceptible to reaction with water, which converts the amine-reactive NHS ester into an unreactive carboxylic acid.[1] Similarly, the maleimide group can also hydrolyze, especially at pH values above 7.5, rendering it unreactive towards thiols.[2][3][4][5][6]

Q2: How should I prepare and store the this compound reagent?

Mal-C2-NHS esters are moisture-sensitive.[4][7] It is crucial to:

  • Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[4][7]

  • Dissolve the reagent in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][4][7][8][9][10]

  • Avoid preparing aqueous stock solutions for storage as the NHS-ester moiety will readily hydrolyze.[1][7]

Q3: Which buffers should I use for the conjugation reaction?

For the NHS ester-amine reaction , use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH of 7.2-8.5.[1][5][11][12] Buffers containing primary amines, like Tris or glycine, will compete with the reaction and should be avoided.[1][4][11]

For the maleimide-thiol reaction , use a thiol-free buffer, such as PBS or HEPES, at a pH of 6.5-7.5.[2][3][4][5][8][9][13]

Reaction Conditions

Q4: What is the optimal pH for each step of the conjugation?

The two reactive ends of the this compound have different optimal pH ranges.

  • NHS ester reaction (amine-reactive): The optimal pH range is typically 7.2 to 8.5.[1][3][5][12] A slightly basic pH ensures that the primary amines are deprotonated and nucleophilic.[12] However, the rate of NHS ester hydrolysis increases significantly at pH values above 8.5.[5][11][12][14]

  • Maleimide reaction (thiol-reactive): The optimal pH range for a thiol-maleimide conjugation is between 6.5 and 7.5.[2][3][4][5][8][9][13] This range provides the best balance between reaction rate and selectivity for thiol groups over other nucleophilic groups like amines.[2][13] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][5][13]

ReactionTarget ResidueOptimal pH RangeKey Considerations
NHS Ester Primary amines (Lysine, N-terminus)7.2 - 8.5Balances amine reactivity with the rate of hydrolysis.[1][5][11]
Maleimide Thiols (Cysteine)6.5 - 7.5Maximizes thiol specificity and minimizes maleimide hydrolysis and side reactions with amines.[2][3][4][8][13]

Q5: What is the recommended molar excess of the this compound?

A 10 to 20-fold molar excess of the crosslinker over the amount of the protein or molecule to be modified is a common starting point.[2][3][8] However, the optimal ratio depends on the specific protein and the number of available reactive groups. An empirical titration is recommended to determine the ideal ratio for your application.[12]

Q6: What are the optimal reaction times and temperatures?

  • NHS Ester Reaction: Typically, incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.[3][8]

  • Maleimide Reaction: Incubate for 1-2 hours at room temperature or overnight at 4°C.[8][9]

Reactions at room temperature are faster, while reactions at 4°C can help minimize hydrolysis and are recommended for temperature-sensitive proteins.[5][12]

ParameterNHS Ester ReactionMaleimide-Thiol Reaction
Temperature 4°C to Room Temperature4°C to Room Temperature
Incubation Time 1-4 hours at RT; Overnight at 4°C1-2 hours at RT; Overnight at 4°C
Troubleshooting & Analysis

Q7: My protein has disulfide bonds. How does this affect the maleimide reaction?

Maleimides react with free sulfhydryl (thiol) groups of cysteine residues. Disulfide bridges, where cysteines are oxidized and linked, are unreactive towards maleimides.[9] It may be necessary to reduce these disulfide bonds using a reducing agent like TCEP (tris-carboxyethylphosphine) prior to conjugation.[9] If DTT (dithiothreitol) is used, it must be removed before adding the maleimide reagent, as it contains a thiol group and will compete with the reaction.[9]

Q8: How can I stop or "quench" the reaction?

  • NHS Ester Reaction: To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[3][8] This will react with and consume any unreacted NHS ester.

  • Maleimide Reaction: To quench unreacted maleimide groups, add a small molecule thiol like L-cysteine or 2-mercaptoethanol.[5]

Q9: How can I quantify the yield of my conjugation reaction?

Several methods can be used to assess conjugation efficiency:

  • SDS-PAGE: A shift in the molecular weight of the protein after conjugation can be visualized. The yield can be estimated by comparing the band intensities of the conjugated and unconjugated protein.[4][15]

  • UV-Vis Spectroscopy: Can be used to determine the degree of labeling if the attached molecule has a distinct absorbance.[8]

  • Mass Spectrometry: Provides a precise mass of the conjugate, allowing for confirmation of successful conjugation and determination of the number of attached linkers.

  • HPLC/SEC: Size exclusion chromatography can be used to separate the conjugate from the unconjugated protein and unreacted reagents.[16]

Experimental Protocols

Protocol 1: Two-Step this compound Conjugation

This is the recommended method to maximize specificity by performing each reaction in its optimal pH range.

G cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction prep_protein1 Prepare Protein 1 (Amine-containing) in pH 7.2-8.5 Buffer react_nhs Incubate: 1-2h @ RT or 2-4h @ 4°C prep_protein1->react_nhs prep_linker Prepare this compound in anhydrous DMSO/DMF prep_linker->react_nhs purify1 Purification (Desalting column) Remove excess linker react_nhs->purify1 react_mal Incubate: 1-2h @ RT or Overnight @ 4°C purify1->react_mal prep_protein2 Prepare Protein 2 (Thiol-containing) in pH 6.5-7.5 Buffer prep_protein2->react_mal quench Quench Reaction (e.g., L-cysteine) react_mal->quench purify2 Final Purification (e.g., SEC) quench->purify2 analyze Analyze Conjugate purify2->analyze

Caption: Workflow for a two-step conjugation protocol.

Methodology:

  • Protein 1 (Amine-containing) Preparation: Dissolve the protein to be modified with the NHS ester in an amine-free buffer (e.g., PBS) at pH 7.2-8.5.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.[1][4][7][8][9][10]

  • NHS Ester Reaction: Add a 10-20 fold molar excess of the dissolved linker to the protein solution.[2][3][8] Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[3][8]

  • Purification: Remove excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to a thiol-free buffer at pH 6.5-7.5 (e.g., PBS).[4]

  • Maleimide Reaction: Add the maleimide-activated Protein 1 to a solution of the thiol-containing molecule.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[8][9]

  • Quenching (Optional): Add a quenching reagent like L-cysteine to react with any unreacted maleimide groups.[5]

  • Final Purification: Purify the final conjugate using a suitable chromatography method (e.g., Size Exclusion Chromatography) to remove unreacted molecules and byproducts.

Protocol 2: Maleimide-Thiol Conjugation (General)

This protocol is for conjugating a maleimide-functionalized molecule to a protein's cysteine residue.

Methodology:

  • Protein Preparation: Dissolve the protein containing free cysteine(s) in a degassed, thiol-free buffer at pH 6.5-7.5.[2][8][9] If necessary, reduce disulfide bonds with TCEP and remove the excess TCEP using a desalting column.[8][9]

  • Maleimide Reagent Preparation: Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO/DMF) to a high concentration.[8]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution.[8]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[8][9]

  • Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any unreacted maleimide. Incubate for 15-30 minutes.[2][8]

  • Purification: Purify the conjugate using a suitable chromatography method like SEC.[8]

References

Technical Support Center: Optimizing Mal-C2-NHS Ester to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of Mal-C2-NHS ester to protein in bioconjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to proteins, with a focus on optimizing the molar ratio to achieve desired labeling outcomes.

Issue 1: Low Conjugation Efficiency or Low Yield

Potential Cause Recommended Solution
Suboptimal Molar Ratio The molar excess of the this compound is too low. Increase the molar excess of the linker over the protein. A typical starting point is a 10 to 20-fold molar excess.[1][2]
Protein Concentration Too Dilute Low protein concentrations can reduce reaction efficiency. If possible, concentrate the protein to 5-10 mg/mL.[3] More dilute protein solutions may require a higher molar excess of the dye or linker to achieve the desired degree of labeling.[3]
Hydrolysis of NHS Ester NHS esters are susceptible to hydrolysis, especially at higher pH. Prepare the NHS ester solution immediately before use and avoid storing it in solution.[1] The rate of hydrolysis increases with pH; for instance, the half-life of an NHS ester can drop from hours at pH 7.0 to minutes at pH 8.6.[1]
Hydrolysis of Maleimide Group The maleimide group can also hydrolyze, particularly at a pH above 7.5, rendering it unreactive towards thiols.[1][4]
Presence of Interfering Substances Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein's primary amines for reaction with the NHS ester.[4][5] Thiol-containing substances (e.g., DTT, beta-mercaptoethanol) will compete with the protein's free thiols for reaction with the maleimide.[4] Use non-amine, non-thiol buffers like PBS or HEPES.[4][6]
Incomplete Reduction of Disulfide Bonds If targeting cysteines from reduced disulfide bonds, incomplete reduction will result in fewer available thiol groups for conjugation. Ensure the reduction step is complete by using an adequate concentration of a reducing agent like TCEP.[4]
Protein Aggregation/Precipitation Suboptimal buffer conditions or the addition of organic solvents (like DMSO or DMF for dissolving the linker) can cause protein instability and precipitation.[4][6] Optimize buffer conditions and minimize the final concentration of organic solvent to less than 10%.[5]

Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) or Degree of Labeling (DOL)

Potential Cause Recommended Solution
Variable Reaction Conditions Inconsistencies in molar ratios, reaction times, or temperatures will lead to variability in the final DAR.[4] Standardize all reaction parameters, including precise control over the molar ratio, incubation time, and temperature for every reaction.[4]
Incomplete or Variable Reduction If reducing disulfide bonds, inconsistent reduction will lead to a fluctuating number of available thiols for conjugation.[4] Quantify free thiols using methods like Ellman's assay after the reduction step to ensure consistency.[4]
Heterogeneity of Conjugation Sites For antibodies, conjugation to native cysteines from reduced interchain disulfide bonds can result in a heterogeneous mixture of species with different DARs.[7] This is an inherent characteristic of this conjugation method.

Issue 3: Non-Specific Binding or Side Reactions

Potential Cause Recommended Solution
Reaction of Maleimide with Amines At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, leading to non-specific labeling.[1][4] Maintain the pH of the maleimide-thiol reaction between 6.5 and 7.5 for optimal specificity.[1][8]
Reaction of NHS Ester with Other Residues While NHS esters primarily target primary amines, side reactions with the hydroxyl groups of serine, threonine, and tyrosine residues have been reported, especially at higher pH.[9][10]
Retro-Michael Reaction (Thiol Exchange) The thioether bond formed between the maleimide and a thiol can undergo a retro-Michael reaction, leading to the potential for the conjugated molecule to be exchanged with other free thiols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein?

A1: The optimal molar ratio is highly dependent on the protein, its concentration, and the desired degree of labeling. A common starting point is a 10 to 20-fold molar excess of the this compound to the protein.[2] For antibody-drug conjugates (ADCs), a molar ratio of around 5:1 (payload:antibody) has been used.[8] It is strongly recommended to perform a series of experiments with varying molar ratios to determine the optimal condition for your specific application.[2]

Q2: What are the ideal pH conditions for a two-step conjugation using a this compound?

A2: A two-step conjugation requires two different optimal pH ranges.

  • Step 1 (NHS ester reaction with amines): The reaction is most efficient at a pH between 7.2 and 8.5, with an optimum often cited as pH 8.3-8.5.[1][11]

  • Step 2 (Maleimide reaction with thiols): This reaction is most specific and effective at a pH range of 6.5 to 7.5.[1][12] At a pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[1]

Q3: My protein does not have free cysteines. Can I still use maleimide chemistry?

A3: Yes. If your protein has disulfide bonds, you can treat it with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to generate free thiol groups.[4][8] Alternatively, you can introduce thiol groups onto the protein surface using specific thiolation reagents.[3]

Q4: How can I determine the efficiency of my conjugation reaction?

A4: The efficiency, often expressed as the Drug-to-Antibody Ratio (DAR) for ADCs, can be determined using several analytical techniques:

  • Hydrophobic Interaction Chromatography (HIC): This method separates proteins based on hydrophobicity. As conjugation often increases hydrophobicity, HIC can separate and quantify species with different numbers of conjugated molecules.[4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Similar to HIC, RP-HPLC can also be used to separate conjugated species.[4]

  • Mass Spectrometry (MS): Techniques like LC-MS provide the precise mass of the conjugated protein, allowing for an accurate calculation of the number of attached molecules.[4]

  • UV-Vis Spectroscopy: If the attached molecule has a distinct absorbance spectrum, the degree of labeling can be calculated using the Beer-Lambert law.[4]

Q5: How can I minimize hydrolysis of the this compound?

A5: To minimize hydrolysis:

  • NHS Ester: Prepare solutions of the NHS ester immediately before use.[1] Avoid high pH, as the rate of hydrolysis increases significantly with pH.[1][11]

  • Maleimide: While more stable than the NHS ester, the maleimide group will also hydrolyze, especially at pH values above 7.5.[1] Perform the maleimide-thiol conjugation within the recommended pH range of 6.5-7.5.[1]

Experimental Protocols

Protocol 1: Two-Step Protein Conjugation using this compound

This protocol describes the conjugation of a molecule to a protein that has primary amines and free thiols (or thiols generated from disulfide bond reduction).

Materials:

  • Protein to be labeled (in a suitable buffer like PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • TCEP (if disulfide bond reduction is needed)

  • Quenching reagent (e.g., L-cysteine or N-acetylcysteine)[1][8]

  • Purification column (e.g., Sephadex G-25)

  • Reaction Buffers:

    • Amine-reactive buffer: Phosphate buffer or Borate buffer, pH 8.0-8.5

    • Thiol-reactive buffer: Phosphate buffer, pH 6.5-7.5

Procedure:

Step 1: Protein Preparation and Disulfide Reduction (if necessary)

  • Prepare the protein in the amine-reactive buffer at a concentration of 5-10 mg/mL.[3]

  • If reducing disulfide bonds, add a 5-10 molar excess of TCEP to the protein solution.[8]

  • Incubate at 37°C for 1-2 hours.[8]

  • Remove excess TCEP using a desalting column equilibrated with the thiol-reactive buffer.

Step 2: Reaction with this compound (Amine Reaction)

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[2]

  • Add the desired molar excess (e.g., 10-20 fold) of the this compound solution to the protein solution.[2]

  • Incubate for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[5]

Step 3: Removal of Excess Linker

  • Remove the non-reacted this compound using a desalting column equilibrated with the thiol-reactive buffer.

Step 4: Reaction with Thiol-Containing Molecule (Maleimide Reaction)

  • Add the thiol-containing molecule to the maleimide-activated protein solution.

  • Incubate for 1-2 hours at room temperature with gentle mixing.[8]

Step 5: Quenching

  • Stop the reaction by adding a quenching reagent like L-cysteine or N-acetylcysteine to a final concentration that is in 2-fold molar excess relative to the initial amount of the maleimide linker.[1][8]

  • Incubate for 15-30 minutes at room temperature.[1]

Step 6: Final Purification

  • Purify the final conjugate using a suitable method like size-exclusion chromatography (e.g., G-25 column) or dialysis to remove unconjugated molecules and byproducts.[1][8]

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Conjugation

Parameter NHS Ester Reaction (Amine-Targeted) Maleimide Reaction (Thiol-Targeted)
pH 7.2 - 8.5 (Optimal: 8.3-8.5)[1][11]6.5 - 7.5[1][12]
Temperature Room Temperature (20-25°C) or 4°C[1]Room Temperature (20-25°C) or 4°C[1]
Reaction Time 30 min - 4 hours at RT; Overnight at 4°C[1]1 - 4 hours at RT; Overnight at 4°C[1][8]
Recommended Buffers Phosphate, Borate, Bicarbonate[13][14]PBS, HEPES[4][6]
Buffers to Avoid Tris, Glycine (contain primary amines)[4][5]Buffers containing thiols (e.g., DTT)[4]
Molar Excess (Linker:Protein) 10-50 fold excess is a general starting point[5]Should be determined based on the degree of maleimide activation

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_reaction Conjugation Steps cluster_purification Purification & Analysis Prot_Prep 1. Protein in Amine-Reactive Buffer (pH 8.0-8.5) TCEP_Add 2. Add TCEP (if reducing) Prot_Prep->TCEP_Add Desalt1 3. Desalting (remove TCEP) TCEP_Add->Desalt1 NHS_React 4. Add this compound (Amine Reaction) Desalt1->NHS_React Desalt2 5. Desalting (remove excess linker) NHS_React->Desalt2 Mal_React 6. Add Thiol-Molecule (Maleimide Reaction) Desalt2->Mal_React Quench 7. Quench Reaction (e.g., L-cysteine) Mal_React->Quench Purify 8. Final Purification (e.g., SEC) Quench->Purify Analyze 9. Characterization (HIC, MS, etc.) Purify->Analyze

Caption: Workflow for a two-step protein conjugation with this compound.

troubleshooting_flowchart Start Low Conjugation Yield? CheckRatio Increase Molar Ratio? Start->CheckRatio CheckBuffer Buffer Interference? (Amines/Thiols) CheckRatio->CheckBuffer No SolutionRatio Increase linker:protein molar excess (10-20x) CheckRatio->SolutionRatio Yes CheckpH Suboptimal pH? CheckBuffer->CheckpH No SolutionBuffer Use non-interfering buffers (PBS, HEPES) CheckBuffer->SolutionBuffer Yes CheckReduction Incomplete Reduction? CheckpH->CheckReduction No SolutionpH Adjust pH: NHS: 8.0-8.5 Maleimide: 6.5-7.5 CheckpH->SolutionpH Yes SolutionReduction Optimize TCEP conc. & reaction time CheckReduction->SolutionReduction Yes Success Yield Improved SolutionRatio->Success SolutionBuffer->Success SolutionpH->Success SolutionReduction->Success

Caption: Troubleshooting decision tree for low conjugation yield.

Caption: Two-step reaction pathway for this compound conjugation.

References

Technical Support Center: Mal-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-C2-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound and to offer troubleshooting support for your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional crosslinker. It contains two reactive functional groups:

  • A Maleimide group , which reacts specifically with sulfhydryl groups (thiols, -SH) at a pH range of 6.5-7.5 to form a stable thioether bond.[1]

  • An N-hydroxysuccinimide (NHS) ester group , which reacts with primary amines (-NH₂) at a pH range of 7-9 to form a stable amide bond.[1][2][3]

Q2: What is hydrolysis in the context of this compound and why is it a problem?

Hydrolysis is a chemical reaction where the NHS ester group of the this compound reacts with water.[4][5] This is a significant competing reaction to the desired conjugation with a primary amine.[2][4][6] The product of this hydrolysis is a carboxylic acid, which is no longer reactive towards amines, leading to a reduced yield of the desired conjugate.[4] The maleimide group can also undergo hydrolysis at pH values above 7.5, losing its specificity for sulfhydryl groups.[1]

Q3: What are the primary factors that influence the rate of NHS ester hydrolysis?

Several factors significantly impact the rate of NHS ester hydrolysis:

  • pH: The rate of hydrolysis increases dramatically with increasing pH.[2][4][6] While the reaction with primary amines is also favored at slightly alkaline pH, a careful balance must be maintained.

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[4]

  • Time: The longer the this compound is exposed to an aqueous environment, the greater the extent of hydrolysis.[4]

  • Buffer Composition: The presence of primary amines (e.g., Tris or glycine) in the buffer will compete with the intended reaction.[2]

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments with this compound, with a focus on preventing hydrolysis.

Problem Potential Cause Recommended Solution
Low Conjugation Yield Hydrolysis of the NHS ester. Review and optimize the reaction pH, temperature, and time as detailed in the experimental protocols below. Use a fresh, high-quality this compound.
Incorrect buffer composition. Ensure the buffer is free of primary amines (e.g., Tris, glycine).[2] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate.[2]
Suboptimal pH. The optimal pH for NHS ester reactions is between 7.2 and 8.5.[2][7] For the maleimide reaction, the optimal pH is 6.5-7.5.[1] A compromise of pH 7.2-7.5 is often used for two-step conjugations.[1]
Degraded this compound. The reagent is moisture-sensitive.[1] Store it at -20°C with a desiccant.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][8]
Precipitation of the Reagent Low aqueous solubility of this compound. This compound is not readily soluble in water.[1] Dissolve it in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[1][3][9] The final concentration of the organic solvent in the reaction mixture should generally be kept below 10% to avoid protein denaturation.[1][9]
Inconsistent Results Variability in reagent quality. Aliquot the this compound upon receipt to avoid repeated opening and closing of the main vial, which can introduce moisture.[8] Use fresh aliquots for each experiment.
Fluctuations in reaction conditions. Precisely control the pH, temperature, and reaction time for each experiment to ensure reproducibility.

Quantitative Data: NHS Ester Hydrolysis

The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under different conditions. While this data is for NHS esters in general, it provides a valuable guideline for this compound.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[2][6]
7.0Room Temperature~7 hours[5]
8.0Room Temperature~1 hour[10]
8.64°C10 minutes[2][6]
8.5Not SpecifiedMinutes[11]
9.0Room TemperatureMinutes[5][12]

Experimental Protocols

Protocol 1: Storage and Handling of this compound

  • Storage: Store the solid this compound at -20°C in a desiccated container.[1][13][14] For stock solutions in an anhydrous organic solvent like DMSO or DMF, store at -80°C for up to 6 months or -20°C for up to 1 month.[13] It is highly recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles and moisture contamination.[8]

  • Handling: Before use, allow the vial of solid this compound or the frozen stock solution to equilibrate to room temperature before opening.[1][8] This prevents condensation of atmospheric moisture onto the reagent.

  • Preparation of Stock Solution: Immediately before use, dissolve the required amount of this compound in high-quality, anhydrous DMSO or DMF.[1][3][9]

Protocol 2: Two-Step Conjugation to Minimize Hydrolysis

This protocol is designed for conjugating an amine-containing molecule (e.g., a protein) to a sulfhydryl-containing molecule. The two-step process helps to minimize the hydrolysis of both the NHS ester and the maleimide group.

Step 1: Reaction of this compound with an Amine-Containing Molecule

  • Buffer Preparation: Prepare a suitable amine-free buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-7.5.[9]

  • Molecule Preparation: Ensure your amine-containing molecule is in the prepared conjugation buffer. If necessary, perform a buffer exchange using a desalting column.

  • Reaction Setup: Add the freshly prepared this compound stock solution to the solution of the amine-containing molecule. A molar excess of the crosslinker is typically used.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[9]

  • Removal of Excess Crosslinker: Immediately after incubation, remove the unreacted and hydrolyzed this compound using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS at pH 7.2). This step is critical to prevent quenching of the maleimide group.[9]

Step 2: Reaction of the Maleimide-Activated Molecule with a Sulfhydryl-Containing Molecule

  • Molecule Preparation: Ensure your sulfhydryl-containing molecule has a free (reduced) sulfhydryl group. If necessary, reduce any disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.

  • Conjugation: Combine the desalted, maleimide-activated molecule from Step 1 with your sulfhydryl-containing molecule.

  • Incubation: Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[1]

  • Quenching (Optional): To stop the reaction, you can add a small molecule with a free sulfhydryl group, such as cysteine or 2-mercaptoethanol.[9]

Visualizations

Hydrolysis_Pathway Mal-C2-NHS_ester This compound (Active) Hydrolyzed_ester Hydrolyzed Mal-C2 ester (Inactive Carboxylic Acid) Mal-C2-NHS_ester->Hydrolyzed_ester Hydrolysis (competing reaction) Water H₂O

Caption: Competing hydrolysis pathway of this compound.

Conjugation_Workflow cluster_storage Reagent Preparation cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Sulfhydryl Reaction Storage Store this compound at -20°C with desiccant Equilibrate Equilibrate to Room Temperature before opening Storage->Equilibrate Dissolve Dissolve in anhydrous DMSO or DMF Equilibrate->Dissolve Reaction1 Add dissolved this compound Incubate (RT or 4°C) Dissolve->Reaction1 Molecule1 Amine-containing Molecule in Amine-free Buffer (pH 7.2-7.5) Molecule1->Reaction1 Purification1 Remove excess crosslinker (Desalting column) Reaction1->Purification1 Reaction2 Combine with activated molecule Incubate (RT or 4°C) Purification1->Reaction2 Molecule2 Sulfhydryl-containing Molecule (reduced) Molecule2->Reaction2 Final_Product Final Conjugate Reaction2->Final_Product

Caption: Recommended two-step conjugation workflow for this compound.

References

Technical Support Center: Troubleshooting Mal-C2-NHS Ester Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding non-specific binding and other issues encountered when using Mal-C2-NHS ester, a heterobifunctional crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its fundamental reaction mechanism?

This compound is a heterobifunctional crosslinker containing two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide.[1] This allows for the sequential, covalent conjugation of two different molecules, typically proteins. The NHS ester reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[2] The maleimide group reacts with sulfhydryl groups (thiols), such as the side chain of cysteine residues, to form a stable thioether bond.[3][]

The conjugation is typically performed in a two-step process to prevent self-conjugation. First, the NHS ester is reacted with the amine-containing protein. After removing the excess, unreacted linker, the maleimide-activated protein is then added to the sulfhydryl-containing molecule.[1]

G ProteinA Protein A (with -NH₂) Step1 Step 1: Amine Reaction (pH 7.2-8.5) ProteinA->Step1 Linker This compound Linker->Step1 Intermediate Protein A-Linker (Maleimide Activated) Step1->Intermediate Purify1 Purification (Remove excess linker) Intermediate->Purify1 Step2 Step 2: Thiol Reaction (pH 6.5-7.5) Purify1->Step2 ProteinB Protein B (with -SH) ProteinB->Step2 Final Final Conjugate Protein A - Protein B Step2->Final

Caption: A typical two-step conjugation workflow using this compound.
Q2: What are the primary causes of non-specific binding during my conjugation experiment?

Non-specific binding (NSB) refers to any binding of the linker or payload that is not the intended covalent bond.[5] High NSB can lead to inaccurate results, high background in assays, and reduced conjugate efficacy. The primary causes are chemical side reactions and suboptimal purification.

  • Hydrolysis of Reactive Groups : Both NHS esters and maleimides can be hydrolyzed by water.[6][7] The rate of hydrolysis increases with pH.[6][7] The hydrolyzed, non-reactive linker can then bind non-specifically to the protein through hydrophobic or ionic interactions.[5]

  • Off-Target Reactions : While highly selective, the reactive groups can have side reactions. At pH values above 7.5, the maleimide group's reactivity towards primary amines increases.[3][8] NHS esters can also react with other nucleophiles like sulfhydryl groups, though the resulting thioester bond is less stable than an amide bond.[9]

  • Hydrophobic and Ionic Interactions : The linker or the molecule it carries (e.g., a dye or drug) may physically adsorb to the protein surface without forming a covalent bond.[8][10]

  • Protein Aggregation : Improper reaction conditions can cause the protein or the final conjugate to aggregate, trapping unbound reagents and leading to high background.[5]

G NSB High Non-Specific Binding Hydrolysis Linker Hydrolysis (NHS Ester & Maleimide) Hydrolysis->NSB leads to OffTarget Off-Target Reactions (e.g., Maleimide + Amine) OffTarget->NSB leads to Adsorption Physical Adsorption (Hydrophobic/Ionic) Adsorption->NSB leads to Aggregation Protein/Conjugate Aggregation Aggregation->NSB leads to

Caption: Primary sources contributing to non-specific binding.

Troubleshooting Guides

Q3: How can I optimize my reaction conditions to minimize non-specific binding?

Optimizing reaction parameters is the most effective way to prevent NSB before it occurs. Key factors include pH, buffer composition, and molar ratio of the linker.

ParameterNHS Ester Reaction (Amine-Targeted)Maleimide Reaction (Thiol-Targeted)Key Recommendations
pH 7.2 - 8.5[6]6.5 - 7.5[3]Perform reactions sequentially at their respective optimal pH. Avoid pH > 7.5 for maleimide reactions to prevent side reactions with amines.[8]
Buffer Amine-free (e.g., PBS, HEPES, Borate)[6]Amine- and Thiol-free (e.g., PBS, HEPES)[1]CRITICAL: Avoid buffers with primary amines (e.g., Tris, Glycine) as they compete with the reaction.[1][8]
Molar Excess 5- to 20-fold excess of linker over protein[5][11]10- to 20-fold excess of linker over protein[11][12]Start with a lower ratio and optimize empirically. Excess linker increases the risk of NSB and aggregation.
Temperature 4°C or Room Temp (20-25°C)[11]4°C or Room Temp (20-25°C)[1]Lower temperatures (4°C) slow the reaction but also reduce the rate of hydrolysis, which can be beneficial.[6]
Time 1 - 4 hours[11][13]1 - 4 hours[1][14]Longer times may increase hydrolysis, especially at higher pH.[5]
  • Protein Preparation : Prepare the amine-containing protein in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0).[11]

  • Linker Preparation : this compound is often moisture-sensitive.[1] Equilibrate the vial to room temperature before opening.[1] Immediately before use, dissolve the required amount in an anhydrous organic solvent like DMSO or DMF.[1][11]

  • NHS Ester Reaction : Add the desired molar excess of the dissolved linker to the protein solution. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[11]

  • Purification : This step is critical. Remove excess, unreacted linker using a desalting column (size-exclusion chromatography) or dialysis against a suitable buffer for the next step (e.g., PBS at pH 7.0).[1][11]

  • Maleimide Reaction : Add the purified, maleimide-activated protein to the sulfhydryl-containing protein solution in a thiol-free buffer at pH 6.5-7.5.[1] Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.[1]

  • Quenching & Final Purification : Quench any unreacted maleimide groups (see Q5) and perform a final purification to remove any remaining impurities (see Q6).

Q4: My protein doesn't have free sulfhydryl groups for the maleimide reaction. What should I do?

Many proteins, especially antibodies, have cysteine residues that form stabilizing disulfide bonds and are not available for conjugation.[3][8] These must be reduced to generate free sulfhydryl groups.

  • Prepare Protein : Dissolve the protein in a degassed conjugation buffer (e.g., PBS, pH 7.0-7.5).

  • Add Reducing Agent : Add a 10- to 100-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[8][12] TCEP is often preferred over DTT because it does not contain a thiol itself and therefore does not need to be removed before adding the maleimide reagent.[8]

  • Incubate : Incubate the mixture for 30-60 minutes at room temperature.[11]

  • Proceed to Conjugation : If using TCEP, you can often proceed directly to the maleimide conjugation step by adding the maleimide-activated molecule. If a thiol-containing reducing agent like DTT was used, it must be completely removed via a desalting column or dialysis before adding the maleimide reagent.[8][12]

Q5: How and why should I quench the reaction?

Quenching stops the conjugation reaction by consuming any excess, unreacted linker.[11] This prevents further, potentially non-specific modification of your protein or other molecules in subsequent steps.

AgentTarget Reactive GroupTypical Final ConcentrationIncubation
Tris or Glycine NHS Ester50-100 mM[11]15-30 minutes at RT[11]
N-acetyl cysteine Maleimide40-50 fold molar excess[15]15 minutes at RT[15]
β-mercaptoethanol Maleimide~1% v/v[16]15-30 minutes at RT
  • For NHS Esters : After the desired incubation time, add a stock solution of Tris-HCl (e.g., 1M, pH 8.0) to the reaction mixture to achieve a final concentration of 50-100 mM.[11] Incubate for 15-30 minutes.[11]

  • For Maleimides : After the incubation, add a stock solution of N-acetyl cysteine or another free thiol to quench any remaining reactive maleimide groups.[15] Incubate for at least 15 minutes.[15]

Q6: What is the most effective way to purify my final conjugate to remove non-specific binders?

Final purification is essential to remove quenched linkers, hydrolyzed linkers, and any non-covalently bound molecules.[5] The choice of method depends on the properties of your conjugate and the nature of the impurities.

MethodPrincipleProsCons
Size-Exclusion Chromatography (SEC) / Desalting Separation by size[17]Fast, efficient for removing small molecules (unreacted linker), mild conditions.[11]May not separate protein aggregates from the desired conjugate.
Dialysis Size-based separation across a semi-permeable membrane[18]Simple, gentle on proteins, good for buffer exchange.Slow, may not be effective for removing aggregated protein.[19]
Affinity Chromatography Specific binding interaction (e.g., Protein A/G for antibodies, His-tag)Highly specific, yields very pure conjugate.Requires a specific tag or binding partner, can be expensive.[17]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity[20]Effective at removing aggregates and species with different drug-to-antibody ratios (DAR).Requires careful optimization of salt conditions.
Q7: I've completed my reaction and purification, but still see high background in my downstream assay. What can I do?

If non-specific binding persists in downstream applications (e.g., ELISA, IHC, flow cytometry), the issue may lie with the assay conditions rather than the conjugate itself. This often involves non-specific adsorption of the entire conjugate to surfaces.

G Start High Background in Assay? Q1 Is conjugate purity confirmed? (e.g., by SEC or SDS-PAGE) Start->Q1 Repurify Action: Re-purify conjugate. Consider a different method (e.g., HIC, Affinity). Q1->Repurify No Q2 Is your assay buffer optimized for NSB? Q1->Q2 Yes Repurify->Start OptimizeBuffer Action: Optimize Assay Buffer Q2->OptimizeBuffer No End Problem Solved Q2->End Yes Additives 1. Add Blocking Protein (e.g., 1% BSA). 2. Add Surfactant (e.g., 0.05% Tween-20). 3. Increase Salt Concentration (e.g., NaCl). OptimizeBuffer->Additives Additives->End

Caption: Troubleshooting decision tree for downstream assay background.
  • Use Blocking Agents : Add an inert protein like Bovine Serum Albumin (BSA) at 1% to your assay buffers.[21][22] BSA will coat surfaces and prevent your conjugate from adsorbing non-specifically.

  • Add Surfactants : Include a low concentration of a non-ionic surfactant, such as 0.05% Tween-20, in your wash and incubation buffers.[21][22] This helps disrupt hydrophobic interactions.

  • Adjust Salt Concentration : Increasing the salt concentration (e.g., NaCl) in your buffers can help shield charged interactions that may cause non-specific binding to surfaces.[21]

  • Optimize Antibody Concentrations : If using the conjugate as a detection reagent, ensure you have titrated it to the optimal concentration to maximize the signal-to-noise ratio.[23]

References

issues with Mal-C2-NHS ester solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-C2-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the proper handling and use of this compound, with a focus on overcoming solubility challenges in aqueous buffers. Below you will find frequently asked questions and troubleshooting guides to facilitate your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker used to covalently link two molecules. It contains two reactive groups: a maleimide group that reacts with sulfhydryl groups (thiols, -SH) and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2). This makes it a valuable tool in bioconjugation, particularly for creating antibody-drug conjugates (ADCs).[1]

Q2: I'm having trouble dissolving this compound directly in my aqueous reaction buffer. Why is this happening?

This compound, like many non-sulfonated NHS esters, has limited solubility in aqueous buffers.[2][3] Direct dissolution is often challenging and can lead to precipitation or incomplete solubilization. The recommended method is to first dissolve the ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction mixture.[2][4]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Anhydrous DMSO is an excellent choice for preparing a stock solution of this compound. A stock solution of up to 100 mg/mL can be prepared in DMSO.[1] It is crucial to use a high-quality, anhydrous grade of DMSO to prevent premature hydrolysis of the NHS ester.[4]

Q4: My reaction mixture turned cloudy after adding the this compound stock solution. What should I do?

Cloudiness or precipitation upon addition of the DMSO stock solution to your aqueous buffer suggests that the final concentration of the organic solvent is too high or the solubility limit of the ester in the aqueous buffer has been exceeded. To avoid this, ensure the final concentration of DMSO in the reaction mixture is below 10%, as most proteins can tolerate this level without precipitating.[2] Add the stock solution dropwise to your reaction mixture while gently vortexing to ensure rapid and even distribution.

Q5: What is the optimal pH for reacting this compound with a protein?

The optimal pH for the reaction of the NHS ester with primary amines is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the ester.[5] A pH range of 7.2 to 8.5 is generally recommended.[2] Below this range, the amine groups are protonated and less reactive. Above this pH, the rate of NHS ester hydrolysis increases significantly, which is a competing reaction that will lower your conjugation yield.[5][6][7]

Q6: Which buffers are compatible with this compound conjugation reactions?

It is critical to use buffers that do not contain primary amines. Suitable buffers include phosphate-buffered saline (PBS), HEPES, borate, and sodium bicarbonate buffers.[5]

Q7: Which buffers should I avoid?

You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These molecules will compete with your target molecule for reaction with the NHS ester, significantly reducing the efficiency of your conjugation.[5]

Q8: How should I store this compound?

This compound is moisture-sensitive and should be stored at -20°C in a desiccated environment.[1][2] Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent moisture from condensing inside the container, which can lead to hydrolysis.[2][8]

Solubility Data

The following table summarizes the solubility of this compound in a commonly used organic solvent.

SolventSolubilityNotes
DMSO100 mg/mL (339.84 mM)Use of ultrasonic and gentle warming to 60°C can aid dissolution. It is critical to use newly opened, anhydrous DMSO as the presence of water will significantly impact solubility and stability.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no conjugation yield 1. Hydrolyzed this compound: The reagent may have been compromised by moisture, or the stock solution was not prepared fresh.[2] 2. Incorrect buffer: The reaction buffer may contain primary amines (e.g., Tris, glycine).[5] 3. Suboptimal pH: The reaction pH may be too low, resulting in protonated, unreactive amines.[6] 4. Inaccessible amines on the target molecule: The primary amines on your target molecule may be sterically hindered.1. Use a fresh vial of this compound and prepare the stock solution in anhydrous DMSO immediately before use.[1][4] 2. Perform a buffer exchange to an amine-free buffer like PBS, HEPES, or borate.[5] 3. Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5.[2] 4. Consider denaturing and refolding your protein if possible, or consult the literature for your specific target molecule.
Precipitation in the reaction mixture 1. Poor solubility of the ester: The concentration of the ester in the aqueous buffer is too high. 2. High final concentration of organic solvent: The final concentration of DMSO or DMF is too high, causing the protein to precipitate.[2]1. Add the this compound stock solution dropwise while gently vortexing. Reduce the amount of ester added if precipitation persists. 2. Ensure the final concentration of the organic solvent is below 10%.[2]
Inconsistent results 1. pH drift during the reaction: The hydrolysis of the NHS ester can cause the pH of the reaction mixture to decrease over time.[4][5] 2. Moisture contamination of the stock reagent: Repeated opening of the vial can introduce moisture.[9]1. Use a more concentrated buffer or monitor and adjust the pH during the reaction.[4] 2. Aliquot the this compound into smaller, single-use vials upon receipt to minimize exposure to moisture.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[8]

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 100 µL of DMSO to 1 mg of the ester).

  • Vortex the vial until the ester is completely dissolved. Gentle warming to 60°C and brief sonication can be used to aid dissolution.[1]

  • Use the stock solution immediately. Do not store aqueous solutions of NHS esters.[4]

General Protocol for Protein Conjugation with this compound
  • Prepare the protein solution: Perform a buffer exchange to an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). The protein concentration should ideally be 2 mg/mL or higher.

  • Prepare the this compound stock solution: Immediately before use, prepare a 10 mg/mL stock solution in anhydrous DMSO as described above.

  • Conjugation reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein (a 10- to 20-fold molar excess is a good starting point).

    • Add the calculated volume of the ester stock solution to the protein solution dropwise while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction (optional): To stop the reaction, add a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[8]

  • Purify the conjugate: Remove the excess, unreacted this compound and reaction byproducts using a desalting column, dialysis, or tangential flow filtration.

Visual Guides

TroubleshootingWorkflow start Low Conjugation Yield check_hydrolysis Was the NHS ester stock solution fresh and prepared in anhydrous DMSO? start->check_hydrolysis hydrolysis_yes Yes check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No check_hydrolysis->hydrolysis_no No check_buffer Is the reaction buffer free of primary amines (e.g., Tris, Glycine)? buffer_yes Yes check_buffer->buffer_yes Yes buffer_no No check_buffer->buffer_no No check_ph Is the reaction pH within the optimal range of 7.2-8.5? ph_yes Yes check_ph->ph_yes Yes ph_no No check_ph->ph_no No hydrolysis_yes->check_buffer solution_hydrolysis Prepare fresh stock solution in anhydrous DMSO immediately before use. hydrolysis_no->solution_hydrolysis buffer_yes->check_ph solution_buffer Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES). buffer_no->solution_buffer consider_other Consider other factors: - Inaccessible amines on the target molecule - Insufficient molar excess of the ester ph_yes->consider_other solution_ph Adjust the pH of the reaction buffer. ph_no->solution_ph

Caption: Troubleshooting workflow for low conjugation yield.

CompetingReactions Mal_NHS This compound Conjugate Stable Amide Bond (Desired Product) Mal_NHS->Conjugate + Protein-NH2 (pH 7.2-8.5) Hydrolyzed_Ester Inactive Carboxylic Acid (Side Product) Mal_NHS->Hydrolyzed_Ester + H2O (Hydrolysis, rate increases with pH) Protein_NH2 Protein-NH2 Protein_NH2->Conjugate H2O H2O (Aqueous Buffer) H2O->Hydrolyzed_Ester

Caption: Competing pathways: Aminolysis vs. Hydrolysis.

SolubilityDecisionTree start Solubility Issue Observed (Precipitation/Cloudiness) check_dissolution Was the ester first dissolved in anhydrous DMSO? start->check_dissolution dissolution_yes Yes check_dissolution->dissolution_yes Yes dissolution_no No check_dissolution->dissolution_no No check_dmso_conc Is the final DMSO concentration <10%? dmso_conc_yes Yes check_dmso_conc->dmso_conc_yes Yes dmso_conc_no No check_dmso_conc->dmso_conc_no No check_addition Was the stock solution added dropwise with mixing? addition_yes Yes check_addition->addition_yes Yes addition_no No check_addition->addition_no No dissolution_yes->check_dmso_conc solution_dissolution Dissolve ester in anhydrous DMSO to make a stock solution before adding to aqueous buffer. dissolution_no->solution_dissolution dmso_conc_yes->check_addition solution_dmso_conc Decrease the volume of the stock solution added or increase the total reaction volume. dmso_conc_no->solution_dmso_conc consider_alternative Problem persists: Consider using a more water-soluble alternative, such as a Sulfo-NHS ester. addition_yes->consider_alternative solution_addition Add the stock solution slowly and dropwise to the reaction mixture with gentle vortexing. addition_no->solution_addition

Caption: Decision tree for solving solubility issues.

References

Technical Support Center: Mal-C2-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively stopping a Mal-C2-NHS ester conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugation reaction?

A this compound is a heterobifunctional crosslinker used to conjugate two molecules. It contains two reactive groups:

  • A maleimide group that specifically reacts with sulfhydryl (thiol) groups (-SH), typically found in cysteine residues of proteins. This reaction forms a stable thioether bond.[1][2]

  • An N-hydroxysuccinimide (NHS) ester group that reacts with primary amine groups (-NH2), commonly found on lysine residues and the N-terminus of proteins, to form a stable amide bond.[3][4][5]

The "C2" refers to a two-carbon spacer between the maleimide and the NHS ester, which can help to reduce steric hindrance during the conjugation process.

Q2: Why would I need to stop (quench) the conjugation reaction?

Quenching the reaction is a critical step for several reasons:

  • To prevent unwanted side reactions: Allowing the reaction to proceed for too long can lead to non-specific modifications of your molecules.

  • To control the degree of labeling: Stopping the reaction at a specific time point allows you to control the number of molecules conjugated.

  • To prevent aggregation: Excess crosslinker can lead to the formation of aggregates.

  • To prepare for downstream applications: Quenching ensures that the unreacted crosslinker does not interfere with subsequent experimental steps.[6]

Q3: What are the general principles for stopping the reaction?

The principle behind stopping the reaction is to add a "quenching" reagent that will react with and consume any excess, unreacted this compound. Since the crosslinker has two different reactive groups, quenching strategies can target one or both of these groups.

Troubleshooting Guide: How to Stop the Conjugation Reaction

This guide provides detailed protocols for quenching the maleimide and NHS ester reactions.

Issue: You need to stop the maleimide-thiol reaction.

Cause: Excess maleimide groups are still active and can react with other molecules.

Solution: Add an excess of a small molecule containing a thiol group. This will "cap" the unreacted maleimides.

Experimental Protocol: Quenching the Maleimide Reaction

  • Prepare the Quenching Reagent: Prepare a stock solution of a thiol-containing compound such as L-cysteine or β-mercaptoethanol.

  • Add the Quencher: Add the quenching reagent to your reaction mixture to a final concentration that is in molar excess of the initial amount of the maleimide reagent.

  • Incubate: Allow the quenching reaction to proceed for a specific time at a controlled temperature.

  • Purification: Remove the quenched crosslinker and excess quenching reagent using a desalting column, dialysis, or size-exclusion chromatography.[1][2]

Quenching ReagentRecommended Final ConcentrationIncubation TimeIncubation Temperature
L-cysteine10-100 mM15-30 minutesRoom Temperature
β-mercaptoethanol10-100 mM15-30 minutesRoom Temperature

Table 1: Recommended conditions for quenching the maleimide reaction.[1]

Issue: You need to stop the NHS ester-amine reaction.

Cause: Excess NHS ester groups are still active and can react with primary amines.

Solution: Add an excess of a small molecule containing a primary amine. This will consume the unreacted NHS esters.

Experimental Protocol: Quenching the NHS Ester Reaction

  • Prepare the Quenching Reagent: Prepare a stock solution of an amine-containing buffer such as Tris (tris(hydroxymethyl)aminomethane) or glycine.

  • Add the Quencher: Add the quenching reagent to your reaction mixture to a final concentration that is in molar excess of the initial amount of the NHS ester reagent.

  • Incubate: Allow the quenching reaction to proceed for a specific time at a controlled temperature.

  • Purification: Remove the quenched crosslinker and excess quenching reagent using a desalting column, dialysis, or size-exclusion chromatography.[5][6]

Quenching ReagentRecommended Final ConcentrationIncubation TimeIncubation Temperature
Tris Buffer20-100 mM15-30 minutesRoom Temperature
Glycine20-100 mM15-30 minutesRoom Temperature

Table 2: Recommended conditions for quenching the NHS ester reaction.[5][6]

Visualizing the Workflow and Reactions

The following diagrams illustrate the conjugation and quenching processes.

Mal_C2_NHS_Ester_Conjugation M1 Protein-SH Crosslinker Maleimide-C2-NHS M1->Crosslinker Conjugate Protein-S-C2-NH-Antibody M2 Antibody-NH2 Crosslinker->M2 Quenching_Reaction cluster_maleimide Maleimide Quenching cluster_nhs NHS Ester Quenching Excess_Mal Excess Maleimide Quenched_Mal Quenched Maleimide Excess_Mal->Quenched_Mal Reaction Thiol_Quencher Thiol Quencher (e.g., L-cysteine) Thiol_Quencher->Quenched_Mal Excess_NHS Excess NHS Ester Quenched_NHS Quenched NHS Ester Excess_NHS->Quenched_NHS Reaction Amine_Quencher Amine Quencher (e.g., Tris) Amine_Quencher->Quenched_NHS Troubleshooting_Workflow Start Conjugation Reaction Complete Decision Need to stop the reaction? Start->Decision Quench_Mal Quench excess Maleimide (add Thiol reagent) Decision->Quench_Mal Yes Purify Purify the Conjugate (e.g., Desalting Column) Decision->Purify No (reaction went to completion) Quench_NHS Quench excess NHS Ester (add Amine reagent) Quench_Mal->Quench_NHS Quench_NHS->Purify End Proceed to Downstream Application Purify->End

References

Technical Support Center: Improving the Efficiency of Antibody Labeling with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their antibody labeling experiments using N-hydroxysuccinimide (NHS) esters.

Troubleshooting Guide

This guide addresses common issues encountered during antibody labeling with NHS esters, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low or No Antibody Labeling

Q1: Why is my antibody not labeling or showing very low labeling efficiency?

Several factors can contribute to poor labeling outcomes. The most common culprits are related to the reaction buffer, the quality of the NHS ester, or the concentration of your antibody.

  • Incorrect Buffer pH: The optimal pH for the reaction between an NHS ester and a primary amine on an antibody is between 8.0 and 8.5.[1][2][3] A pH below 8.0 leads to protonated, less reactive amine groups, while a pH above 9.0 significantly accelerates the hydrolysis of the NHS ester, rendering it inactive.[1][2]

  • Presence of Amine-Containing Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the antibody's primary amines for the NHS ester, drastically reducing labeling efficiency.[1][3][4][5]

  • Hydrolyzed NHS Ester: NHS esters are moisture-sensitive and can hydrolyze over time, especially when not stored properly.[1] Always use fresh, high-quality NHS ester and allow it to equilibrate to room temperature before opening to prevent condensation.[1][3]

  • Low Antibody Concentration: A low concentration of the antibody (below 2 mg/mL) can lead to reduced labeling efficiency as the competing hydrolysis of the NHS ester becomes more prominent.[1]

  • Insufficient Molar Excess of NHS Ester: The molar ratio of the NHS ester to the antibody may be too low. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[1]

Issue 2: Precipitation of Antibody During or After Labeling

Q2: My antibody is precipitating out of solution during the labeling reaction. What could be the cause?

Antibody precipitation is often a sign of suboptimal buffer conditions or excessive labeling.

  • Suboptimal Buffer Conditions: The buffer composition and pH must be suitable for the stability of your specific antibody. If the conditions are not optimal, the antibody may denature and precipitate.[1]

  • High Degree of Labeling: Over-labeling the antibody can alter its net charge and isoelectric point (pI), leading to a decrease in solubility and subsequent precipitation.[6] Try reducing the molar ratio of the NHS ester to the antibody.[1]

  • Poor Solubility of NHS Ester: Some NHS esters are not readily soluble in aqueous solutions and are first dissolved in an organic solvent like DMSO or DMF.[1][4] Adding a large volume of this organic solvent (ideally not exceeding 10% of the final reaction volume) can cause the antibody to precipitate.[1]

Issue 3: Loss of Antibody Activity After Labeling

Q3: My labeled antibody has lost its ability to bind to its target. How can I prevent this?

Loss of antibody function is typically due to the modification of critical amino acid residues within the antigen-binding site.

  • Labeling of Critical Residues: NHS esters react with primary amines on lysine residues and the N-terminus.[4][7] If these residues are crucial for antigen binding, their modification can lead to a loss of activity.[7] To mitigate this, try reducing the molar ratio of the NHS ester to the antibody to decrease the overall degree of labeling.[1]

  • Harsh Reaction Conditions: Extreme pH or the presence of organic solvents can denature the antibody, leading to a loss of function. Ensure the reaction conditions are as gentle as possible.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for antibody labeling with NHS esters?

The optimal pH for reacting NHS esters with primary amines on an antibody is between 8.0 and 8.5.[1][2][3] A pH of 8.3 is often recommended as a good starting point.[2] This pH range provides a good balance between having deprotonated, reactive primary amines and minimizing the hydrolysis of the NHS ester.[2]

Q2: Which buffers are compatible with NHS ester labeling reactions?

It is crucial to use amine-free buffers. Recommended buffers include:

  • Phosphate-buffered saline (PBS)[1][3]

  • Sodium bicarbonate buffer[1][3]

  • Borate buffer[1][3]

  • HEPES buffer[3][4]

Q3: Which substances should I avoid in my labeling reaction?

Avoid buffers and additives that contain primary amines, as they will compete with the antibody for the NHS ester. These include:

  • Tris (tris(hydroxymethyl)aminomethane)[1][3][4][5]

  • Glycine[1][4][5]

Also, be cautious with sodium azide, as high concentrations can interfere with the reaction.[3][4] High concentrations of glycerol can also decrease labeling efficiency.[3][8]

Q4: What is the recommended molar excess of NHS ester to antibody?

A common starting point is a 10:1 to 20:1 molar ratio of NHS ester to antibody.[1] For IgG antibodies, a 15:1 ratio is a typical starting point.[1] However, the optimal ratio often needs to be determined empirically for each specific antibody and label.

Q5: How does antibody concentration affect labeling efficiency?

Higher antibody concentrations generally lead to higher labeling efficiency.[9][10] It is recommended to use an antibody concentration of at least 2 mg/mL.[1] At lower concentrations, the hydrolysis of the NHS ester becomes a more significant competing reaction, reducing the labeling yield.[1][]

Q6: How should I prepare and store my NHS ester?

NHS esters are sensitive to moisture and should be stored desiccated at -20°C.[1][3][12] Before use, allow the vial to warm to room temperature to prevent condensation.[1][3] The NHS ester should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][3] Aqueous stock solutions of NHS esters are not stable and should be used immediately.[13][14]

Data Summary Tables

Table 1: Effect of pH on NHS Ester Reactions
pH RangeAmine Group ReactivityNHS Ester Hydrolysis RateOverall Labeling Efficiency
< 7.5Low (protonated amines)LowLow[2]
8.0 - 8.5High (deprotonated amines)ModerateOptimal[1][2]
> 9.0HighHighLow (rapid hydrolysis outcompetes labeling)[1][2]
Table 2: Half-life of NHS Ester Hydrolysis
pHTemperature (°C)Half-life
7.004 - 5 hours[8][15]
8.6410 minutes[8][15]
Table 3: Recommended Starting Molar Ratios of NHS Ester to Antibody
Antibody TypeRecommended Starting Molar Ratio (Dye:Protein)
General Proteins10:1 to 20:1[1]
IgG Antibodies15:1[1]

Experimental Protocols

Protocol 1: General Antibody Labeling with an NHS Ester

This protocol provides a general procedure for labeling an IgG antibody with a fluorescent dye NHS ester. Optimization may be required for different antibodies and labels.

Materials:

  • Antibody (in an amine-free buffer, e.g., PBS) at a concentration of 2-10 mg/mL[1][10][16]

  • NHS ester dye

  • Anhydrous DMSO or DMF[1]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[2][13]

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)[4]

Procedure:

  • Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.[1][5] Adjust the antibody concentration to 2-10 mg/mL.[9][17]

  • Prepare the NHS Ester Stock Solution: Allow the vial of NHS ester to warm to room temperature.[1] Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[12][16]

  • Adjust the pH of the Antibody Solution: Add 1/10th the volume of the antibody solution of 1 M sodium bicarbonate, pH 8.3, to the antibody solution to achieve a final buffer concentration of 0.1 M and a pH of ~8.3.[2]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., 15:1).

    • Slowly add the NHS ester stock solution to the stirring antibody solution.[16]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[12]

  • Stop the Reaction (Optional): The reaction can be stopped by adding a quenching buffer, such as Tris, to a final concentration of 50-100 mM.[4] This will react with any remaining NHS ester.

  • Purify the Labeled Antibody: Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).[13]

  • Determine the Degree of Labeling (DOL): Measure the absorbance of the purified antibody conjugate at 280 nm (for the antibody) and the absorbance maximum of the dye.[13] The DOL can then be calculated.

  • Store the Labeled Antibody: Store the purified labeled antibody at 4°C for short-term storage or at -20°C in 50% glycerol for long-term storage.[13] Protect from light.[13]

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_storage Storage Ab_Prep Antibody Preparation (Buffer Exchange, Concentration) Reaction Combine Antibody and NHS Ester (pH 8.0-8.5, Room Temp, 1 hr) Ab_Prep->Reaction Amine-free buffer NHS_Prep NHS Ester Preparation (Dissolve in DMSO/DMF) NHS_Prep->Reaction Freshly prepared Purify Purification (Size-Exclusion Chromatography) Reaction->Purify Remove unreacted dye Analyze Analysis (Determine DOL) Purify->Analyze Store Store Labeled Antibody (4°C or -20°C) Analyze->Store

Caption: Experimental workflow for antibody labeling with NHS esters.

NHS_Ester_Reaction_Pathways cluster_desired Desired Reaction (pH 8.0-8.5) cluster_competing Competing Reaction (Hydrolysis) NHS NHS Ester Amine Antibody-NH2 (Deprotonated Amine) NHS->Amine Water H2O / OH- NHS->Water Conjugate Labeled Antibody (Stable Amide Bond) Amine->Conjugate Nucleophilic Attack Hydrolyzed Inactive NHS Ester Water->Hydrolyzed Increases with pH

Caption: Competing reaction pathways for NHS esters in aqueous solution.

Troubleshooting_Logic Start Low Labeling Efficiency? Check_pH Is pH 8.0-8.5? Start->Check_pH Check_Buffer Amine-free buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_NHS NHS ester fresh? Check_Buffer->Check_NHS Yes Buffer_Ex Buffer Exchange Check_Buffer->Buffer_Ex No Check_Conc Ab conc. > 2 mg/mL? Check_NHS->Check_Conc Yes New_NHS Use New NHS Ester Check_NHS->New_NHS No Check_Ratio Sufficient molar ratio? Check_Conc->Check_Ratio Yes Conc_Ab Concentrate Antibody Check_Conc->Conc_Ab No Success Labeling Optimized Check_Ratio->Success Yes Inc_Ratio Increase Molar Ratio Check_Ratio->Inc_Ratio No

Caption: Troubleshooting logic for low antibody labeling efficiency.

References

Technical Support Center: NHS Ester Reactions with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester crosslinking and labeling reagents.

Troubleshooting Guides

Issue 1: Low Conjugation Yield or No Reaction

Q: I am observing very low or no yield of my desired conjugate. What are the possible causes and how can I troubleshoot this?

A: Low conjugation yield is a common issue that can stem from several factors. Here is a step-by-step guide to diagnose and resolve the problem:

  • Verify Reagent Integrity:

    • Problem: NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive.[1][2]

    • Solution: Use a fresh vial of the NHS ester reagent. Always allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[1][2] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1]

  • Check Buffer Composition and pH:

    • Problem: The presence of primary amines in the reaction buffer will compete with the target molecule for the NHS ester.[1][2][3] Buffers like Tris and glycine are common culprits.[1][2] The reaction is also highly pH-dependent.[4][5][6]

    • Solution: Ensure you are using an amine-free buffer such as PBS, HEPES, or borate.[1] The optimal pH range for NHS ester reactions is typically 7.2-8.5.[1][2][7] Below pH 7.2, the amine groups are protonated and less reactive, while above pH 8.5, hydrolysis of the NHS ester is significantly accelerated.[2]

  • Optimize Molar Ratio and Concentration:

    • Problem: An insufficient molar excess of the NHS ester or a low concentration of the target protein can lead to poor efficiency.[1][2] The desired reaction is bimolecular, and its rate is dependent on the concentration of both reactants, whereas the competing hydrolysis reaction is not dependent on the protein concentration.[1]

    • Solution: Increase the molar ratio of the NHS ester to the target molecule. A common starting point is a 10:1 to 20:1 molar excess.[2] If possible, increase the concentration of your target protein, ideally to >2 mg/mL.[1]

  • Assess Accessibility of Target Amines:

    • Problem: The primary amines on your target molecule may be sterically hindered or buried within its three-dimensional structure, making them inaccessible to the NHS ester.[1][2]

    • Solution: Consider performing the reaction under partially denaturing conditions if your protein can be refolded. Alternatively, consult the literature for your specific target molecule to see if accessibility is a known issue.

Issue 2: Protein Precipitation During or After Labeling

Q: My protein has precipitated during or after the conjugation reaction. What could be the cause?

A: Protein precipitation is often a sign of excessive modification or inappropriate reaction conditions.

  • High Degree of Labeling:

    • Problem: Many labeling reagents (e.g., fluorescent dyes) are hydrophobic. Attaching too many of these molecules can decrease the overall solubility of the protein, leading to aggregation and precipitation.[2]

    • Solution: Reduce the molar excess of the NHS ester in the reaction to achieve a lower degree of labeling (DOL).[2]

  • High Concentration of Organic Solvent:

    • Problem: NHS esters are often dissolved in an organic solvent like DMSO or DMF. A high final concentration of this solvent in the aqueous reaction mixture can denature and precipitate the protein.[2]

    • Solution: Aim to keep the final concentration of the organic solvent below 10%.[2]

  • Incorrect Buffer Conditions:

    • Problem: Deviations from the optimal pH range can affect protein stability and lead to precipitation.[2]

    • Solution: Ensure your buffer pH is stable and within the 7.2-8.5 range.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of NHS esters?

A1: The primary targets of NHS esters are primary amines (-NH₂), which are found on the ε-amino group of lysine residues and the N-terminus of proteins.[4][8][9] The reaction forms a stable amide bond.[7]

Q2: What are the known side reactions of NHS esters with other amino acids?

A2: While primary amines are the main targets, NHS esters can react with other nucleophilic amino acid side chains. These side reactions are more likely to occur at higher pH. Known side reactions include:

  • Serine, Threonine, and Tyrosine: The hydroxyl groups (-OH) of these residues can be acylated by NHS esters.[4][6][8][9]

  • Cysteine: The sulfhydryl group (-SH) of cysteine can also react.[6][8]

  • Arginine: In some cases, the guanidinium group of arginine has been observed to be modified.[6][8]

Q3: What is the major competing reaction in NHS ester chemistry?

A3: The primary competing reaction is the hydrolysis of the NHS ester by water.[1][7][10] This reaction converts the amine-reactive NHS ester into an unreactive carboxylic acid and is highly dependent on pH, increasing significantly at higher pH values.[1][7]

Q4: How does pH affect the reactivity of NHS esters?

A4: pH plays a critical role in the efficiency of NHS ester reactions. A pH range of 7.2-8.5 is generally optimal.[2][7]

  • Below pH 7.2: The primary amines are protonated (-NH₃⁺), making them poor nucleophiles and reducing the reaction rate.[2]

  • Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, reducing the amount of reagent available to react with the target molecule.[2]

Q5: Are there any buffers that should be avoided for NHS ester reactions?

A5: Yes, any buffer containing primary amines should be avoided as they will compete with the target molecule for reaction with the NHS ester.[1][3] This includes common buffers such as Tris and glycine.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data related to NHS ester reactions.

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Half-life of Hydrolysis
7.004-5 hours[7]
8.6410 minutes[7]

Table 2: Relative Reactivity of Amino Acid Residues with NHS Esters

Amino AcidReactive GroupRelative ReactivityNotes
Lysineε-amino groupHighPrimary target for NHS ester conjugation.[8]
N-terminusα-amino groupHighAnother primary target for NHS ester conjugation.[4]
ThreonineHydroxyl groupSignificantSide reactions are possible, especially at higher pH.[8]
SerineHydroxyl groupSignificantSide reactions are possible, especially at higher pH.[4][8][9]
TyrosinePhenolic hydroxyl groupMinor to SignificantSide reactions have been reported.[4][8][9]
CysteineSulfhydryl groupMinorLess commonly reported than reactions with Ser, Thr, and Tyr.[8]
ArginineGuanidinium groupMinorSide reactions have been observed in some studies.[8]

Note: The reactivity is context-dependent and can be influenced by the local microenvironment within the protein.[4][11]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general starting point for labeling a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye). Optimization may be required for specific proteins and reagents.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES, borate) at a pH between 7.2 and 8.5.[1]

    • The recommended protein concentration is typically between 2-10 mg/mL.[2]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable reaction buffer using methods like dialysis or desalting columns.[1]

  • NHS Ester Reagent Preparation:

    • Allow the vial of the NHS ester to warm to room temperature before opening.[1]

    • Immediately before use, prepare a stock solution of the NHS ester (e.g., 10 mM) by dissolving it in anhydrous DMSO or DMF.[1]

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess over the protein (e.g., a 10:1 to 20:1 molar ratio of NHS ester to protein).[2]

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1] The optimal reaction time may vary.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small amount of an amine-containing buffer such as Tris can be added to consume any unreacted NHS ester.[7]

  • Purification of the Conjugate:

    • Remove excess, unreacted NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

NHS_Ester_Reaction_Pathway cluster_reactants Reactants cluster_products Products & Side Reactions NHS_Ester R-CO-O-NHS (NHS Ester) Amide_Bond Protein-NH-CO-R (Stable Amide Bond) NHS_Ester->Amide_Bond Aminolysis (Desired Reaction) Hydrolysis R-COOH (Inactive Carboxylic Acid) NHS_Ester->Hydrolysis Hydrolysis (Competing Reaction) Side_Reactions Modified Ser, Thr, Tyr, etc. NHS_Ester->Side_Reactions Side Reactions (e.g., with -OH, -SH) Protein Protein-NH2 (Primary Amine) Protein->Amide_Bond Troubleshooting_Workflow Start Low/No Conjugation Yield Check_Reagent Is NHS ester fresh and handled properly? Start->Check_Reagent Check_Buffer Is the buffer amine-free and at pH 7.2-8.5? Check_Reagent->Check_Buffer Yes Use_Fresh Use fresh reagent Check_Reagent->Use_Fresh No Check_Ratio Is the molar ratio and protein concentration optimal? Check_Buffer->Check_Ratio Yes Change_Buffer Change buffer and/or adjust pH Check_Buffer->Change_Buffer No Check_Accessibility Are target amines accessible? Check_Ratio->Check_Accessibility Yes Optimize_Ratio Increase molar ratio or protein concentration Check_Ratio->Optimize_Ratio No Success Successful Conjugation Check_Accessibility->Success Yes Consider_Denaturation Consider partial denaturation Check_Accessibility->Consider_Denaturation No Use_Fresh->Check_Buffer Change_Buffer->Check_Ratio Optimize_Ratio->Check_Accessibility

References

Validation & Comparative

Beyond the Thiol-Maleimide Bond: A Comparative Guide to Advanced Bioconjugation Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the maleimide-thiol reaction has been a cornerstone of bioconjugation, prized for its high reactivity and specificity towards cysteine residues. However, the inherent instability of the resulting thioether bond, particularly its susceptibility to retro-Michael addition and thiol exchange in vivo, has driven the development of a new generation of more robust and versatile conjugation strategies. This guide provides an objective comparison of prominent alternatives to maleimide-thiol chemistry, offering researchers, scientists, and drug development professionals the data-driven insights needed to select the optimal tool for their specific application.

The Achilles' Heel of a Workhorse: Why Seek Alternatives?

The primary drawback of the traditional maleimide-thiol linkage is its reversibility. In the physiological environment, rich in thiols like glutathione, the succinimide ring can reopen, leading to the release of the conjugated payload. This is a critical issue in the development of therapeutics such as antibody-drug conjugates (ADCs), where premature drug release can lead to off-target toxicity and reduced efficacy.[1][2] The search for more stable alternatives has led to a diverse array of chemical and enzymatic approaches, each with its own unique set of advantages and considerations.

A Head-to-Head Comparison: Performance of Key Alternatives

The following tables summarize the key performance metrics of several leading alternatives to maleimide-thiol conjugation, providing a quantitative basis for comparison.

Conjugation Chemistry Functional Groups Reacting Typical Reaction Conditions Reaction Time Typical Yield Key Advantages Key Disadvantages
Maleimide-Thiol Maleimide + Thiol (Cysteine)pH 6.5-7.5, Room Temp< 1 hour>90%Fast kinetics, high specificityReversible linkage, potential for thiol exchange[1][2]
Thiol-ene Thiol + Alkene (radical initiated)Photoinitiator or thermal initiatorMinutes to hours>90%Forms stable thioether bond, rapid reaction[3]Requires radical initiator which may affect protein integrity
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide + CyclooctynePhysiological pH, Room Temp1-12 hours>95%Bioorthogonal, highly stable triazole linkage, no catalyst needed[4][]Cyclooctyne reagents can be bulky
Inverse Electron Demand Diels-Alder (IEDDA) Tetrazine + Strained AlkenePhysiological pH, Room TempMinutes to hours>95%Extremely fast kinetics, bioorthogonal, stable linkage[6][7][8]Dienophile partners can be sterically demanding
Oxime Ligation Aldehyde/Ketone + Aminooxy/HydrazinepH 4-7, Room Temp2-24 hours>90%Highly chemoselective, stable oxime bond[4][9][10][11]Can have slower kinetics, requires introduction of carbonyl/aminooxy
Native Chemical Ligation (NCL) N-terminal Cysteine + C-terminal ThioesterpH 7.0-7.5, Room TempHours>90%Forms a native peptide bond, highly specific[12][13][14]Requires N-terminal cysteine and C-terminal thioester
Enzyme-Mediated Ligation Specific peptide tags/amino acidsPhysiological pH, 37°CVaries (minutes to hours)HighExceptional site-specificity, mild conditions[15][16][]Requires specific enzyme and recognition sequence

Delving Deeper: A Closer Look at Prominent Alternatives

Click Chemistry: A Paradigm of Efficiency and Orthogonality

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a workhorse in this category. It involves the reaction of an azide-functionalized molecule with a strained cyclooctyne, forming a stable triazole linkage.[] The reaction is catalyst-free and proceeds efficiently under physiological conditions.[][18]

Inverse Electron Demand Diels-Alder (IEDDA) reactions offer even faster kinetics, making them ideal for applications requiring rapid conjugation.[6][7][8] This reaction occurs between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene.[6][7]

Click_Chemistry cluster_SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_IEDDA Inverse Electron Demand Diels-Alder (IEDDA) Azide Azide Triazole Linkage Triazole Linkage Azide->Triazole Linkage Reacts with Cyclooctyne Cyclooctyne Cyclooctyne->Triazole Linkage Tetrazine Tetrazine Dihydropyridazine Dihydropyridazine Tetrazine->Dihydropyridazine Reacts with Strained Alkene Strained Alkene Strained Alkene->Dihydropyridazine

A comparison of two prominent click chemistry reactions.
Oxime Ligation: Chemoselectivity at its Finest

Oxime ligation offers exceptional chemoselectivity through the reaction of an aminooxy or hydrazine group with an aldehyde or ketone to form a stable oxime or hydrazone bond.[4] Since aldehydes and ketones are rare in native biological systems, this reaction provides a highly specific method for conjugation. The requisite functional groups can be introduced into biomolecules through genetic or enzymatic methods.[4]

Oxime_Ligation_Workflow Biomolecule Biomolecule Introduce Aldehyde/Ketone Introduce Aldehyde or Ketone Biomolecule->Introduce Aldehyde/Ketone Aldehyde/Ketone Biomolecule Biomolecule with Aldehyde/Ketone Introduce Aldehyde/Ketone->Aldehyde/Ketone Biomolecule Oxime/Hydrazone Conjugate Stable Oxime/ Hydrazone Conjugate Aldehyde/Ketone Biomolecule->Oxime/Hydrazone Conjugate Reacts with Aminooxy/Hydrazine Molecule Molecule with Aminooxy/Hydrazine Aminooxy/Hydrazine Molecule->Oxime/Hydrazone Conjugate

Workflow for performing oxime ligation.
Enzyme-Mediated Ligation: The Ultimate in Specificity

Enzymatic methods offer unparalleled site-specificity, leveraging the catalytic precision of enzymes to form covalent bonds.[15] Enzymes like transglutaminase, sortase, and formylglycine-generating enzyme (FGE) recognize specific amino acid sequences or motifs, enabling the conjugation of payloads to precise locations on a protein.[16][][19] This level of control is crucial for creating homogeneous bioconjugates with consistent properties.

Enzyme_Ligation Protein Protein Recognition_Site Enzyme Recognition Site Enzyme Enzyme Protein->Enzyme Binds to Conjugate Site-Specific Conjugate Enzyme->Conjugate Catalyzes reaction with Payload Payload with Reactive Handle Payload->Conjugate

The principle of enzyme-mediated site-specific conjugation.

Experimental Protocols

General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Materials:

  • Azide-modified biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4).

  • Cyclooctyne-containing payload (e.g., DBCO-PEG-drug) dissolved in a compatible solvent (e.g., DMSO).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Preparation of Reactants: Ensure both the azide-modified biomolecule and the cyclooctyne-payload are fully dissolved and free of any interfering substances.

  • Conjugation Reaction: Add the cyclooctyne-payload solution to the azide-modified biomolecule solution. A molar excess of the payload (typically 3-10 fold) is often used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture at room temperature for 1-12 hours, or as determined by optimization experiments. Gentle mixing can be beneficial.

  • Purification: Remove excess, unreacted payload and any byproducts using a suitable purification method, such as size-exclusion chromatography, to obtain the purified bioconjugate.

  • Analysis: Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine the degree of labeling.

General Protocol for Oxime Ligation

Materials:

  • Biomolecule containing an aldehyde or ketone group in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0).[4]

  • Aminooxy-functionalized molecule.

  • Aniline catalyst stock solution (e.g., 100 mM in DMSO).[4]

  • Purification system.

Procedure:

  • Preparation of Reactants: Dissolve the biomolecule and the aminooxy-functionalized molecule in the reaction buffer.

  • Conjugation Reaction: Add the aminooxy-functionalized molecule to the biomolecule solution at a desired molar excess. Add the aniline catalyst to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[4]

  • Purification: Purify the conjugate to remove unreacted starting materials and the catalyst.

  • Analysis: Analyze the purified conjugate to confirm the formation of the oxime bond and assess purity.

Conclusion: Choosing the Right Tool for the Job

The field of bioconjugation has moved far beyond its reliance on maleimide-thiol chemistry. The diverse array of available alternatives offers researchers a powerful toolkit to create more stable, homogeneous, and functional bioconjugates. The optimal choice of conjugation chemistry will depend on the specific requirements of the application, including the nature of the biomolecule and payload, the desired stability of the linkage, and the need for bioorthogonality. By carefully considering the quantitative data and experimental considerations presented in this guide, researchers can make informed decisions to advance their work in diagnostics, therapeutics, and fundamental biological research.

References

Characterizing Mal-C2-NHS Ester Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of antibody-drug conjugates (ADCs) and other targeted biotherapeutics relies on the precise and stable linkage of molecules. The Mal-C2-NHS ester is a heterobifunctional crosslinker designed for this purpose, enabling the conjugation of amine-containing molecules to sulfhydryl-containing molecules. Its characterization by mass spectrometry is a critical step in ensuring the quality, efficacy, and safety of the final conjugate. This guide provides a comparative overview of the mass spectrometric characterization of this compound conjugates, supported by experimental protocols and data.

This compound is a non-cleavable linker, a feature that imparts stability to the resulting conjugate in systemic circulation.[1][2] The N-hydroxysuccinimide (NHS) ester end reacts with primary amines, such as those on lysine residues of antibodies, while the maleimide group specifically targets sulfhydryl groups, typically on cysteine residues of a payload or another protein.[3]

Comparative Performance of ADC Linkers

The choice of linker is a critical determinant of an ADC's therapeutic index. While direct head-to-head comparative studies for this compound against a wide array of linkers are limited in publicly available literature, we can draw comparisons from data on structurally similar linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The following table summarizes representative data from different studies to provide a comparative perspective on the performance of non-cleavable maleimide-based linkers versus other linker types.

FeatureThis compound / SMCC (Non-cleavable)Thiol-PEG2-acid (PEGylated)
Structure Contains a maleimide and an NHS ester for amine and thiol conjugation.[4]Features a thiol-reactive group and a PEG spacer to enhance hydrophilicity.[4]
Plasma Stability Generally high stability, with some studies showing <1% payload loss over 7 days in human plasma for SMCC.[4]Approximately 3.8% payload loss after 14 days in an albumin solution.[4]
In Vivo Efficacy Significant tumor growth inhibition observed in various xenograft models with SMCC-linked ADCs.[4]Complete tumor regression at 2.5 mg/kg in a xenograft model.[4]
Safety/Tolerability Generally well-tolerated in preclinical studies, with the toxicity profile being largely dependent on the payload.[4]The maximum tolerated dose (MTD) was increased by 40 mg/kg compared to traditional maleimide ADCs.[4]
Key Consideration The stability of the thiol-maleimide linkage can be susceptible to a retro-Michael reaction, potentially leading to premature drug release, although this is often minimal in human plasma.[4]The hydrophilic PEG spacer can improve the pharmacokinetic profile and reduce aggregation.[3]

Note: The performance values can be influenced by the specific antibody, payload, and experimental conditions.

Experimental Protocols

The characterization of this compound conjugates by mass spectrometry involves a multi-step workflow, from conjugation to data analysis.

Protocol 1: Two-Step Protein Conjugation using Mal-(PEG)n-NHS Ester

This protocol is adapted for a generic Mal-(PEG)n-NHS Ester, which is structurally and functionally similar to this compound.

Materials:

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing protein or payload (Protein-SH)

  • Mal-(PEG)n-NHS Ester

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Dissolve the amine-containing protein in the Conjugation Buffer.

    • Immediately before use, dissolve the Mal-(PEG)n-NHS Ester in DMSO or DMF to a concentration of 10 mM.

  • Reaction of NHS Ester with Amine-containing Protein:

    • Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[5]

    • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[5]

  • Removal of Excess Crosslinker:

    • Remove excess, non-reacted crosslinker using a desalting column equilibrated with the Conjugation Buffer.[5]

  • Reaction of Maleimide with Sulfhydryl-containing Molecule:

    • Combine the desalted, maleimide-activated protein with the sulfhydryl-containing molecule.

    • Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.[5]

  • Quenching and Purification:

    • To stop the reaction, a buffer containing reduced cysteine can be added.

    • The final conjugate can be purified using size-exclusion chromatography.

Protocol 2: Mass Spectrometry Analysis of ADC Conjugates

1. Intact Mass Analysis (Denaturing Conditions):

  • Sample Preparation: Dilute the ADC sample to 0.5 mg/mL in 25 mM ammonium bicarbonate, pH 7.9. For deglycosylated analysis, treat the ADC with PNGase F.[6]

  • LC-MS System:

    • LC System: Agilent 1290 Infinity LC System or equivalent.[6]

    • Column: Agilent Poroshell 300SB-C8, 1.0 x 75mm, 5 µm.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to elute the ADC.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species and determine the drug-to-antibody ratio (DAR).[6][7]

2. Reduced Subunit Analysis:

  • Sample Preparation: Dilute the ADC to 1 mg/mL in a reduction buffer (e.g., 25 mM NaCl, 25 mM Tris, pH 7.5). Add dithiothreitol (DTT) to a final concentration of 1.0 mM and incubate at 37°C for 20 minutes. Dilute the reduced sample for LC-MS analysis.[6]

  • LC-MS System: Use a similar reversed-phase LC-MS system as for intact mass analysis.

  • Data Analysis: Deconvolute the mass spectra for the light and heavy chains to determine the drug distribution.[6]

3. Peptide Mapping (Bottom-up Analysis):

  • Sample Preparation: Denature, reduce, and alkylate the ADC sample. Digest the protein with a protease such as trypsin.

  • LC-MS/MS System: Use a nano-LC system coupled to a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software to identify the cross-linked peptides and pinpoint the exact site of conjugation. The fragmentation spectra of cross-linked peptides are often complex, containing b and y ions from both peptide chains.[8]

Visualization of Experimental Workflows

To better illustrate the processes involved in the characterization of this compound conjugates, the following diagrams have been generated using Graphviz.

ADC_Conjugation_Workflow cluster_step1 Step 1: Activation of Antibody cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification Antibody Amine-containing Antibody (Ab-NH2) Activated_Ab Maleimide-activated Antibody (Ab-Mal) Antibody->Activated_Ab NHS ester reaction Crosslinker This compound Crosslinker->Activated_Ab ADC Antibody-Drug Conjugate (ADC) Activated_Ab->ADC Maleimide reaction Payload Sulfhydryl-containing Payload (Drug-SH) Payload->ADC Purification Purification (e.g., SEC) ADC->Purification

Caption: Workflow for the two-step conjugation of an antibody with a payload using this compound.

MS_Characterization_Workflow cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis ADC_Sample This compound Conjugate Sample Intact_MS Intact Mass Analysis (Top-down) ADC_Sample->Intact_MS Reduced_MS Reduced Subunit Analysis (Middle-down) ADC_Sample->Reduced_MS Peptide_Mapping Peptide Mapping (Bottom-up) ADC_Sample->Peptide_Mapping DAR Drug-to-Antibody Ratio (DAR) Intact_MS->DAR Drug_Distribution Drug Distribution (Light vs. Heavy Chain) Reduced_MS->Drug_Distribution Conjugation_Site Site of Conjugation Identification Peptide_Mapping->Conjugation_Site

Caption: Mass spectrometry workflow for the characterization of this compound conjugates.

Conclusion

The characterization of this compound conjugates by mass spectrometry is a multifaceted process that provides crucial information for the development of biotherapeutics. By employing a combination of intact mass analysis, subunit analysis, and peptide mapping, researchers can obtain a comprehensive understanding of the drug-to-antibody ratio, the distribution of the payload, and the precise sites of conjugation. While direct comparative data for this compound is not extensively available, its similarity to other non-cleavable maleimide-based linkers suggests a high degree of stability and efficacy, making it a valuable tool in the construction of robust antibody-drug conjugates. The provided protocols and workflows serve as a guide for the systematic characterization of these complex biomolecules.

References

A Comparative Guide to Determining the Degree of Labeling with Mal-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the creation of bioconjugates, particularly antibody-drug conjugates (ADCs), the precise control and quantification of labeling are paramount. The Mal-C2-NHS ester is a heterobifunctional crosslinker widely used for this purpose, enabling the conjugation of molecules to proteins through amine and thiol groups. This guide provides an objective comparison of this compound with alternative linkers, supported by experimental data and detailed protocols to ensure reproducible and optimal conjugation outcomes.

Performance Comparison of Amine-Reactive and Thiol-Reactive Crosslinkers

The choice of crosslinker is a critical decision that influences the stability, homogeneity, and ultimately, the efficacy of a bioconjugate. This compound belongs to the family of maleimide-NHS ester crosslinkers, which are valued for their ability to link amine-containing molecules (via the NHS ester) to thiol-containing molecules (via the maleimide group).

While direct head-to-head quantitative comparisons of the degree of labeling (DOL) under identical conditions are not extensively published in a single study, we can synthesize a comparison based on the well-established chemistries of these linkers. The DOL, or drug-to-antibody ratio (DAR) in the context of ADCs, is a critical quality attribute that affects both the potency and the pharmacokinetic profile of the conjugate.[1]

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Sulfo-SMCC
Reactive Ends Maleimide, NHS esterMaleimide, NHS esterMaleimide, Sulfo-NHS ester
Spacer Arm Ethyl (C2)CyclohexaneCyclohexane
Solubility Soluble in organic solvents (e.g., DMSO, DMF)Soluble in organic solventsWater-soluble
Key Advantage Short, non-cleavable linkerCyclohexane ring enhances maleimide stabilityIncreased water solubility reduces protein aggregation
Potential Drawback Potential for steric hindrance due to short spacerHydrophobicity may lead to aggregationPotential for lower cell permeability

The short C2 spacer of this compound provides a compact linkage, which can be advantageous in certain structural contexts. However, longer spacers, such as the cyclohexane in SMCC or PEG spacers in other linkers, can reduce steric hindrance and improve solubility.[2][3] The choice between these linkers often depends on the specific protein and payload being conjugated, with the goal of achieving a desired DOL while maintaining the biological activity of the protein.

Experimental Protocols

Accurate determination of the degree of labeling is a multi-step process that begins with a robust labeling protocol, followed by purification and spectrophotometric or mass spectrometric analysis.

Protocol 1: Two-Step Labeling of an Antibody with a Thiol-Containing Payload using this compound

This protocol first activates the antibody with the this compound, followed by conjugation to the thiol-containing molecule.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS pH 7.2-7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Thiol-containing payload

  • Quenching reagent (e.g., Tris or glycine)

  • Purification column (e.g., desalting column)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Amine Reaction (Antibody Activation): Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should be less than 10%. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[4]

  • Purification of Activated Antibody: Remove excess, unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS pH 6.5-7.5).

  • Thiol Reaction (Payload Conjugation): Immediately add the thiol-containing payload to the purified, maleimide-activated antibody. The molar ratio of payload to antibody should be optimized for the desired DOL. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching reagent like Tris or glycine to a final concentration of 20-50 mM.

  • Final Purification: Purify the final conjugate using a desalting column or other appropriate chromatography method to remove unreacted payload and quenching reagents.

Protocol 2: Determination of the Degree of Labeling (DOL) by UV-Vis Spectrophotometry

This method is suitable when the label (e.g., a dye or a drug with a distinct UV-Vis absorbance) has an absorption maximum that does not significantly overlap with the protein's absorbance at 280 nm.

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax).

  • Calculate Protein Concentration:

    • First, calculate the correction factor (CF) for the label's absorbance at 280 nm: CF = (Absorbance of label at 280 nm) / (Absorbance of label at Amax).

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      • where εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Label Concentration:

    • Label Concentration (M) = Amax / εlabel

      • where εlabel is the molar extinction coefficient of the label at Amax.

  • Calculate DOL:

    • DOL = Label Concentration (M) / Protein Concentration (M)

Visualizing the Workflow and Linker Chemistry

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the chemical reactions.

experimental_workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Payload Conjugation cluster_step4 Step 4: DOL Determination Ab Antibody Mix1 Mix & Incubate (pH 7.2-8.5) Ab->Mix1 Mal_C2_NHS This compound Mal_C2_NHS->Mix1 Activated_Ab Maleimide-Activated Antibody Mix1->Activated_Ab Purification1 Desalting Column Activated_Ab->Purification1 Mix2 Mix & Incubate (pH 6.5-7.5) Purification1->Mix2 Payload Thiol-Payload Payload->Mix2 Conjugate Antibody-Payload Conjugate Mix2->Conjugate Spectro UV-Vis Spectrophotometry Conjugate->Spectro DOL Calculate DOL Spectro->DOL

Experimental workflow for labeling and DOL determination.

Chemical reactions of this compound conjugation.

References

Navigating the Maze of Bioconjugate Stability: A Comparative Guide to Maleimide-C2-NHS Ester Conjugates in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates in plasma is a critical factor determining therapeutic efficacy and safety. The Mal-C2-NHS ester, a widely used heterobifunctional crosslinker, facilitates the conjugation of molecules to proteins via amine and thiol groups. However, the stability of the resulting thioether bond in the physiological environment of plasma has been a subject of intense investigation. This guide provides an objective comparison of the plasma stability of this compound conjugates with alternative technologies, supported by experimental data and detailed protocols.

The primary concern with conventional maleimide-based conjugates, including those derived from this compound, is the susceptibility of the thiosuccinimide linkage to a retro-Michael reaction in the presence of thiol-containing species like albumin in the bloodstream.[1][2] This can lead to premature cleavage of the conjugated molecule from the protein, potentially causing off-target toxicity and reducing the therapeutic window.[1]

The Challenge of Instability: The Retro-Michael Reaction

The reaction between a maleimide and a thiol group on a protein (e.g., from a cysteine residue) forms a thioether bond. However, this reaction is reversible, and the conjugate can break down, releasing the maleimide-functionalized molecule. This process, known as the retro-Michael reaction, is a significant contributor to the instability of maleimide-based conjugates in plasma.

cluster_0 Conventional Maleimide Conjugation Protein_Thiol Protein-SH Thioether_Conjugate Protein-S-Drug (Thiosuccinimide) Protein_Thiol->Thioether_Conjugate Michael Addition Maleimide_Drug Maleimide-Drug Maleimide_Drug->Thioether_Conjugate Released_Drug Maleimide-Drug Thioether_Conjugate->Released_Drug Retro-Michael Reaction Transferred_Drug Albumin-S-Drug Released_Drug->Transferred_Drug Thiol Exchange Plasma_Thiol Plasma Thiol (e.g., Albumin-SH) Plasma_Thiol->Transferred_Drug

Figure 1: Instability of conventional maleimide conjugates. The reversible retro-Michael reaction can lead to drug release and transfer to other plasma proteins.

In an effort to overcome this limitation, several "next-generation" maleimide technologies have been developed to enhance the stability of the conjugate. These include self-stabilizing maleimides and N-aryl maleimides, which are designed to be less susceptible to the retro-Michael reaction.[1][3]

Head-to-Head Stability: A Quantitative Comparison

Experimental data consistently demonstrates the superior stability of next-generation maleimide conjugates over their conventional counterparts. The following table summarizes the percentage of drug deconjugation from antibody-drug conjugates (ADCs) with different linker technologies when incubated in plasma or serum over time.

Linker Technology% Deconjugation (in buffer with thiol)% Deconjugation (in serum)Time (days)Reference
Conventional N-alkyl maleimide35-67%35-67%7[3]
N-aryl maleimide<20%<20%7[3]
Self-stabilizing maleimide (DPR-based)-Significantly less than conventional7[1]

Table 1: Comparison of the in vitro stability of ADCs with different maleimide-based linkers. Data shows significantly less payload loss for next-generation maleimides.

Studies have shown that ADCs prepared with N-aryl maleimides exhibited less than 20% deconjugation in both thiol-containing buffer and serum over a 7-day incubation period, whereas ADCs with traditional N-alkyl maleimides showed 35-67% deconjugation under the same conditions.[3] Similarly, self-stabilizing maleimides, which are engineered to rapidly hydrolyze the thiosuccinimide ring to a more stable form, have demonstrated a dramatic improvement in payload retention in vivo.[1][4]

Alternative Conjugation Chemistries

Beyond next-generation maleimides, other conjugation chemistries have emerged as viable alternatives, offering even greater stability.

Alternative ChemistryTarget ResidueBond FormedKey Advantages
Methylsulfonyl Heterocycles Cysteine (Thiol)Thio-aryl etherForms highly stable conjugates in human plasma with exquisite chemoselectivity.
"Click Chemistry" (SPAAC) Azide (non-native)TriazoleBioorthogonal reaction with high specificity and efficiency, forming a very stable linkage.
α-Haloacetamides Cysteine (Thiol)ThioetherForms a completely irreversible and highly stable thioether bond.

Table 2: Overview of alternative conjugation chemistries offering enhanced stability compared to conventional maleimides.

These alternative methods generally form more robust covalent bonds that are not susceptible to the retro-Michael reaction, thereby providing superior stability in plasma.

cluster_1 Linker Stability Comparison A Conventional Maleimide F Low Stability (High Deconjugation) A->F Prone to Retro-Michael B Next-Gen Maleimide E Moderate Stability B->E Increased Stability C Alternative Chemistries (e.g., Click Chemistry) D High Stability (Low Deconjugation) C->D Highly Stable Bond

Figure 2: Relative stability of different conjugation chemistries. Alternative chemistries generally offer the highest stability in plasma.

Experimental Protocol: Assessing Plasma Stability of Antibody-Drug Conjugates

A standard method to evaluate the plasma stability of an ADC involves incubating the conjugate in plasma and monitoring the change in the drug-to-antibody ratio (DAR) over time using liquid chromatography-mass spectrometry (LC-MS).[5][6][7]

Objective: To determine the rate of drug deconjugation from an ADC in plasma.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human or other species plasma (e.g., mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Protein A or G magnetic beads for ADC capture

  • Reducing agent (e.g., DTT or TCEP)

  • LC-MS system (e.g., UHPLC coupled to a Q-TOF mass spectrometer)[8]

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C. A typical concentration is 100 µg/mL.[7]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • ADC Capture: At each time point, capture the ADC from the plasma sample using Protein A or G magnetic beads.

  • Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.

  • Reduction: Elute and reduce the ADC to separate the light and heavy chains.

  • LC-MS Analysis: Analyze the reduced sample by LC-MS to separate and quantify the different drug-loaded and unloaded antibody chains.

  • DAR Calculation: Determine the relative abundance of each species to calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload deconjugation.[8]

cluster_2 Plasma Stability Assay Workflow A Incubate ADC in Plasma at 37°C B Collect Aliquots at Different Time Points A->B C Capture ADC with Protein A/G Beads B->C D Wash Beads to Remove Plasma Proteins C->D E Reduce ADC to Separate Light and Heavy Chains D->E F Analyze by LC-MS E->F G Calculate Average DAR F->G

Figure 3: A typical experimental workflow for assessing the plasma stability of an ADC.

Conclusion

While this compound and other conventional maleimide-based crosslinkers are valuable tools in bioconjugation, their inherent instability in plasma due to the retro-Michael reaction poses a significant challenge for the development of stable therapeutics. The emergence of next-generation maleimides and alternative conjugation chemistries offers promising solutions to this problem, providing researchers with a toolkit of more stable linkers. The choice of conjugation strategy should be carefully considered based on the specific application and the desired in vivo performance of the bioconjugate. Rigorous evaluation of plasma stability using methods such as LC-MS is crucial to ensure the development of safe and effective biotherapeutics.

References

The Hydrophilic Advantage: A Comparative Guide to PEGylated Linkers Over Non-PEGylated Alternatives like SMCC in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker technology that connects the monoclonal antibody to the potent cytotoxic payload. The choice of linker profoundly influences the ADC's stability, solubility, pharmacokinetic profile, and ultimately, its therapeutic index. This guide provides an objective comparison of polyethylene glycol (PEG)ylated linkers and the conventional non-PEGylated crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), supported by experimental data and detailed methodologies to inform rational ADC design.

Key Advantages of PEGylated Linkers

The incorporation of a hydrophilic PEG chain into the linker structure offers several distinct advantages over hydrophobic linkers like SMCC, primarily by mitigating the challenges posed by hydrophobic payloads.[1]

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, diminished solubility, and accelerated clearance from circulation.[][3] The hydrophilic PEG linker creates a hydration shell around the ADC, effectively masking the payload's hydrophobicity. This significantly improves the conjugate's solubility and reduces the formation of aggregates, which are known to trigger immunogenicity and compromise efficacy.[1]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG linkers reduces non-specific interactions with other proteins and cells, leading to a longer circulation half-life and increased tumor accumulation.[4] This extended exposure in the bloodstream provides a greater opportunity for the ADC to reach its target tumor cells.

  • Potential for Higher Drug-to-Antibody Ratios (DAR): By overcoming the aggregation issues associated with hydrophobic payloads, PEGylated linkers can enable the conjugation of a higher number of drug molecules per antibody.[3] This allows for the delivery of a greater concentration of the cytotoxic drug to the tumor, potentially enhancing its potency.[1]

  • Reduced Immunogenicity: PEGylation can shield antigenic epitopes on the payload or the linker itself, potentially reducing the immunogenicity of the ADC.[5]

  • Reduced Off-Target Toxicity: The improved pharmacokinetic profile and reduced aggregation can lead to a more favorable biodistribution, with less accumulation in non-target organs, thereby minimizing off-target toxicity.[1]

Quantitative Data Comparison

The following tables summarize quantitative data from studies comparing the performance of ADCs constructed with PEGylated linkers versus those with the non-PEGylated SMCC linker.

Table 1: Physicochemical Properties and In Vitro Stability

ParameterPEGylated Linker (e.g., m-PEG10-acid)SMCC LinkerRationale
Hydrophilicity HighLowThe ethylene glycol units in the PEG linker increase its water solubility.[4] The cyclohexane and succinimide moieties in SMCC are hydrophobic.[4]
Aggregation Significantly LowerHigherThe PEG chain's hydration shell prevents the hydrophobic interactions that lead to aggregation.[1]
In Vitro Plasma Stability HighModerate to HighThe amide bond in many PEG linkers is highly stable. The thiosuccinimide bond in SMCC can undergo a retro-Michael reaction, leading to premature drug release.[4]

Table 2: Pharmacokinetic Parameters

ParameterPEGylated LinkerSMCC LinkerRationale
Plasma Half-life (t½) LongerShorterThe hydrophilic PEG chain reduces clearance by the reticuloendothelial system. The hydrophobic nature of the SMCC linker can contribute to faster clearance.[4]
Clearance (CL) LowerHigherReduced non-specific uptake and aggregation lead to lower clearance rates for PEGylated ADCs.[4]
Area Under the Curve (AUC) HigherLowerA longer half-life and lower clearance result in greater overall drug exposure.[4]

Table 3: In Vitro and In Vivo Efficacy

ParameterPEGylated LinkerSMCC LinkerRationale
In Vitro Cytotoxicity (IC50) Potent (payload-dependent)Potent (payload-dependent)Both linkers can produce highly potent ADCs. The primary determinant of cytotoxicity is the payload and its intracellular concentration.[5]
In Vivo Efficacy Often SuperiorVariableEnhanced tumor accumulation due to improved pharmacokinetics can lead to better in vivo efficacy for PEGylated ADCs.[6][7]
Maximum Tolerated Dose (MTD) Potentially HigherLowerThe improved safety profile of PEGylated ADCs, due to reduced off-target toxicity, may allow for the administration of higher doses.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance.

Plasma Stability Assay (LC-MS based)

Objective: To assess the stability of the ADC and quantify the premature release of the payload in plasma.[8][9][10]

Methodology:

  • ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in fresh plasma (e.g., human, mouse) at 37°C. Include a control sample of the ADC in formulation buffer (e.g., PBS) to monitor intrinsic stability.

  • Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • Sample Preparation for Free Payload Analysis:

    • Thaw the plasma aliquots on ice.

    • Precipitate plasma proteins by adding three volumes of cold acetonitrile containing an internal standard.

    • Vortex the samples and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the released payload.

  • Quantification by LC-MS/MS: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.

  • Sample Preparation for Intact ADC Analysis (DAR shift):

    • Thaw plasma aliquots on ice.

    • Capture the ADC from the plasma using affinity beads (e.g., Protein A or anti-human IgG).

    • Wash the beads with PBS to remove non-specifically bound plasma proteins.

    • Elute the intact ADC from the beads using a low pH elution buffer.

  • Analysis by LC-MS: Analyze the eluted ADC by LC-MS to determine the change in the average drug-to-antibody ratio (DAR) over time. A decrease in the average DAR indicates payload deconjugation.

Aggregation Analysis (Size Exclusion Chromatography - High-Performance Liquid Chromatography - SEC-HPLC)

Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in an ADC sample.[11][12][13]

Methodology:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a phosphate buffer with a salt (e.g., 150 mM sodium chloride) to minimize secondary interactions between the ADC and the column stationary phase.[12] For ADCs with hydrophobic payloads, the addition of a small percentage of an organic solvent like isopropanol or acetonitrile may be necessary to prevent non-specific interactions.[11]

  • Column Equilibration: Equilibrate the SEC-HPLC column (e.g., Agilent AdvanceBio SEC 300Å) with the mobile phase until a stable baseline is achieved.[11]

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm filter.

  • Injection and Chromatography: Inject a defined volume of the prepared sample onto the equilibrated SEC column. Run the chromatography at a constant flow rate.

  • Data Acquisition and Analysis: Monitor the elution profile using a UV detector at 280 nm. Integrate the peak areas corresponding to the monomer, dimer, and any higher molecular weight species. Calculate the percentage of each species relative to the total peak area.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50 value) of the ADC against antigen-positive and antigen-negative cancer cell lines.[14][15][16][17]

Methodology:

  • Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative lines for specificity testing) into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC, a negative control ADC (targeting an irrelevant antigen), and the free cytotoxic payload in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the prepared ADC and control solutions to the respective wells. Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance data to the untreated control cells to determine the percentage of cell viability. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.

cluster_PEG PEGylated Linker cluster_SMCC SMCC Linker Antibody_PEG Antibody Linker_PEG PEG Spacer Antibody_PEG->Linker_PEG Stable Bond Payload_PEG Payload Linker_PEG->Payload_PEG Cleavable or Non-cleavable Bond Antibody_SMCC Antibody Linker_SMCC SMCC Antibody_SMCC->Linker_SMCC Stable Bond Payload_SMCC Payload Linker_SMCC->Payload_SMCC Thioether Bond

Caption: Structural comparison of a PEGylated linker and a non-PEGylated SMCC linker on an antibody.

start ADC Development Start conjugation Antibody-Payload Conjugation (PEG vs. SMCC Linker) start->conjugation physicochem Physicochemical Characterization conjugation->physicochem invitro In Vitro Efficacy conjugation->invitro invivo In Vivo Evaluation conjugation->invivo aggregation Aggregation Analysis (SEC-HPLC) physicochem->aggregation stability Plasma Stability Assay (LC-MS) physicochem->stability conclusion Comparative Analysis and Lead Candidate Selection aggregation->conclusion stability->conclusion cytotoxicity Cytotoxicity Assay (MTT) invitro->cytotoxicity cytotoxicity->conclusion pk Pharmacokinetics invivo->pk efficacy Tumor Growth Inhibition invivo->efficacy pk->conclusion efficacy->conclusion

Caption: Experimental workflow for the comparative evaluation of ADCs with different linkers.

ADC Antibody-Drug Conjugate Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload Released Payload Cleavage->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target CellDeath Apoptosis / Cell Death Target->CellDeath

Caption: Signaling pathway of ADC-induced cell death following receptor-mediated endocytosis.

Conclusion

The strategic incorporation of PEGylated linkers represents a significant advancement in ADC design, offering tangible benefits over conventional hydrophobic linkers such as SMCC. The enhanced hydrophilicity conferred by the PEG moiety translates into improved physicochemical properties, superior pharmacokinetic profiles, and a potentially wider therapeutic index. While direct head-to-head comparative data can vary depending on the specific antibody, payload, and PEG length, the consistent trends observed in preclinical studies strongly support the advantages of PEGylation in mitigating the challenges of hydrophobicity and instability associated with non-PEGylated linkers. For drug developers, the careful consideration and empirical evaluation of linker chemistry are paramount to unlocking the full therapeutic potential of next-generation ADCs.

References

A Head-to-Head Comparison of NHS and TFP Esters for Amine-Reactive Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reactive chemistry is paramount to success. N-hydroxysuccinimide (NHS) esters have long been the gold standard for modifying primary amines on biomolecules. However, tetrafluorophenyl (TFP) esters have emerged as a compelling alternative, offering distinct advantages in certain applications. This guide provides an objective, data-driven comparison of NHS and TFP esters to inform the selection of the optimal reagent for your specific needs.

At their core, both NHS and TFP esters are amine-reactive functional groups that form stable amide bonds with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins. The fundamental difference lies in the leaving group that is displaced during the reaction: N-hydroxysuccinimide for NHS esters and 2,3,5,6-tetrafluorophenol for TFP esters. This seemingly subtle distinction has significant implications for the stability and reactivity of the esters, particularly in the aqueous environments typically used for bioconjugation.

Performance Comparison: Stability and Reactivity

The Achilles' heel of NHS esters is their susceptibility to hydrolysis, a competing reaction in aqueous buffers that can significantly reduce conjugation efficiency.[1][2] TFP esters, in contrast, exhibit markedly greater stability towards hydrolysis, especially at the neutral to slightly basic pH conditions optimal for amine labeling.[1][3]

This enhanced stability of TFP esters can lead to more consistent and reproducible conjugation outcomes, as a lower proportion of the reactive ester is lost to hydrolysis over the course of the reaction.

Table 1: Quantitative Comparison of NHS and TFP Ester Performance

ParameterNHS EsterTFP EsterKey Advantages of TFP Ester
Hydrolytic Stability Lower; susceptible to hydrolysis, especially at pH > 7.[1][2]Higher; more resistant to hydrolysis in aqueous buffers.[1][3]Greater reaction window and less loss of reactive reagent.
Optimal Reaction pH 7.2 - 8.5[]8.0 - 9.0Better suited for biomolecules that require higher pH for solubility or reactivity.
Reactivity with Amines HighHighBoth are effective for amine modification.
Hydrophobicity Generally lowerHigher[2]May influence solubility and interactions with hydrophobic regions of proteins.

The following diagram illustrates the competing reaction pathways for both NHS and TFP esters in a typical bioconjugation reaction.

G cluster_NHS NHS Ester Pathway cluster_TFP TFP Ester Pathway NHS_Ester R-CO-NHS (NHS Ester) NHS_Conjugate R-CO-NH-R' (Stable Amide Bond) NHS_Ester->NHS_Conjugate Aminolysis (Desired Reaction) NHS_Inactive R-COOH (Inactive Carboxylate) NHS_Ester->NHS_Inactive Hydrolysis (Side Reaction) NHS_Amine Primary Amine (R'-NH2) NHS_Amine->NHS_Conjugate NHS_Hydrolysis H2O NHS_Hydrolysis->NHS_Inactive TFP_Ester R-CO-TFP (TFP Ester) TFP_Conjugate R-CO-NH-R' (Stable Amide Bond) TFP_Ester->TFP_Conjugate Aminolysis (Desired Reaction) TFP_Inactive R-COOH (Inactive Carboxylate) TFP_Ester->TFP_Inactive Hydrolysis (Side Reaction) TFP_Amine Primary Amine (R'-NH2) TFP_Amine->TFP_Conjugate TFP_Hydrolysis H2O TFP_Hydrolysis->TFP_Inactive

Competing reaction pathways for NHS and TFP esters.

Supporting Experimental Data

A study comparing the hydrolysis rates of NHS and TFP esters on self-assembled monolayers (SAMs) provides quantitative evidence for the superior stability of TFP esters. The half-lives of the esters were determined at various pH values by monitoring the decrease in the ester carbonyl stretch using infrared spectroscopy.

Table 2: Half-life of NHS and TFP Ester-Terminated Self-Assembled Monolayers in Aqueous Buffer

pHNHS Ester Half-life (min)TFP Ester Half-life (min)Fold Increase in Stability (TFP vs. NHS)
7.04809001.9x
8.01203603.0x
10.0393428.8x

Data adapted from a study on self-assembled monolayers and may not be directly transferable to all solution-phase reactions.

These data clearly demonstrate that as the pH increases into the optimal range for amine coupling, the stability advantage of TFP esters becomes even more pronounced. This increased stability can be particularly beneficial in reactions with low concentrations of protein or with biomolecules that require longer incubation times.

Experimental Protocols

The following protocols provide a framework for comparing the performance of NHS and TFP esters in a typical protein labeling experiment.

Protocol 1: General Protein Labeling with an Amine-Reactive Ester (NHS or TFP)

This protocol can be adapted for both NHS and TFP esters. Key differences in reaction conditions, such as optimal pH, should be considered.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, Borate).

  • NHS or TFP ester of the labeling reagent (e.g., a fluorescent dye or biotin).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography column for purification.

Procedure:

  • Protein Preparation: Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is at the optimal pH for the chosen ester (pH 7.2-8.5 for NHS esters, pH 8.0-9.0 for TFP esters).[][5]

  • Reagent Preparation: Immediately before use, dissolve the NHS or TFP ester in DMSO or DMF to a stock concentration (e.g., 10 mg/mL).

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved ester to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

  • Purification: Separate the labeled protein from unreacted reagents and byproducts using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label.

The following diagram outlines the general workflow for a comparative protein labeling experiment.

G Start Prepare Protein Solution (Amine-free buffer) NHS_Branch NHS Ester Labeling (pH 7.2-8.5) Start->NHS_Branch TFP_Branch TFP Ester Labeling (pH 8.0-9.0) Start->TFP_Branch Add_Ester Add Ester Stock Solution (DMSO or DMF) NHS_Branch->Add_Ester TFP_Branch->Add_Ester Incubate Incubate (1-4h RT or O/N 4°C) Add_Ester->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Analyze Analyze Degree of Labeling (Spectrophotometry) Purify->Analyze Compare Compare Efficiency and Yield Analyze->Compare

Workflow for comparing NHS and TFP ester labeling efficiency.

Logical Relationships in Reaction Optimization

The choice of reaction parameters is critical for maximizing conjugation efficiency while minimizing unwanted side reactions. The following diagram illustrates the logical relationships to consider when optimizing a labeling protocol.

G Goal Maximize Conjugation Efficiency Increase_pH Increase pH Goal->Increase_pH Longer_Incubation Longer Incubation Time Goal->Longer_Incubation Ester_Choice Choice of Ester (NHS vs. TFP) Goal->Ester_Choice Increase_Amine_Reactivity Increases Amine Nucleophilicity Increase_pH->Increase_Amine_Reactivity Increase_Hydrolysis Increases Ester Hydrolysis Increase_pH->Increase_Hydrolysis More_Conjugation Allows for More Conjugation Longer_Incubation->More_Conjugation More_Hydrolysis Allows for More Hydrolysis Longer_Incubation->More_Hydrolysis TFP_Stability TFP is more stable to hydrolysis Ester_Choice->TFP_Stability influences TFP_Stability->Increase_Hydrolysis mitigates

Key considerations for optimizing amine-reactive labeling reactions.

Conclusion

Both NHS and TFP esters are highly effective reagents for the modification of primary amines on biomolecules. While NHS esters have a long-standing history of use and are suitable for many applications, TFP esters offer a clear advantage in terms of hydrolytic stability. This increased stability can translate to higher and more reproducible conjugation yields, particularly in reactions that require elevated pH or longer incubation times. The higher hydrophobicity of TFP esters is a factor to consider, as it may influence the solubility of the reagent and its interaction with the target biomolecule. Ultimately, the choice between NHS and TFP esters should be guided by the specific requirements of the bioconjugation at hand, with TFP esters representing a superior choice when stability and reproducibility are of utmost concern.

References

Evaluating the In Vivo Performance of Antibody-Drug Conjugates: A Comparative Guide to Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of the in vivo efficacy and safety of an Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of ADCs featuring cleavable and non-cleavable linkers, supported by experimental data, detailed protocols, and visual representations of key biological processes.

The linker, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in the therapeutic index of an ADC. An ideal linker must remain stable in systemic circulation to prevent premature release of the payload and associated off-target toxicities, yet efficiently release the active drug upon internalization into the target cancer cell.[1] This guide delves into the in vivo performance of ADCs with different linker strategies, offering a comprehensive resource for informed decision-making in ADC development.

Comparative In Vivo Performance of ADCs with Cleavable and Non-Cleavable Linkers

The stability and release mechanism of the linker profoundly impacts the antitumor activity and toxicity profile of an ADC. The following tables summarize quantitative data from preclinical studies, offering a comparative overview of the in vivo performance of ADCs with cleavable versus non-cleavable linkers.

Table 1: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

Linker TypePayloadTargetXenograft ModelDosingKey Efficacy OutcomeReference
Cleavable (vc-MMAE)Monomethyl Auristatin ECD22 or CD79bRamos (NHL)6.5 mg/kg or 2.5 mg/kgTumor growth inhibition[2]
Non-cleavable (mc-MMAF)Monomethyl Auristatin FCD22 or CD79bRamos (NHL)7 mg/kg or 2.5 mg/kgTumor growth inhibition[2]
Cleavable (SPP)DM1HER2N/A20 mg/kgNot specified[3]
Non-cleavable (SMCC)DM1HER2N/A20 mg/kgNot specified[3]
Cleavable (vc)MMAEPSMALuCaP 96CR (Prostate)1-6 mg/kg, weekly x4Complete tumor regressions[4]
CleavableMMAEN/AAdmixed tumor model3 mg/kg, single doseComplete remission[5]
Non-cleavableMMAFN/AAdmixed tumor modelNot specifiedContinuous tumor growth[5]

NHL: Non-Hodgkin's Lymphoma; PSMA: Prostate-Specific Membrane Antigen. Dosing and outcomes are study-specific and provided for comparative context.

Table 2: In Vivo Toxicity Profile of ADCs with Different Linkers

Linker TypePayloadAnimal ModelKey Toxicity ObservationReference
Cleavable (SPP)DM1Not specifiedSignificant weight loss, hepatic and hematological toxicities at 20 mg/kg.[3]
Non-cleavable (SMCC)DM1Not specifiedLess significant weight loss and other toxicities compared to the cleavable linker ADC at the same dose.[3]
Cleavable (vc-MMAE)MMAEHumanGrade ≥3 adverse events observed in 47% of patients in a meta-analysis of clinical trials.[6]
Non-cleavableN/AHumanGrade ≥3 adverse events observed in 34% of patients in a meta-analysis of clinical trials.[6]

Table 3: Comparative Plasma Stability of ADCs with Different Linkers

Linker TypePayloadAnimal ModelKey Pharmacokinetic ObservationReference
Cleavable (SPP)DM1Rat/MouseFaster ADC clearance compared to the non-cleavable linker ADC.[7]
Non-cleavable (MCC)DM1Rat/MouseSlower ADC clearance, indicating greater stability in circulation.[7]
Cleavable (Disulfide, least hindered)DM1MouseHighest clearance rate among disulfide linkers with varying hindrance.[7]
Non-cleavable (Thioether)DM1MouseSimilar pharmacokinetics to the most hindered disulfide linker, indicating high stability.[7]

Experimental Protocols for In Vivo ADC Evaluation

A standardized and rigorous experimental protocol is essential for the accurate assessment of the in vivo performance of ADCs. The following is a synthesized protocol for a typical xenograft efficacy study, based on established methodologies.[4][8][9][10][11][12]

Objective: To evaluate the anti-tumor efficacy and tolerability of ADCs with different linkers in a subcutaneous xenograft mouse model.

Materials:

  • Animal Models: Immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice) are commonly used to prevent rejection of human tumor xenografts.[12][13]

  • Cell Lines: Human cancer cell lines expressing the target antigen of the ADC (e.g., NCI-N87 for HER2-positive gastric cancer, Ramos for CD22/CD79b-positive lymphoma).[2][8]

  • ADC Constructs: Test ADCs with cleavable and non-cleavable linkers, a vehicle control, and potentially a non-binding ADC control.

  • Reagents: Cell culture media, sterile PBS, Matrigel (optional, to support tumor growth).

  • Equipment: Calipers for tumor measurement, syringes and needles for injection, animal balance.

Procedure:

  • Cell Culture and Preparation: Culture the selected human cancer cell line under standard conditions. Harvest cells during the exponential growth phase and resuspend in sterile PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 2 x 10^6 cells/100 µL).[9]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[10]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[11]

  • Randomization and Grouping: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group) with similar mean tumor volumes.[9]

  • ADC Administration: Administer the ADCs and control articles via an appropriate route (typically intravenous) at the specified dose and schedule.[4]

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.[11]

    • Observe the animals for any clinical signs of toxicity.

    • The study endpoint is typically reached when tumors in the control group attain a specified maximum size (e.g., 2000 mm³), or at a predetermined time point.[12]

  • Data Analysis:

    • Plot mean tumor growth curves for each group over time.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Plot mean body weight changes over time to assess toxicity.

    • Perform statistical analysis to determine the significance of the observed differences between groups.

Visualizing the Mechanisms: Workflows and Signaling Pathways

Diagram 1: General Workflow for In Vivo ADC Efficacy Study

G cluster_prep Preparation cluster_implantation Tumor Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Cell Line Culture tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation tumor_monitoring Tumor Growth Monitoring tumor_implantation->tumor_monitoring randomization Randomization into Groups tumor_monitoring->randomization adc_administration ADC Administration randomization->adc_administration efficacy_monitoring Efficacy Monitoring (Tumor Volume) adc_administration->efficacy_monitoring toxicity_monitoring Toxicity Monitoring (Body Weight) adc_administration->toxicity_monitoring data_collection Data Collection & Endpoint efficacy_monitoring->data_collection toxicity_monitoring->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis report Report Generation statistical_analysis->report

Caption: A typical experimental workflow for evaluating ADC efficacy in vivo.

Signaling Pathways of Common ADC Payloads

The ultimate efficacy of an ADC is driven by the mechanism of action of its cytotoxic payload. The following diagrams illustrate the signaling pathways initiated by three commonly used payloads: Monomethyl Auristatin E (MMAE), Mertansine (DM1), and Calicheamicin.

Diagram 2: MMAE-Induced Apoptosis Pathway

ADC MMAE-ADC Internalization Internalization & Lysosomal Trafficking ADC->Internalization MMAE_release MMAE Release Internalization->MMAE_release Tubulin Tubulin MMAE_release->Tubulin binds Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption inhibits polymerization G2M_arrest G2/M Cell Cycle Arrest Microtubule_disruption->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis Caspase_activation Caspase Activation Apoptosis->Caspase_activation PARP_cleavage PARP Cleavage Caspase_activation->PARP_cleavage

Caption: MMAE disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis.[14][15][16][17]

Diagram 3: DM1-Induced Apoptosis Pathway

ADC DM1-ADC Internalization Internalization & Lysosomal Degradation ADC->Internalization DM1_release DM1 Metabolite Release Internalization->DM1_release Tubulin Tubulin DM1_release->Tubulin binds Microtubule_stabilization Microtubule Stabilization Tubulin->Microtubule_stabilization inhibits depolymerization Mitotic_arrest Mitotic Arrest Microtubule_stabilization->Mitotic_arrest Apoptosis Apoptosis Mitotic_arrest->Apoptosis Mitochondrial_pathway Mitochondrial Pathway Activation Apoptosis->Mitochondrial_pathway

Caption: DM1 inhibits microtubule depolymerization, causing mitotic arrest and apoptosis.[18][19][20][21]

Diagram 4: Calicheamicin-Induced DNA Damage Pathway

ADC Calicheamicin-ADC Internalization Internalization & Payload Release ADC->Internalization Calicheamicin Activated Calicheamicin Internalization->Calicheamicin DNA DNA Minor Groove Calicheamicin->DNA binds DSB DNA Double-Strand Breaks DNA->DSB induces DDR DNA Damage Response (ATM/ATR) DSB->DDR Cell_cycle_arrest Cell Cycle Arrest DDR->Cell_cycle_arrest Apoptosis Apoptosis DDR->Apoptosis if damage is irreparable

Caption: Calicheamicin causes DNA double-strand breaks, activating the DNA damage response and apoptosis.[3][22][23][24][25]

References

A Guide to Analytical Methods for Antibody-Drug Conjugate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug.[1][2][3] The inherent complexity of these molecules, comprising an antibody, a linker, and a payload, presents unique analytical challenges.[4][5][6][] Comprehensive characterization is crucial to ensure their safety, efficacy, and stability.[1][4][5] This guide provides a comparative overview of the key analytical methods used for ADC characterization, supported by experimental data and detailed protocols.

Key Quality Attributes and Analytical Techniques

The critical quality attributes (CQAs) of an ADC that require thorough characterization include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, aggregation, charge heterogeneity, and the identification and quantification of free drug species.[1][4][5] A variety of analytical techniques are employed to assess these attributes, each with its own set of advantages and limitations.

Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

The DAR is a critical parameter that directly influences the ADC's potency and therapeutic window.[8][9][10] An optimal DAR is essential, as a low DAR may lead to reduced efficacy, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[][8] Several techniques are used to determine the average DAR and the distribution of different drug-loaded species.

Comparison of Analytical Methods for DAR and Drug Load Distribution

Analytical MethodPrincipleInformation ObtainedAdvantagesLimitations
Hydrophobic Interaction Chromatography (HIC) Separation based on the hydrophobicity of the ADC species. The addition of a hydrophobic drug increases the protein's overall hydrophobicity.[11][12][13]Average DAR and distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[11][12]Robust and widely used, especially for cysteine-linked ADCs.[8][11][12] Provides good resolution of different drug-loaded species.[13]May not be suitable for all ADC formats. Mobile phase conditions can sometimes promote aggregation.[4]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity under denaturing conditions. Often used after reducing the ADC to separate light and heavy chains.[11]Average DAR by analyzing drug-loaded light and heavy chains.[11]Orthogonal to HIC, providing complementary information.[14] High resolution.Denaturing conditions prevent analysis of the intact ADC. May have issues with recovery of very hydrophobic species.[4]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight of the intact ADC or its subunits.[1][15]Precise average DAR and distribution of drug-loaded species. Can also identify conjugation sites.[15][16]High accuracy and sensitivity. Provides detailed structural information.[1][15]Can be complex to implement and may have ionization biases for different species.[9][17]
UV/Vis Spectroscopy Measures the absorbance of the protein and the payload at different wavelengths to calculate their respective concentrations.[4]Average DAR.Simple and quick method.[8]Does not provide information on the distribution of drug-loaded species.[8] Accuracy can be limited by overlapping absorbance spectra of the antibody and the drug.[9][18]
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Separates molecules based on size, and MALS detects the scattered light to determine the molar mass of the eluting species.[10][19]Average DAR, aggregation, and fragmentation.[14][19]Provides absolute molar mass without the need for column calibration. Can analyze ADCs under native conditions.[14]Requires accurate knowledge of the extinction coefficients and refractive index increments of the protein and the drug.[9][19]

Experimental Protocols

Protocol 1: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines a general procedure for determining the average DAR and drug load distribution of a cysteine-linked ADC using HIC.

Materials:

  • ADC sample

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample (typically 10-50 µg).

  • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to different drug-loaded species (unconjugated antibody, DAR2, DAR4, etc.) based on their retention times (more hydrophobic species with higher DARs elute later).[11][12]

  • Calculate the peak area for each species.

  • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100[11][12]

Aggregation Analysis

Aggregation is a critical quality attribute as it can impact the safety and efficacy of biotherapeutics.[4] The conjugation of hydrophobic payloads can increase the propensity for aggregation.[4]

Comparison of Analytical Methods for Aggregation Analysis

Analytical MethodPrincipleInformation ObtainedAdvantagesLimitations
Size Exclusion Chromatography (SEC) Separation of molecules based on their hydrodynamic radius.[20]Quantification of monomers, dimers, and higher-order aggregates.[20][21]Robust, reproducible, and widely used.[20]Potential for non-specific interactions between the ADC and the column matrix, which can affect accuracy.[4]
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their size distribution.[1]Provides the average particle size and an estimate of polydispersity.Fast and non-invasive. Requires minimal sample preparation.Low resolution and sensitivity for detecting small amounts of aggregates. Not a quantitative method.
Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) Measures the rate at which molecules sediment under a strong centrifugal force to determine their size, shape, and molecular weight.Detailed information on the size and shape distribution of aggregates.High resolution and considered a gold-standard method. Provides information on protein conformation.[22]Requires specialized equipment and expertise. Longer analysis time.
Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)

This protocol provides a general method for quantifying aggregates in an ADC sample.

Materials:

  • ADC sample

  • Mobile Phase: Isocratic buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Inject the ADC sample (typically 20-100 µg).

  • Elute the sample isocratically.

  • Monitor the elution profile at 280 nm.

  • Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and any fragments.

  • Calculate the percentage of aggregate as the ratio of the aggregate peak area to the total peak area.

Charge Variant Analysis

Charge heterogeneity in ADCs can arise from the manufacturing process, post-translational modifications of the antibody, or the conjugation process itself.[23][24] Monitoring charge variants is important as they can affect the stability and biological activity of the ADC.[25]

Comparison of Analytical Methods for Charge Variant Analysis

Analytical MethodPrincipleInformation ObtainedAdvantagesLimitations
Ion-Exchange Chromatography (IEX) Separation of molecules based on their net surface charge.[6]Quantification of acidic, basic, and main charge isoforms.High resolution and robust method.Can be sensitive to buffer conditions. May have secondary interactions with the stationary phase.
Imaged Capillary Isoelectric Focusing (iCIEF) Separation of molecules based on their isoelectric point (pI) in a pH gradient.[26][27]High-resolution separation of charge variants based on their pI.[27]High resolving power and requires small sample volumes.[26][27]The pH gradient can sometimes affect the stability of the ADC.[27]
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) Separation of molecules based on their size under denaturing conditions.[26][28]Purity analysis and detection of fragments.[26][29][30]High efficiency and resolution. Automated and quantitative.[26]Denaturing method, so it does not analyze the intact, native ADC.
Protocol 3: Charge Variant Analysis by Ion-Exchange Chromatography (IEX)

This protocol describes a general procedure for analyzing the charge heterogeneity of an ADC.

Materials:

  • ADC sample

  • Mobile Phase A: Low salt buffer (e.g., 20 mM MES, pH 6.0)

  • Mobile Phase B: High salt buffer (e.g., 20 mM MES, 200 mM NaCl, pH 6.0)

  • Cation-exchange column (e.g., BioResolve SCX mAb)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the column with Mobile Phase A.

  • Inject the ADC sample.

  • Elute the bound ADC species using a linear salt gradient from Mobile Phase A to Mobile Phase B.

  • Monitor the chromatogram at 280 nm.

  • Identify and quantify the peaks corresponding to acidic, main, and basic variants.

Visualizing ADC Characterization Workflows

The following diagrams illustrate the logical flow of analytical methods in ADC characterization.

ADC_Characterization_Workflow cluster_0 Upstream & Conjugation cluster_1 Purification cluster_2 Characterization cluster_3 Final Product mAb Production mAb Production Conjugation Conjugation mAb Production->Conjugation Purification Purification Conjugation->Purification DAR Analysis DAR Analysis Purification->DAR Analysis Aggregation Analysis Aggregation Analysis Purification->Aggregation Analysis Charge Variant Analysis Charge Variant Analysis Purification->Charge Variant Analysis Purity & Identity Purity & Identity Purification->Purity & Identity ADC Drug Product ADC Drug Product DAR Analysis->ADC Drug Product Aggregation Analysis->ADC Drug Product Charge Variant Analysis->ADC Drug Product Purity & Identity->ADC Drug Product

Caption: High-level workflow for ADC production and characterization.

Analytical_Methods_Mapping cluster_CQA Critical Quality Attributes (CQAs) cluster_Methods Analytical Methods DAR DAR & Drug Load Distribution HIC HIC DAR->HIC RPHPLC RP-HPLC DAR->RPHPLC MS Mass Spectrometry DAR->MS SEC SEC-MALS DAR->SEC Aggregation Aggregation Aggregation->SEC Charge Charge Variants IEX IEX Charge->IEX iCIEF iCIEF Charge->iCIEF Purity Purity & Free Drug Purity->RPHPLC Purity->MS

References

Safety Operating Guide

Proper Disposal of Mal-C2-NHS Ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Mal-C2-NHS ester is a critical aspect of laboratory safety and environmental responsibility. Due to its reactive nature, specific procedures must be followed to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. Appropriate Personal Protective Equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory. Consider double-gloving for direct handling.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.[1]

  • Lab Coat: A full-length laboratory coat should be worn to prevent skin contact.[1]

  • Respiratory Protection: For handling solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[2]

Hazard Identification

This compound is classified with several hazards that necessitate careful handling and disposal. The primary hazards are summarized in the table below.[3][4]

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, oral (Category 4)Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[3]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Wash hands thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[3]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[3]

Step-by-Step Disposal Procedures

The proper disposal of this compound depends on its form: unused solid, solutions, or contaminated materials. A key step for liquid waste is the deactivation of the reactive maleimide and NHS ester groups.

Deactivation of Reactive this compound in Solution

To minimize the reactivity of liquid waste, it is best practice to deactivate both the maleimide and NHS ester functionalities. This can be achieved through sequential reactions.

Experimental Protocol for Deactivation:

  • Prepare a Quenching Solution for the Maleimide Group: Prepare a solution of a thiol-containing compound, such as β-mercaptoethanol (BME) or dithiothreitol (DTT), in a suitable buffer (e.g., phosphate-buffered saline, PBS). A 10-fold molar excess relative to the amount of this compound is recommended.[5]

  • Reaction with Thiol: In a designated chemical waste container, add the this compound solution to the thiol solution. Gently mix and allow the reaction to proceed for at least 2 hours at room temperature to ensure the complete reaction of the maleimide group.[5]

  • Hydrolysis of the NHS Ester: After the deactivation of the maleimide, ensure the pH of the solution is between 7 and 8.5. If necessary, adjust with a suitable buffer. Allow the solution to stand at room temperature for several hours (or overnight) to ensure complete hydrolysis of the NHS ester.[2]

Waste Segregation and Collection

Proper segregation of waste is a critical step in safe disposal.

1. Unused or Expired Solid this compound:

  • Do Not Dispose of in Regular Trash: Solid this compound should never be disposed of in the regular trash.[2]

  • Collection: If possible, leave the unused solid in its original, unopened container. If the container has been opened, it should be placed within a secondary, sealable container for disposal.[1]

  • Labeling: Label the container as "Hazardous Waste" and include the chemical name "this compound".[2]

2. Deactivated Liquid Waste:

  • Collection: Collect the deactivated solution in a clearly labeled, sealed, and chemically compatible hazardous waste container.[1]

  • Labeling: The container must be labeled with "Hazardous Waste" and the specific contents (e.g., "Deactivated this compound waste with β-mercaptoethanol").[1]

3. Contaminated Solid Waste:

  • Collection: All consumables that have come into contact with this compound (e.g., pipette tips, tubes, gloves, absorbent paper) must be collected in a designated, sealed plastic bag or container.[5]

  • Labeling: Label the container as "Hazardous Waste: this compound contaminated debris".[5]

4. Empty Containers:

  • Rinsing: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5]

  • Rinsate Disposal: The first rinsate must be collected and disposed of as hazardous liquid waste.[5]

  • Container Disposal: After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash after defacing the label.[5]

Storage and Final Disposal
  • Storage: Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[1]

  • Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] All disposal activities must be in accordance with local, state, and federal regulations.[3][6]

Spill Management

In the event of a spill of solid this compound powder:

  • Evacuate and Secure: Evacuate non-essential personnel from the area and ensure the area is well-ventilated.[1]

  • Wear PPE: Don appropriate PPE, including gloves, eye protection, and a lab coat.[1]

  • Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite.[1]

  • Cleanup: Carefully collect the powder and cleanup materials using a scoop or dustpan. Do not use a vacuum cleaner, as this can disperse the fine powder into the air.[1] Place all collected materials into a sealed container and label it as hazardous waste.[1]

  • Decontamination: Clean the contaminated surface thoroughly with a detergent solution, followed by a water rinse. Collect all cleaning solutions as hazardous liquid waste.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A This compound Waste B Solid (Unused/Expired) A->B C Liquid (Solutions) A->C D Contaminated Debris (Gloves, Tips, etc.) A->D E Original Container A->E F Seal in original or secondary container B->F G Deactivate Maleimide (e.g., with BME/DTT) C->G I Collect in sealed bag/container D->I J Triple rinse with solvent E->J M Label as 'Hazardous Waste' F->M H Hydrolyze NHS Ester (pH 7-8.5) G->H H->M I->M K Collect rinsate as hazardous waste J->K L Dispose of container in regular trash (label defaced) J->L K->M N Store in designated area M->N O Arrange for EHS pickup N->O

Caption: Disposal workflow for this compound waste.

References

Navigating the Handling of Mal-C2-NHS Ester: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of Mal-C2-NHS ester, a non-cleavable linker commonly employed in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] Adherence to these protocols is critical for mitigating risks and establishing a secure laboratory environment.

Essential Safety Information

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation) (Category 3): May cause respiratory irritation.[4][5]

Immediate and appropriate personal protective equipment (PPE) is the first line of defense against exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.

Chemical and Physical Properties

PropertyValue
CAS Number 103750-03-4[4][6][7]
Molecular Formula C₁₃H₁₄N₂O₆[3][6][7]
Molecular Weight 294.26 g/mol [6][7]
Appearance Solid[6][7]
Purity ≥98%[6]
Storage Temperature 2-8°C or -20°C, in an inert atmosphere[3][6]
Solubility Insoluble in water, soluble in organic solvents such as DMSO and DMF.

Operational and Disposal Plans: A Step-by-Step Guide

Proper handling, from initial preparation to final disposal, is critical for safety and experimental success.

Experimental Protocols: Handling and Use

This compound is a moisture-sensitive compound. The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which competes with the desired amine-acylation reaction. The maleimide group is reactive towards thiols.

Preparation of Solutions:

  • Equilibrate: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.

  • Work in a Fume Hood: All handling of the solid compound should be performed in a certified chemical fume hood.

  • Dissolution: Dissolve the required amount of the ester in an appropriate anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not store the reagent in solution.

Reaction Conditions:

  • NHS Ester Reaction with Amines: This reaction is typically carried out at a pH of 7.2-8.5. Buffers should not contain primary amines (e.g., Tris or glycine) as they will compete for reaction with the NHS ester. Phosphate, borate, or carbonate/bicarbonate buffers are suitable.

  • Maleimide Reaction with Thiols: This reaction is most efficient at a pH of 6.5-7.5. At a pH above 7.5, the maleimide group can also react with amines, and the maleimide ring is more susceptible to hydrolysis.

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the appropriate PPE for spill cleanup, including a respirator, chemical splash goggles, a lab coat, and double-layered chemical-resistant gloves.

  • Contain the Spill:

    • Solid Spills: Gently cover the spill with an absorbent material to avoid raising dust. Sweep the material into a designated hazardous waste container.

    • Liquid Spills (in solvent): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste.

Disposal Plan

Unused this compound and all contaminated materials must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

Step 1: Inactivation of Reactive Groups

Before disposal, it is best practice to inactivate the reactive maleimide and NHS ester moieties.

  • To Inactivate the Maleimide Group: Add an excess of a thiol-containing compound, such as cysteine or 2-mercaptoethanol, to the waste solution.

  • To Inactivate the NHS Ester Group: The NHS ester group is readily hydrolyzed by adding water, with the rate of hydrolysis increasing with pH. Adjusting the pH of the aqueous waste to be slightly basic (pH 8-9) will accelerate this process.

Step 2: Waste Collection and Labeling

  • Solutions: Collect all solutions containing this compound (including the inactivated waste) in a clearly labeled, sealed, and chemically compatible hazardous waste container. The label should include the full chemical name and associated hazards.

  • Contaminated Solids: Place all contaminated labware (e.g., pipette tips, gloves, absorbent materials) in a designated solid hazardous waste container, also clearly labeled.

Step 3: Storage and Disposal

  • Segregation: Do not mix this waste stream with other incompatible chemical wastes.

  • Storage: Store the hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Pickup: Arrange for a hazardous waste pickup with your institution's environmental health and safety (EHS) department.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps.

operational_workflow cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal prep1 Equilibrate Vial to Room Temperature prep2 Work in Chemical Fume Hood prep1->prep2 prep3 Weigh Solid prep2->prep3 prep4 Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) prep3->prep4 react1 Add to Reaction Mixture (pH 6.5-8.5) prep4->react1 react2 Monitor Reaction Progress react1->react2 react3 Quench Reaction (if necessary) react2->react3 disp1 Collect Waste (Unused Reagent, Contaminated Materials) react3->disp1 Post-Reaction disp2 Inactivate Reactive Groups (e.g., add cysteine, adjust pH) disp1->disp2 disp3 Label as Hazardous Waste disp2->disp3 disp4 Store in Satellite Accumulation Area disp3->disp4 disp5 Arrange for EHS Pickup disp4->disp5

Operational Workflow for this compound

ppe_selection start Handling this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles fume_hood->goggles face_shield Wear Face Shield (for larger quantities) goggles->face_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles->gloves lab_coat Wear Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes respirator_check Is work outside a fume hood? shoes->respirator_check respirator Wear NIOSH-Approved Respirator respirator_check->respirator Yes end Proceed with Work respirator_check->end No respirator->end

PPE Selection Logic for Handling this compound

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。